L-NIL
説明
Structure
3D Structure
特性
CAS番号 |
53774-63-3 |
|---|---|
分子式 |
C8H17N3O2 |
分子量 |
187.24 g/mol |
IUPAC名 |
(2S)-2-amino-6-(1-aminoethylideneamino)hexanoic acid |
InChI |
InChI=1S/C8H17N3O2/c1-6(9)11-5-3-2-4-7(10)8(12)13/h7H,2-5,10H2,1H3,(H2,9,11)(H,12,13)/t7-/m0/s1 |
InChIキー |
ONYFNWIHJBLQKE-ZETCQYMHSA-N |
異性体SMILES |
CC(=NCCCC[C@@H](C(=O)O)N)N |
正規SMILES |
CC(=NCCCCC(C(=O)O)N)N |
同義語 |
N-(5-Amino-5-carboxypentyl)-acetamidine; H-Lys(1-iminoethyl)-OH; L-NIL |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of L-NIL on Inducible Nitric Oxide Synthase (iNOS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inducible nitric oxide synthase (iNOS) is a critical enzyme in the inflammatory cascade, producing large, sustained amounts of nitric oxide (NO) upon stimulation by pro-inflammatory cytokines and microbial products. While essential for host defense, the overproduction of NO by iNOS is implicated in the pathophysiology of numerous inflammatory diseases, including sepsis, arthritis, and neurodegenerative disorders. Consequently, the development of selective iNOS inhibitors is a significant focus of therapeutic research. N6-(1-iminoethyl)-L-lysine (L-NIL) has emerged as a potent and moderately selective inhibitor of iNOS. This technical guide provides a comprehensive overview of the mechanism of action of this compound on iNOS, detailing its binding kinetics, the structural basis of its selectivity, and the downstream cellular consequences of its inhibitory activity.
Core Mechanism of Action: Competitive Inactivation and Heme Destruction
This compound acts as a competitive inactivator of iNOS.[1][2] This means that it initially competes with the natural substrate, L-arginine, for binding to the active site of the enzyme. However, unlike a simple competitive inhibitor, this compound undergoes a catalytic turnover-dependent process that leads to the irreversible inactivation of the enzyme.[2][3]
The primary target of this compound-mediated inactivation is the heme prosthetic group located at the heart of the iNOS active site.[2][3] Under conditions that support catalytic activity, this compound leads to a time- and concentration-dependent alteration and subsequent loss of the heme group.[2][3] This heme destruction is a key event in the inactivation process. Spectroscopic analysis reveals a loss of heme fluorescence and absorbance following incubation with this compound, confirming the destruction of this critical cofactor.[2][3]
The loss of the heme group has profound structural consequences for the iNOS enzyme. iNOS is active as a homodimer, and the heme and the cofactor tetrahydrobiopterin (H4B) are crucial for maintaining this dimeric structure.[4] The this compound-induced heme loss leads to the disassembly of the active iNOS dimer into inactive monomers.[2][3] Studies using radiolabeled this compound have shown no detectable radioactivity associated with the inactivated iNOS protein, suggesting that the primary mechanism of inactivation is indeed heme alteration and loss, rather than covalent modification of the protein itself.[2][3]
dot
Quantitative Analysis of this compound Inhibition
The inhibitory potency and selectivity of this compound have been quantified through various in vitro studies. The following tables summarize the key quantitative data.
| Inhibitor | Target Enzyme | IC50 (µM) | Species | Reference |
| This compound | iNOS | 3.3 | Mouse | [5][6] |
| This compound | nNOS (rcNOS) | 92 | Rat | [5][6] |
| This compound | iNOS | 0.4 - 3.3 | Not Specified | |
| This compound | eNOS | 8 - 38 | Not Specified | |
| This compound | nNOS | 17 - 92 | Not Specified |
| Inhibitor | Target Enzyme | KD (nM) | Species | Reference |
| This compound | iNOS | 59 | Human | |
| This compound | nNOS | 111 | Human | |
| This compound | eNOS | 136 | Human |
Note: IC50 and KD values can vary depending on the specific experimental conditions.
The data clearly demonstrates the selectivity of this compound for iNOS over the constitutive isoforms, nNOS and eNOS. This compound is approximately 28-fold more selective for murine iNOS over rat brain nNOS based on IC50 values.[5][6] The dissociation constants (KD) for human isoforms further confirm this preference, with this compound exhibiting the highest affinity for iNOS.
Structural Basis of Selectivity
While a crystal structure of iNOS in complex with this compound is not publicly available, the structural basis for its selectivity can be inferred from comparative analyses of the active sites of the three NOS isoforms and docking studies. The active sites of nNOS, eNOS, and iNOS are highly conserved, which makes designing isoform-selective inhibitors challenging.[7] However, subtle differences in the amino acid residues lining the active site and its access channels can be exploited.
The selectivity of this compound is thought to arise from its ability to interact with specific residues that differ between the isoforms. Although the exact interactions are yet to be definitively confirmed by crystallography, molecular modeling and the study of other selective inhibitors suggest that differences in the shape and electrostatic potential of the active site entrance and substrate access channel play a crucial role.[7] For instance, the active site of iNOS is wider and more accessible than that of nNOS and eNOS, which may better accommodate the structure of this compound.
Impact on iNOS Expression and Upstream Signaling
While the primary mechanism of this compound is the direct inactivation of the iNOS enzyme, some studies suggest it may also have effects on iNOS expression. In a model of acetaminophen-induced liver injury, this compound was shown to suppress the increased expression of iNOS mRNA.[8] This suggests that this compound, in addition to its post-translational inhibitory effects, might modulate the signaling pathways that lead to iNOS gene transcription.
The expression of iNOS is primarily regulated by the activation of transcription factors such as NF-κB and the JAK-STAT pathway in response to inflammatory stimuli.[9][10] It is plausible that by reducing the production of NO, this compound could indirectly influence these pathways, as NO itself can act as a signaling molecule that modulates the activity of various transcription factors. However, further research is needed to fully elucidate the direct effects of this compound on these upstream signaling cascades.
dot
Detailed Experimental Protocols
iNOS Activity Assay: L-Arginine to L-Citrulline Conversion
This assay measures the enzymatic activity of iNOS by quantifying the conversion of radiolabeled L-arginine to L-citrulline.
Materials:
-
Purified iNOS enzyme or cell/tissue lysate containing iNOS
-
[3H]-L-arginine or [14C]-L-arginine
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT, 10% glycerol)
-
Cofactors: NADPH (1 mM), FAD (5 µM), FMN (5 µM), (6R)-5,6,7,8-tetrahydrobiopterin (H4B) (10 µM), Calmodulin (10 µg/mL), CaCl2 (2 mM)
-
This compound or other inhibitors
-
Stop buffer (e.g., 100 mM HEPES, pH 5.5, containing 10 mM EDTA)
-
Dowex AG 50W-X8 resin (Na+ form)
-
Scintillation cocktail and counter
Procedure:
-
Prepare the reaction mixture containing reaction buffer, cofactors, and the desired concentration of this compound or vehicle control.
-
Add the iNOS enzyme or lysate to the reaction mixture and pre-incubate for a specified time at 37°C.
-
Initiate the reaction by adding radiolabeled L-arginine.
-
Incubate the reaction for a defined period (e.g., 15-30 minutes) at 37°C.
-
Stop the reaction by adding the stop buffer.
-
Apply the reaction mixture to a column containing Dowex AG 50W-X8 resin. L-arginine, being positively charged, will bind to the resin, while the neutral L-citrulline will flow through.
-
Collect the eluate containing radiolabeled L-citrulline.
-
Add scintillation cocktail to the eluate and quantify the radioactivity using a scintillation counter.
-
Calculate the iNOS activity based on the amount of L-citrulline produced.
dot
Nitric Oxide Measurement: Griess Assay
This colorimetric assay is used to quantify nitrite (NO2-), a stable and nonvolatile breakdown product of NO, in cell culture supernatants or other biological fluids.
Materials:
-
Cell culture supernatant or other biological samples
-
Griess Reagent:
-
Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water
-
-
Sodium nitrite (NaNO2) standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a standard curve of known sodium nitrite concentrations.
-
Pipette 50 µL of standards and samples into the wells of a 96-well plate.
-
Add 50 µL of Griess Reagent Solution A to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Solution B to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.
dot
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of inducible nitric oxide synthase inactivation by aminoguanidine and L-N6-(1-iminoethyl)lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotium.com [biotium.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Structural Basis for Isoform-Selective Inhibition in Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. NF-κB and JAK/STAT Signaling Pathways as Crucial Regulators of Neuroinflammation and Astrocyte Modulation in Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JAK-STAT signaling in inflammation and stress-related diseases: implications for therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
L-N6-(1-iminoethyl)lysine (L-NIL): A Comprehensive Technical Guide to a Selective iNOS Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-N6-(1-iminoethyl)lysine, commonly known as L-NIL, is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS), an enzyme implicated in a multitude of inflammatory and pathological processes. This technical guide provides an in-depth overview of this compound, consolidating key quantitative data, detailed experimental methodologies, and elucidating its impact on relevant signaling pathways. Its high selectivity for iNOS over the constitutive isoforms, endothelial NOS (eNOS) and neuronal NOS (nNOS), makes it a valuable tool for investigating the specific roles of iNOS in disease models and a potential therapeutic agent.
Introduction
Nitric oxide (NO) is a ubiquitous signaling molecule synthesized by a family of enzymes known as nitric oxide synthases (NOS). While the constitutive isoforms, nNOS and eNOS, are crucial for physiological functions such as neurotransmission and vasodilation, the inducible isoform, iNOS, is primarily expressed in response to pro-inflammatory stimuli, leading to the production of large, often cytotoxic, amounts of NO.[1] Dysregulation of iNOS activity is a hallmark of numerous diseases, including chronic inflammation, sepsis, and certain cancers.
This compound is an arginine analogue that acts as a competitive inhibitor of iNOS.[2] Its defining characteristic is its significant selectivity for iNOS, which allows for the targeted modulation of pathological NO production while minimizing interference with essential physiological NO signaling.
Quantitative Data: Inhibitory Profile of this compound
The inhibitory potency and selectivity of this compound against different NOS isoforms are critical parameters for its application in research and drug development. The following tables summarize the key quantitative data available for this compound.
| Inhibitor | Enzyme Source | IC50 (μM) | Selectivity (fold) | Reference |
| This compound | Mouse iNOS (miNOS) | 3.3 | 28-fold vs. rcNOS | [3][4] |
| This compound | Rat brain cNOS (rcNOS) | 92 | - | [3][4] |
| This compound | Human DLD-1 cell iNOS | 0.13 | - | [3] |
Table 1: IC50 values of this compound for different NOS isoforms.
| Inhibitor | Enzyme | Ki (μM) | Reference |
| L-NIO | nNOS | 1.7 | [2] |
| L-NIO | eNOS | 3.9 | [2] |
| L-NIO | iNOS | 3.9 | [2] |
Table 2: Ki values for the related non-selective NOS inhibitor L-NIO. This data is provided for comparative context as specific Ki values for this compound across all three isoforms were not consistently reported in the reviewed literature.
Experimental Protocols
This section provides detailed methodologies for key experiments frequently cited in the study of this compound.
In Vitro iNOS Enzyme Activity Assay (Conversion of [3H]L-arginine to [3H]L-citrulline)
This assay quantifies the enzymatic activity of iNOS by measuring the formation of radiolabeled L-citrulline from L-arginine.
Materials:
-
Purified or recombinant iNOS enzyme
-
[3H]L-arginine
-
This compound or other inhibitors
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT, 10 µM FAD, 10 µM FMN, and 10 µM tetrahydrobiopterin)
-
NADPH
-
Stop buffer (e.g., 100 mM HEPES, pH 5.5, containing 10 mM EDTA)
-
Dowex AG 50W-X8 resin (Na+ form)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, iNOS enzyme, and varying concentrations of this compound or a vehicle control.
-
Initiate the reaction by adding [3H]L-arginine and NADPH to the mixture.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Terminate the reaction by adding the stop buffer.
-
Apply the reaction mixture to a column containing Dowex AG 50W-X8 resin to separate the unreacted [3H]L-arginine (which binds to the resin) from the [3H]L-citrulline (which flows through).
-
Collect the eluate containing [3H]L-citrulline.
-
Add scintillation cocktail to the eluate and quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.
Measurement of Nitric Oxide Production in Cell Culture (Griess Assay)
The Griess assay is a colorimetric method for the indirect measurement of NO production by quantifying its stable breakdown product, nitrite (NO2-), in the cell culture supernatant.
Materials:
-
Cell line capable of expressing iNOS (e.g., RAW 264.7 macrophages)
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) to induce iNOS expression
-
This compound or other inhibitors
-
Griess Reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard solutions
-
96-well microplate and plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Induce iNOS expression by stimulating the cells with LPS and IFN-γ.
-
Incubate the cells for a period sufficient for NO production (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Add the Griess Reagent to the supernatant and the sodium nitrite standards in a new 96-well plate.
-
Incubate at room temperature for 10-15 minutes to allow for color development.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by comparing the absorbance to the standard curve.
-
Determine the inhibitory effect of this compound on NO production.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents
This widely used animal model assesses the anti-inflammatory properties of compounds by measuring their ability to reduce edema induced by the irritant carrageenan.
Materials:
-
Rodents (e.g., Wistar rats or Swiss mice)
-
This compound
-
Carrageenan solution (e.g., 1% w/v in saline)
-
Plethysmometer or calipers for measuring paw volume/thickness
Procedure:
-
Administer this compound (e.g., 5-25 mg/kg, intraperitoneally) or vehicle to the animals.[5]
-
After a set pre-treatment time (e.g., 30 minutes), induce inflammation by injecting a small volume (e.g., 0.1 mL) of carrageenan solution into the subplantar region of the right hind paw.[6]
-
Measure the paw volume or thickness at regular intervals (e.g., every hour for up to 6 hours) using a plethysmometer or calipers.
-
The degree of edema is calculated as the difference in paw volume/thickness before and after carrageenan injection.
-
Compare the edema in the this compound-treated group to the vehicle-treated control group to determine the anti-inflammatory effect.
Signaling Pathways and Experimental Workflows
This compound's selective inhibition of iNOS allows for the dissection of iNOS-mediated signaling pathways in various cellular processes.
Signaling Pathways
// Nodes Inflammatory_Stimuli [label="Inflammatory Stimuli\n(LPS, IFN-γ)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NF_kB [label="NF-κB Activation", fillcolor="#FBBC05", fontcolor="#202124"]; iNOS_Expression [label="iNOS Gene\nExpression", fillcolor="#FBBC05", fontcolor="#202124"]; iNOS_Protein [label="iNOS Protein", fillcolor="#FBBC05", fontcolor="#202124"]; L_Arginine [label="L-Arginine", fillcolor="#F1F3F4", fontcolor="#202124"]; NO [label="Nitric Oxide (NO)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; L_NIL [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Pathological_Effects [label="Pathological Effects\n(Inflammation, Cytotoxicity)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Inflammatory_Stimuli -> NF_kB; NF_kB -> iNOS_Expression; iNOS_Expression -> iNOS_Protein; iNOS_Protein -> NO [label=" L-Citrulline", arrowhead=open]; L_Arginine -> iNOS_Protein [dir=none]; NO -> Pathological_Effects; L_NIL -> iNOS_Protein [arrowhead=tee, color="#34A853"]; } .dot Caption: this compound inhibits the iNOS signaling pathway.
// Nodes Burn_Injury [label="Burn Injury", fillcolor="#EA4335", fontcolor="#FFFFFF"]; iNOS_Induction [label="iNOS Induction", fillcolor="#FBBC05", fontcolor="#202124"]; NO_Production [label="Increased NO", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Akt_Inhibition [label="Akt/PKB Inhibition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GSK3b_Activation [label="GSK-3β Activation\n(Dephosphorylation at Ser9)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Downstream_Effects [label="Downstream Effects\n(Protein Breakdown, Metabolic Derangement)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; L_NIL [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Burn_Injury -> iNOS_Induction; iNOS_Induction -> NO_Production; NO_Production -> Akt_Inhibition; Akt_Inhibition -> GSK3b_Activation; GSK3b_Activation -> Downstream_Effects; L_NIL -> iNOS_Induction [arrowhead=tee, color="#34A853"]; } .dot Caption: this compound's effect on the GSK-3β pathway in burn injury.
Experimental Workflows
// Nodes Cell_Lysate [label="Cell/Tissue Lysate\nPreparation", fillcolor="#F1F3F4", fontcolor="#202124"]; Protein_Quantification [label="Protein\nQuantification", fillcolor="#F1F3F4", fontcolor="#202124"]; SDS_PAGE [label="SDS-PAGE", fillcolor="#FBBC05", fontcolor="#202124"]; Transfer [label="Protein Transfer\nto Membrane", fillcolor="#FBBC05", fontcolor="#202124"]; Blocking [label="Blocking", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Primary_Ab [label="Primary Antibody\n(anti-iNOS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Secondary_Ab [label="Secondary Antibody\n(HRP-conjugated)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Detection [label="Chemiluminescent\nDetection", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Image Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Cell_Lysate -> Protein_Quantification; Protein_Quantification -> SDS_PAGE; SDS_PAGE -> Transfer; Transfer -> Blocking; Blocking -> Primary_Ab; Primary_Ab -> Secondary_Ab; Secondary_Ab -> Detection; Detection -> Analysis; } .dot Caption: Western blot workflow for iNOS detection.
// Nodes Animal_Model [label="Animal Model of Disease\n(e.g., Inflammation, Sepsis)", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Treatment with this compound\nor Vehicle", fillcolor="#FBBC05", fontcolor="#202124"]; Monitoring [label="Monitoring of Disease\nProgression", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tissue_Collection [label="Tissue/Blood\nCollection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Biochemical_Analysis [label="Biochemical Analysis\n(e.g., Cytokines, NO levels)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Histological_Analysis [label="Histological Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis and\nInterpretation", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Animal_Model -> Treatment; Treatment -> Monitoring; Monitoring -> Tissue_Collection; Tissue_Collection -> Biochemical_Analysis; Tissue_Collection -> Histological_Analysis; Biochemical_Analysis -> Data_Analysis; Histological_Analysis -> Data_Analysis; } .dot Caption: General workflow for in vivo studies with this compound.
Conclusion
This compound stands out as a powerful and selective inhibitor of iNOS, offering researchers a valuable tool to probe the intricate roles of this enzyme in health and disease. Its well-characterized inhibitory profile, coupled with established experimental protocols, facilitates its use in a wide range of preclinical studies. The continued investigation of this compound and its downstream effects on signaling pathways holds promise for the development of novel therapeutic strategies for iNOS-mediated pathological conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. L-N6-(1-iminoethyl)lysine: a selective inhibitor of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
L-NIL Selectivity Profile for nNOS vs. eNOS: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-N6-(1-iminoethyl)lysine, commonly known as L-NIL, is a potent inhibitor of nitric oxide synthases (NOS), the family of enzymes responsible for the synthesis of nitric oxide (NO). NO is a critical signaling molecule involved in a vast array of physiological processes, including neurotransmission, vasodilation, and the immune response. Three distinct isoforms of NOS have been identified: neuronal NOS (nNOS or NOS-1), inducible NOS (iNOS or NOS-2), and endothelial NOS (eNOS or NOS-3). While nNOS and eNOS are constitutively expressed and their activity is regulated by calcium-calmodulin, iNOS expression is induced by inflammatory stimuli.
The development of isoform-selective NOS inhibitors is a significant focus in drug discovery, as the non-selective inhibition of these enzymes can lead to undesirable side effects. For instance, inhibition of eNOS can compromise its crucial role in maintaining cardiovascular homeostasis. This compound has been widely characterized as a selective inhibitor of iNOS. This guide provides a detailed analysis of the selectivity profile of this compound, with a specific focus on its comparative activity against nNOS and eNOS, alongside the experimental protocols for such determinations and an overview of the relevant signaling pathways.
Data Presentation: Quantitative Analysis of this compound Selectivity
While this compound is primarily recognized for its selectivity towards iNOS, understanding its activity against the constitutive isoforms, nNOS and eNOS, is crucial for its application as a research tool and for therapeutic development. The following table summarizes the available quantitative data on the inhibitory potency of this compound against nNOS. It is important to note that direct comparative studies detailing the IC50 or Ki values of this compound for nNOS versus eNOS are not prominently available in the reviewed literature. The data presented primarily highlights the selectivity of this compound for iNOS over nNOS.
| Inhibitor | Target Isoform | Species | Potency (IC50) | Selectivity Ratio (iNOS/nNOS) | Reference |
| This compound | nNOS (constitutive) | Rat (brain) | 92 µM | \multirow{2}{*}{28-fold more selective for iNOS} | [1][2][3] |
| This compound | iNOS | Mouse | 3.3 µM | [1][2][3] |
Note: The IC50 value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%. A lower IC50 value indicates a higher potency. The selectivity ratio is calculated by dividing the IC50 for the less sensitive isoform by the IC50 for the more sensitive isoform.
Experimental Protocols
The determination of the inhibitory potency and selectivity of compounds like this compound relies on robust and reproducible experimental protocols. The following sections detail the common methodologies employed for measuring NOS activity and inhibitor efficiency.
Measurement of Nitric Oxide Synthase Activity
A widely accepted method for determining NOS activity is by measuring the conversion of L-[3H]arginine to L-[3H]citrulline. This assay is highly sensitive and specific.
Principle: NOS enzymes catalyze the oxidation of L-arginine to L-citrulline and nitric oxide. By using radiolabeled L-arginine, the production of radiolabeled L-citrulline can be quantified, providing a direct measure of enzyme activity.
Materials:
-
Purified nNOS or eNOS enzyme or tissue/cell homogenates containing the enzyme.
-
L-[3H]arginine
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT, 10 µg/mL calmodulin, and 100 µM tetrahydrobiopterin)
-
NADPH (1 mM)
-
CaCl2 (for nNOS and eNOS activation)
-
Stop buffer (e.g., 20 mM HEPES, pH 5.5, containing 2 mM EDTA)
-
Dowex AG 50WX-8 resin (Na+ form)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare the reaction mixture containing assay buffer, L-[3H]arginine, NADPH, and CaCl2.
-
Add the enzyme preparation (purified enzyme or homogenate) to initiate the reaction.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding the stop buffer.
-
Apply the reaction mixture to a column containing Dowex AG 50WX-8 resin. The positively charged L-[3H]arginine binds to the resin, while the neutral L-[3H]citrulline flows through.
-
Collect the eluate containing L-[3H]citrulline.
-
Add scintillation cocktail to the eluate and quantify the radioactivity using a scintillation counter.
-
Calculate the amount of L-[3H]citrulline produced, which is proportional to the NOS activity.
Determination of IC50 Values
To determine the inhibitory potency of this compound, a dose-response curve is generated by measuring NOS activity in the presence of varying concentrations of the inhibitor.
Procedure:
-
Perform the NOS activity assay as described above.
-
In parallel reactions, include a range of this compound concentrations.
-
A control reaction without any inhibitor represents 100% enzyme activity.
-
A blank reaction, often in the presence of a non-specific inhibitor like L-NAME, is used to determine background signal.
-
Calculate the percentage of inhibition for each this compound concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways for nNOS and eNOS, and a typical experimental workflow for determining inhibitor selectivity.
Caption: nNOS signaling pathway in a neuron.
Caption: eNOS signaling pathway in an endothelial cell.
Caption: Workflow for determining nNOS vs. eNOS selectivity.
Conclusion
This compound is a well-established potent inhibitor of nitric oxide synthases, demonstrating significant selectivity for the inducible isoform (iNOS) over the constitutive neuronal isoform (nNOS). The available data indicates a 28-fold greater potency of this compound against mouse iNOS compared to rat nNOS. While this provides valuable insight into its selectivity profile, a direct and comprehensive quantitative comparison of this compound's inhibitory effects on nNOS versus eNOS is not extensively documented in publicly available literature.
For researchers and drug development professionals, the provided experimental protocols offer a robust framework for conducting such comparative studies to precisely determine the selectivity of this compound and other inhibitors for nNOS and eNOS. A thorough understanding of the distinct signaling pathways of nNOS and eNOS, as illustrated in the provided diagrams, is fundamental for interpreting the physiological and potential therapeutic consequences of isoform-selective NOS inhibition. Further research focusing on the direct comparative inhibition of nNOS and eNOS by this compound would be highly beneficial to the scientific community.
References
An In-depth Technical Guide on the Biochemical Properties of L-N6-(1-iminoethyl)lysine (L-NIL)
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-N6-(1-iminoethyl)lysine, commonly known as L-NIL, is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS), an enzyme implicated in a multitude of inflammatory and pathological processes. This technical guide provides a comprehensive overview of the biochemical properties of this compound, including its mechanism of action, inhibitory selectivity, and its effects in various preclinical models. Detailed experimental protocols and visual representations of key signaling pathways are included to facilitate further research and drug development efforts targeting iNOS.
Introduction
Nitric oxide (NO) is a pleiotropic signaling molecule involved in a wide range of physiological and pathophysiological processes. It is synthesized by a family of enzymes known as nitric oxide synthases (NOS), which exist in three distinct isoforms: neuronal NOS (nNOS or NOS1), endothelial NOS (eNOS or NOS3), and inducible NOS (iNOS or NOS2). While nNOS and eNOS are constitutively expressed and produce low levels of NO for physiological signaling, iNOS is expressed in response to inflammatory stimuli and generates large, sustained amounts of NO that can contribute to tissue damage. The selective inhibition of iNOS is therefore a promising therapeutic strategy for a variety of inflammatory diseases.
L-N6-(1-iminoethyl)lysine (this compound) is an arginine analogue that acts as a potent and selective inhibitor of iNOS. Its ability to preferentially target iNOS over the constitutive isoforms makes it a valuable tool for elucidating the role of iNOS in disease and a potential lead compound for drug development.
Mechanism of Action
This compound is a competitive inhibitor of iNOS, meaning it competes with the natural substrate, L-arginine, for binding to the active site of the enzyme. By binding to the enzyme, this compound prevents the synthesis of nitric oxide. Some studies suggest that under catalytic turnover conditions, this compound can also act as an inactivator of iNOS, primarily by targeting the heme residue at the active site, leading to a loss of enzyme activity.[1] This inactivation may involve heme alteration and subsequent loss.[1]
Quantitative Data on Inhibitory Potency and Selectivity
The inhibitory activity of this compound against the different NOS isoforms is a critical aspect of its biochemical profile. The following tables summarize the available quantitative data.
Table 1: Inhibitory Potency (IC₅₀) of this compound against NOS Isoforms
| NOS Isoform | Species | IC₅₀ (µM) | Reference(s) |
| iNOS | Mouse | 0.4 - 3.3 | [2][3][4] |
| iNOS (in cells) | Mouse (RAW264.7) | 7 - 28.29 | [4] |
| nNOS (cNOS) | Rat (brain) | 92 | [3][5] |
| eNOS | Not specified | - |
Table 2: Relative Selectivity of this compound
| Comparison | Selectivity Fold | Reference(s) |
| iNOS vs. nNOS | ~28-fold | [3][5] |
| iNOS vs. constitutive isoforms | ~30-fold | [2] |
Note: Ki values provide a more direct measure of binding affinity. While extensive searches were conducted, specific Ki values for this compound against all three human NOS isoforms were not consistently available in the public domain. The available IC₅₀ values demonstrate a clear selectivity for iNOS.
Pharmacokinetic Properties
Direct pharmacokinetic data for this compound is limited in publicly available literature. However, studies on its prodrug, L-N6-(1-iminoethyl)lysine-5-tetrazole-amide (this compound-TA), provide insights into the in vivo behavior of this compound. This compound-TA is extensively metabolized to this compound after oral or intravenous administration in rats.[6] The resulting this compound is then further metabolized through oxidative deamination and acetylation.[6] Following administration of the prodrug, this compound-related compounds are widely distributed in tissues, with the highest concentrations found in muscle.[6] Maximal concentrations are generally reached between 0.5 and 1 hour post-dose in most tissues.[6]
Key Signaling Pathways Modulated by this compound
This compound, through its inhibition of iNOS, can modulate several downstream signaling pathways implicated in inflammation and cellular stress.
Toll-Like Receptor 4 (TLR4) Signaling Pathway
Lipopolysaccharide (LPS), a component of Gram-negative bacteria, activates TLR4, a key receptor in the innate immune system. This activation triggers a signaling cascade that leads to the activation of the transcription factor NF-κB and subsequent expression of pro-inflammatory genes, including iNOS. This compound can intervene in this pathway by inhibiting the activity of the induced iNOS, thereby reducing the production of nitric oxide and its downstream inflammatory effects.
Glycogen Synthase Kinase-3β (GSK-3β) Signaling Pathway
GSK-3β is a serine/threonine kinase involved in various cellular processes. In the context of inflammation, iNOS-derived nitric oxide can lead to the activation of GSK-3β.[7] Activated GSK-3β can, in turn, regulate the expression of iNOS, creating a potential feedback loop. This compound, by inhibiting iNOS, can prevent the activation of GSK-3β and its downstream effects.
Experimental Protocols
In Vitro NOS Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of this compound on NOS enzymes.
Workflow:
Methodology:
-
Enzyme Preparation: Purified recombinant human nNOS, eNOS, or iNOS can be used. Alternatively, tissue homogenates rich in the respective NOS isoform can be prepared.
-
Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.4) containing L-arginine (substrate, e.g., 10 µM), NADPH (cofactor, e.g., 1 mM), FAD (e.g., 5 µM), FMN (e.g., 5 µM), and (6R)-5,6,7,8-tetrahydrobiopterin (BH4; e.g., 10 µM).
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture. Include a control with no inhibitor.
-
Initiation and Incubation: Initiate the reaction by adding the NOS enzyme preparation. Incubate the mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Termination: Stop the reaction, for example, by adding a stop solution (e.g., EDTA).
-
Nitrite/Nitrate Measurement: Determine the amount of nitrite and nitrate (stable end-products of NO) in the supernatant using the Griess assay.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.
Western Blot for iNOS Protein Expression
This protocol outlines the detection of iNOS protein levels in cell lysates or tissue homogenates.[8][9][10]
Methodology:
-
Sample Preparation: Lyse cells or homogenize tissues in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. Determine the protein concentration of the lysates.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for iNOS overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Analysis: Quantify the band intensity relative to a loading control (e.g., β-actin or GAPDH).
In Vivo Models
This is a widely used model of acute inflammation to evaluate the anti-inflammatory effects of compounds like this compound.
Methodology:
-
Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats to the experimental conditions.
-
Compound Administration: Administer this compound (e.g., intraperitoneally) at various doses 30-60 minutes before inducing inflammation. A vehicle control group should be included.
-
Induction of Edema: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at various time points after (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of inhibition of edema for each dose of this compound compared to the vehicle control group.
The CLP model is a gold standard for inducing polymicrobial sepsis and is used to assess the efficacy of therapeutic agents.
Methodology:
-
Anesthesia: Anesthetize the mice using an appropriate anesthetic agent.
-
Surgical Procedure: Make a midline laparotomy incision to expose the cecum. Ligate the cecum below the ileocecal valve and puncture it once or twice with a needle of a specific gauge (e.g., 21-gauge). A small amount of fecal matter is extruded to ensure patency.
-
Closure: Return the cecum to the peritoneal cavity and close the abdominal incision in layers.
-
Fluid Resuscitation: Administer subcutaneous saline for fluid resuscitation.
-
Compound Administration: Administer this compound (e.g., intraperitoneally) at specified time points before or after the CLP procedure.[4]
-
Monitoring and Endpoint Analysis: Monitor the animals for survival. At specific time points, collect blood and tissue samples to analyze inflammatory markers, organ damage, and bacterial load.
Conclusion
L-N6-(1-iminoethyl)lysine is a valuable pharmacological tool for investigating the role of inducible nitric oxide synthase in health and disease. Its selectivity for iNOS over the constitutive isoforms makes it a superior choice for in vitro and in vivo studies compared to non-selective NOS inhibitors. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working in the field of inflammation and iNOS-mediated pathologies. Further research into the precise pharmacokinetic profile of this compound and its efficacy in a broader range of disease models will be crucial for its potential translation into a therapeutic agent.
References
- 1. Mechanism of inducible nitric oxide synthase inactivation by aminoguanidine and L-N6-(1-iminoethyl)lysine. [vivo.weill.cornell.edu]
- 2. L-N6-(1-iminoethyl)-lysine potently inhibits inducible nitric oxide synthase and is superior to NG-monomethyl-arginine in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-N6-(1-iminoethyl)lysine: a selective inhibitor of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biotium.com [biotium.com]
- 6. Disposition and pharmacokinetics of L-N6-(1-iminoethyl)lysine-5-tetrazole-amide, a selective iNOS inhibitor, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glycogen synthase kinase 3 regulates IL-1β mediated iNOS expression in hepatocytes by down-regulating c-Jun - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resources.novusbio.com [resources.novusbio.com]
- 9. Western Blot Protocol | Proteintech Group [ptglab.com]
- 10. origene.com [origene.com]
L-N6-(1-iminoethyl)lysine (L-NIL): A Technical Guide to its Role in Nitric Oxide Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitric oxide (NO), a pleiotropic signaling molecule, plays a critical role in a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response. The production of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS), which exist in three main isoforms: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3). While nNOS and eNOS are constitutively expressed and produce low levels of NO for signaling and homeostatic functions, iNOS is expressed in response to inflammatory stimuli and generates large, sustained amounts of NO that can have both beneficial and detrimental effects.
Given the involvement of iNOS-derived NO in the pathology of various inflammatory diseases, sepsis, and certain cancers, the development of selective iNOS inhibitors has been a significant focus of research. L-N6-(1-iminoethyl)lysine, commonly known as L-NIL, has emerged as a potent and relatively selective inhibitor of iNOS. This technical guide provides an in-depth overview of this compound's mechanism of action, its role in nitric oxide signaling pathways, and detailed experimental protocols for its use in research settings.
Mechanism of Action of this compound
This compound acts as a slow, tight-binding inhibitor of iNOS. Its primary mechanism of action involves targeting the heme prosthetic group within the active site of the iNOS enzyme. This interaction leads to a time- and concentration-dependent inactivation of the enzyme, ultimately reducing the production of nitric oxide[1]. Unlike some other NOS inhibitors, the inactivation of iNOS by this compound is primarily due to heme alteration and loss, rather than covalent modification of the protein itself[1]. This targeted action contributes to its relative selectivity for iNOS over the constitutive isoforms, nNOS and eNOS.
Quantitative Data on this compound Inhibition
The inhibitory potency and selectivity of this compound across the different NOS isoforms are critical parameters for its application in research. The following tables summarize the key quantitative data for this compound.
| Inhibitor | Target Isoform | IC50 (μM) | Selectivity (Fold) | Reference |
| This compound | miNOS (murine inducible) | 3.3 | 28-fold vs. rcNOS | [2] |
| rcNOS (rat constitutive) | 92 | [2] | ||
| iNOS | 0.4 - 3.3 | ~10-95 fold vs. eNOS/nNOS | ||
| eNOS | 8 - 38 | |||
| nNOS | 17 - 92 |
Table 1: IC50 Values of this compound for NOS Isoforms
| Inhibitor | Target Isoform | Ki (nM) | Reference |
| This compound | human iNOS | 59 | |
| human nNOS | 111 | ||
| human eNOS | 136 |
Table 2: Inhibition Constants (Ki) of this compound for Human NOS Isoforms
This compound in Nitric Oxide Signaling Pathways
This compound's selective inhibition of iNOS makes it a valuable tool for dissecting the role of this enzyme in various signaling pathways, particularly in the context of inflammation and sepsis.
Inflammatory Signaling
In inflammatory conditions, pro-inflammatory cytokines and bacterial products like lipopolysaccharide (LPS) trigger signaling cascades that lead to the transcriptional activation of the iNOS gene. A key pathway involved is the Toll-like receptor 4 (TLR4) signaling pathway, which, upon activation by LPS, initiates a downstream cascade involving MyD88 and TRIF adaptor proteins, ultimately leading to the activation of transcription factors like NF-κB. NF-κB then translocates to the nucleus and induces the expression of iNOS, resulting in high levels of NO production. This compound can be used to specifically block this iNOS-mediated NO production, allowing researchers to investigate the downstream effects of iNOS activity in inflammation.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
In Vitro Assessment of iNOS Inhibition in Macrophages
This protocol describes how to measure the inhibitory effect of this compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells using the Griess assay.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound hydrochloride
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO2) standard solution
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include control wells with untreated cells and cells treated with LPS alone.
-
-
Griess Assay:
-
Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Component A to each supernatant sample and standard.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Analysis: Calculate the nitrite concentration in the samples by comparing the absorbance to the standard curve. Determine the IC50 value of this compound.
In Vivo Assessment of this compound in a Sepsis Model
This protocol outlines the cecal ligation and puncture (CLP) model in mice to induce sepsis and the administration of this compound to evaluate its therapeutic potential.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine)
-
Surgical instruments (scissors, forceps, needle holder)
-
Suture material (e.g., 4-0 silk)
-
21-gauge needle
-
This compound hydrochloride
-
Sterile saline
Procedure:
-
Anesthesia: Anesthetize the mice using a standardized protocol.
-
Surgical Procedure (CLP):
-
Make a 1-2 cm midline laparotomy incision to expose the cecum.
-
Ligate the cecum just below the ileocecal valve, ensuring intestinal continuity is maintained.
-
Puncture the ligated cecum once or twice with a 21-gauge needle.
-
Gently squeeze the cecum to extrude a small amount of fecal material.
-
Return the cecum to the peritoneal cavity and close the abdominal incision in two layers.
-
-
This compound Administration:
-
Administer this compound intraperitoneally (e.g., 10 mg/kg) at the time of surgery and at specified intervals post-surgery (e.g., every 12 hours). A vehicle control group should receive sterile saline.
-
-
Post-operative Care and Monitoring:
-
Provide fluid resuscitation with sterile saline.
-
Monitor the animals for signs of sepsis (e.g., lethargy, piloerection, altered body temperature).
-
At a predetermined endpoint (e.g., 24 hours), euthanize the animals and collect blood and tissue samples for analysis (e.g., cytokine levels, bacterial load, organ damage markers).
-
Western Blot Analysis of iNOS Expression
This protocol describes the detection of iNOS protein expression in cell lysates or tissue homogenates by Western blotting.
Materials:
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against iNOS
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Lyse cells or homogenize tissue in ice-cold lysis buffer.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-iNOS antibody overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Analysis: Quantify the band intensity relative to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound is a powerful and selective tool for investigating the role of iNOS in nitric oxide signaling pathways. Its well-characterized mechanism of action and inhibitory profile make it an invaluable reagent for researchers in academia and industry. The detailed protocols provided in this guide offer a starting point for utilizing this compound to explore the complex biology of iNOS in health and disease, with the ultimate goal of developing novel therapeutic strategies for a range of iNOS-mediated pathologies.
References
L-NIL's Effect on Heme Alteration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-N6-(1-iminoethyl)lysine, commonly known as L-NIL, is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS), an enzyme crucial in various physiological and pathological processes, including inflammation and immune responses.[1][2][3] Unlike other nitric oxide synthase (NOS) inhibitors, this compound exhibits a unique mechanism of action that directly involves the alteration of the enzyme's essential heme cofactor. This technical guide provides an in-depth exploration of the core mechanisms by which this compound affects heme, supported by experimental methodologies and data presentation to aid researchers in this field.
The primary mechanism of iNOS inactivation by this compound is a direct attack on the heme residue located at the enzyme's active site.[4] This interaction leads to a time- and concentration-dependent loss of the heme group, which is a critical component for the catalytic activity of iNOS.[4] The alteration and subsequent loss of heme result in the functional inactivation of the enzyme and the disassembly of iNOS dimers into monomers.[4] It is important to note that this compound's effect on heme appears to be specific to the iNOS isoform, with no current evidence suggesting a systemic impact on the broader heme synthesis or degradation pathways.
Core Mechanism: Heme Alteration and Loss from iNOS
The inactivation of iNOS by this compound is a turnover-dependent process, meaning it occurs while the enzyme is actively converting its substrate, L-arginine, to L-citrulline and nitric oxide. The primary event in this inactivation is the chemical modification and subsequent destruction of the heme prosthetic group within the iNOS active site.[4]
Studies have demonstrated that this process is characterized by a measurable decrease in heme fluorescence, indicating the alteration of the porphyrin ring structure.[4] Following this alteration, the damaged heme group is lost from the enzyme. This heme loss has a significant structural consequence: the dimeric form of iNOS, which is the active conformation of the enzyme, disassembles into inactive monomers.[4]
Radiolabeling studies using 14C-labeled this compound have shown no detectable radioactivity associated with the inactivated iNOS protein. This finding strongly suggests that the inactivation is not due to covalent modification of the protein itself by this compound, but rather is a direct consequence of the heme alteration and loss.[4]
Signaling Pathways and Logical Relationships
The interaction between this compound and iNOS is a direct molecular event. The signaling cascade is therefore linear and focused on the enzyme itself rather than a complex cellular signaling network.
Caption: Mechanism of this compound-induced iNOS inactivation.
Quantitative Data Summary
The following table summarizes the expected quantitative outcomes from experiments investigating the effect of this compound on iNOS.
| Parameter Measured | Expected Effect of this compound | Method of Measurement | Reference for Method |
| iNOS Activity (NO production) | Concentration-dependent decrease | Griess Assay, Hemoglobin Capture Assay | [5][6] |
| Heme Content of iNOS | Time- and concentration-dependent decrease | Heme Fluorescence Spectroscopy, Pyridine Hemochromogen Assay | [4][7][8][9][10][11] |
| iNOS Dimer:Monomer Ratio | Shift towards monomeric form | Size Exclusion Chromatography, Native PAGE | [4] |
| IC50 for mouse iNOS | ~3.3 µM | Enzyme activity assays | [1][3] |
| IC50 for rat brain cNOS | ~92 µM | Enzyme activity assays | [3] |
Experimental Protocols
Assay for iNOS Activity (Nitrite/Nitrate Production)
This protocol is based on the common Griess assay, which measures nitrite, a stable breakdown product of nitric oxide.
Materials:
-
Cell lysates or purified iNOS
-
L-arginine (substrate)
-
NADPH, FAD, FMN, and (6R)-5,6,7,8-tetrahydrobiopterin (cofactors)
-
Calmodulin
-
This compound (inhibitor)
-
Griess Reagent (Reagent 1: Sulfanilamide in acid; Reagent 2: N-(1-Naphthyl)ethylenediamine dihydrochloride in water)
-
Nitrate Reductase (for total NOx measurement)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing buffer, L-arginine, and all necessary cofactors.
-
Add varying concentrations of this compound to the experimental wells.
-
Initiate the reaction by adding the iNOS-containing sample (cell lysate or purified enzyme).
-
Incubate at 37°C for a defined period (e.g., 60 minutes).
-
To measure total nitric oxide production (nitrite + nitrate), first convert nitrate to nitrite by adding nitrate reductase and its cofactor and incubate.
-
Stop the reaction and add Griess Reagent 1 to all wells, followed by Griess Reagent 2.
-
Incubate in the dark at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify nitrite concentration using a sodium nitrite standard curve.
Measurement of Heme Loss from iNOS via Fluorescence Spectroscopy
This protocol describes a method to monitor the loss of the heme prosthetic group from iNOS upon incubation with this compound.
Materials:
-
Purified iNOS
-
This compound
-
Fluorometer
-
Reaction buffer
Procedure:
-
Dilute purified iNOS to a suitable concentration in the reaction buffer.
-
Measure the baseline heme fluorescence of the iNOS solution (Excitation ~400 nm, Emission ~600-650 nm).
-
Add this compound to the iNOS solution at the desired final concentration.
-
Immediately begin recording heme fluorescence over time.
-
A time-dependent decrease in fluorescence intensity indicates heme alteration and/or loss.
-
To determine concentration dependency, repeat the experiment with different concentrations of this compound.
Caption: Experimental workflow for studying this compound's effect on iNOS.
Conclusion
This compound serves as a highly selective inhibitor of iNOS through a mechanism that is intimately linked to the enzyme's heme cofactor. Its ability to induce heme alteration and loss, leading to irreversible enzyme inactivation, distinguishes it from many other NOS inhibitors. The experimental protocols and data outlined in this guide provide a framework for researchers to investigate this phenomenon further. Understanding the precise molecular interactions between this compound and the iNOS heme pocket may pave the way for the design of even more potent and specific inhibitors for therapeutic applications in inflammatory diseases and other conditions driven by iNOS overexpression.
References
- 1. The effect of L-cysteine and N-acetylcysteine on porphyrin/heme biosynthetic pathway in cells treated with 5-aminolevulinic acid and exposed to radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biotium.com [biotium.com]
- 3. L-N6-(1-iminoethyl)lysine: a selective inhibitor of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of inducible nitric oxide synthase inactivation by aminoguanidine and L-N6-(1-iminoethyl)lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Nitric Oxide Synthase | Nitric Oxide Assay | Oxford Biomedical Research [oxfordbiomed.com]
- 7. Quantitative analysis of heme and hemoglobin for the detection of intravascular hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of heme and hemoglobin for the detection of intravascular hemolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
The Foundational Role of L-N6-(1-iminoethyl)lysine (L-NIL) in Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the foundational research on L-N6-(1-iminoethyl)lysine (L-NIL), a pivotal tool in understanding and targeting the inflammatory cascade. This compound's significance lies in its potent and selective inhibition of inducible nitric oxide synthase (iNOS), an enzyme centrally implicated in the pathophysiology of numerous inflammatory conditions. This document outlines the core mechanism of this compound, its effects on key inflammatory pathways, and detailed methodologies from seminal studies, offering a comprehensive resource for researchers in the field.
Core Mechanism of Action: Selective iNOS Inhibition
This compound is a structural analog of L-arginine, the endogenous substrate for nitric oxide synthases. Its mechanism of action is rooted in its ability to competitively inhibit iNOS, thereby preventing the overproduction of nitric oxide (NO), a key mediator of inflammation. The selectivity of this compound for iNOS over the other main isoforms, endothelial NOS (eNOS) and neuronal NOS (nNOS), is a critical feature that allows for the specific investigation of iNOS-driven inflammatory processes.
Biochemical Specificity and Potency
The inhibitory potency of this compound is quantified by its half-maximal inhibitory concentration (IC50). As demonstrated in multiple studies, this compound exhibits a significantly lower IC50 for iNOS compared to nNOS and eNOS, underscoring its selectivity.
| NOS Isoform | Species | IC50 (μM) | Selectivity (fold vs. miNOS) | Reference |
| inducible NOS (iNOS) | Mouse | 3.3 | - | [1][2] |
| neuronal NOS (nNOS) | Rat Brain | 92 | 28 | [1][2] |
This compound in Inflammatory Signaling Pathways
The overproduction of NO by iNOS during inflammation triggers a cascade of downstream signaling events. By inhibiting iNOS, this compound effectively modulates these pathways, leading to a reduction in the inflammatory response.
The NF-κB Signaling Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including iNOS itself. Inflammatory stimuli, such as lipopolysaccharide (LPS), activate the NF-κB pathway, leading to the transcription of iNOS and subsequent NO production[3][4]. This compound's inhibition of iNOS can disrupt a positive feedback loop where NO can further potentiate NF-κB activity.
Akt/GSK-3β Signaling Pathway in Burn Injury
In a rat model of burn injury, the induction of iNOS was found to be associated with the activation of glycogen synthase kinase-3β (GSK-3β) and a decrease in the phosphorylation of Akt (Protein Kinase B) in skeletal muscle[5][6]. This compound treatment reversed these effects, restoring Akt phosphorylation and inhibiting GSK-3β activity. This suggests that iNOS-derived NO plays a crucial role in the metabolic derangements observed after burn injury by modulating the Akt/GSK-3β signaling axis.
In Vivo Efficacy of this compound in Inflammatory Models
The therapeutic potential of iNOS inhibition with this compound has been explored in various preclinical models of inflammatory diseases.
Gouty Arthritis
In a mouse model of monosodium urate (MSU) crystal-induced inflammation, a model for gout, this compound pretreatment significantly reduced foot pad swelling in a dose-dependent manner[7]. This was accompanied by a decrease in plasma levels of NO metabolites and a suppression of MSU-induced gene expression of iNOS, TNF-α, and IL-1β in the feet[7].
| Treatment Group | Foot Thickness Increase (%) | Plasma NO Metabolites | iNOS mRNA Expression | TNF-α mRNA Expression | IL-1β mRNA Expression |
| Saline Control | - | Baseline | Baseline | Baseline | Baseline |
| MSU | 160 | Increased | Increased | Increased | Increased |
| MSU + this compound (5 mg/kg) | Reduced | Suppressed | Suppressed | Suppressed | Suppressed |
| MSU + this compound (10 mg/kg) | Significantly Reduced | Suppressed | Suppressed | Suppressed | Suppressed |
Sepsis
In models of sepsis induced by lipopolysaccharide (LPS) or cecal ligation and puncture (CLP), this compound has been shown to ameliorate organ injury and improve survival. In a CLP mouse model, this compound treatment led to a significant decrease in TLR4 and IL-1β protein content[1]. In LPS-treated rats, this compound prevented the decrease in glomerular filtration rate, a sign of kidney dysfunction[8].
Osteoarthritis
In a canine model of experimental osteoarthritis (OA), oral administration of this compound reduced the severity of cartilage lesions and the size of osteophytes[9]. Furthermore, this compound treatment significantly decreased chondrocyte apoptosis and the levels of caspase 3, an inducer of apoptosis[9].
Experimental Protocols
This section provides an overview of key experimental methodologies used in the foundational research of this compound.
In Vivo Animal Studies
A common experimental workflow for evaluating the in vivo efficacy of this compound involves the induction of an inflammatory condition in a suitable animal model, followed by treatment with this compound and subsequent assessment of inflammatory markers and disease progression.
Example Protocol: MSU-Induced Gout Model in Mice [7]
-
Animals: Seven-week-old male C57BL/6 mice.
-
Induction of Inflammation: Injection of 4 mg of MSU crystals into the soles of the hindlimb feet.
-
This compound Administration: Intraperitoneal injection of this compound (5 or 10 mg/kg/day) 4 hours before MSU injection.
-
Endpoint Measurement: Foot thickness was measured 24 hours after MSU injection. Plasma and tissue samples were collected for analysis of NO metabolites, gene expression (iNOS, TNF-α, IL-1β), and protein levels.
In Vitro Cell Culture Experiments
Cell culture systems are invaluable for dissecting the molecular mechanisms of this compound's action.
Example Protocol: this compound Effects on MSU-Stimulated Fibroblasts [7]
-
Cell Lines: Human dermal fibroblasts (HDF), C2C12 myoblasts, and human fetal osteoblasts.
-
Stimulation: Cells were treated with MSU.
-
This compound Treatment: Cells were pretreated with this compound at various concentrations.
-
Endpoint Measurement: Gene expression of iNOS, TNF-α, and IL-1β was measured using real-time PCR.
Measurement of Nitric Oxide Production
The assessment of NO production is central to studies involving NOS inhibitors. Due to the short half-life of NO, its production is often indirectly quantified by measuring its stable metabolites, nitrite (NO2-) and nitrate (NO3-).
Commonly Used Methods:
-
Griess Assay: A colorimetric method for the detection of nitrite. It is a simple and widely used technique for measuring NO production in biological fluids and cell culture media[10].
-
Chemiluminescence: A highly sensitive method that can detect NO directly in gas or liquid phase[11].
-
Fluorescence-based Assays: Utilize fluorescent probes that react with NO to produce a fluorescent signal[11][12].
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly accurate and specific method for the quantification of nitrite and nitrate[13].
iNOS Activity and Expression Assays
-
iNOS Activity Assay: Often measured by monitoring the conversion of radiolabeled L-arginine to L-citrulline.
-
Western Blotting: Used to determine the protein expression levels of iNOS.
-
Immunohistochemistry: Allows for the visualization of iNOS protein expression within tissue sections.
-
Real-Time PCR (qPCR): Used to quantify the mRNA expression levels of iNOS.
Conclusion
This compound has been instrumental in elucidating the critical role of iNOS in the pathogenesis of a wide range of inflammatory diseases. Its selectivity allows for the precise dissection of iNOS-mediated signaling pathways and provides a strong rationale for the therapeutic targeting of iNOS. The data and methodologies presented in this guide offer a solid foundation for researchers and drug development professionals seeking to build upon this foundational knowledge in the pursuit of novel anti-inflammatory therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. L-N6-(1-iminoethyl)lysine: a selective inhibitor of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of nitric oxide produced by iNOS through NF-κB pathway in migration of cerebellar granule neurons induced by Lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. iNOS inhibitor, this compound, reverses burn-induced glycogen synthase kinase-3β activation in skeletal muscle of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iNOS inhibitor, this compound, reverses burn-induced glycogen synthase kinase-3β activation in skeletal muscle of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of Inducible Nitric Oxide Synthase Attenuates Monosodium Urate-induced Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of constitutive nitric oxide synthase (NOS) by nitric oxide generated by inducible NOS after lipopolysaccharide administration provokes renal dysfunction in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective inhibition of inducible nitric oxide synthase reduces progression of experimental osteoarthritis in vivo: possible link with the reduction in chondrocyte apoptosis and caspase 3 level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nitric oxide detection methods in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measurement of nitric oxide synthase activity in vivo and in vitro by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
L-N6-(1-iminoethyl)lysine (L-NIL): A Technical Guide for Investigating iNOS Function
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of L-N6-(1-iminoethyl)lysine (L-NIL) as a potent and selective inhibitor of inducible nitric oxide synthase (iNOS). This document details the mechanism of action, selectivity, and experimental applications of this compound, offering researchers a valuable tool to dissect the multifaceted roles of iNOS in health and disease.
Introduction to this compound
L-N6-(1-iminoethyl)lysine, commonly known as this compound, is a structural analogue of L-arginine, the endogenous substrate for nitric oxide synthases (NOS). It serves as a powerful investigative tool due to its high selectivity for the inducible isoform (iNOS or NOS2) over the neuronal (nNOS or NOS1) and endothelial (eNOS or NOS3) isoforms.[1] This selectivity allows for the specific interrogation of iNOS function in various physiological and pathological processes, including inflammation, immunity, cancer, and neurodegeneration.
This compound acts as a competitive inhibitor, binding to the active site of iNOS and thereby preventing the conversion of L-arginine to nitric oxide (NO) and L-citrulline.[2][3] Its utility is further enhanced by its effectiveness both in vitro and in vivo.[4] For in vivo studies, a more stable and orally bioavailable prodrug, this compound-5-tetrazole-amide (this compound-TA or SC-51), is often utilized, which is rapidly metabolized to the active this compound form.
Quantitative Data on this compound
The following tables summarize the key quantitative parameters of this compound, providing a basis for experimental design and data interpretation.
Table 1: Inhibitory Potency of this compound against NOS Isoforms
| Parameter | iNOS (murine) | nNOS (rat brain) | eNOS | Reference(s) |
| IC50 | 3.3 µM | 92 µM | 8 - 38 µM | [1][2][3][4] |
| Selectivity (nNOS/iNOS) | - | ~28-fold | - | [1][2][3] |
Table 2: In Vivo Administration of this compound in Animal Models
| Animal Model | Disease/Condition | Dosage and Route | Key Findings | Reference(s) |
| Mice (Balb/c) | Renal Ischemia-Reperfusion | 10 and 30 mg/kg, IP | Prevents inflammation, oxidative stress, and autophagy. | [2] |
| Rats | Carrageenan-Induced Paw Edema | 5-25 mg/kg, IP | Dose-dependent inhibition of the late phase of edema. | [5] |
| Mice (NOD/SCID) | Human Melanoma Xenograft | 0.15% or 0.2% in drinking water | Inhibited tumor growth and extended survival. | [5] |
| Mice (C57BL/6) | LPS-Induced Endotoxic Shock | 5 mg/kg, IP | Prevented decline in blood pressure and cerebral hyperemia. | [6] |
| Rats | Burn Injury | 60 mg/kg, b.i.d., IP | Reversed burn-induced activation of GSK-3β in skeletal muscle. | [1][6] |
| Mice | DSS-Induced Colitis | - | DSS administration is a common method to induce colitis for studying IBD. | [7][8] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound to study iNOS function.
In Vitro iNOS Activity Assay (Citrulline Assay)
This assay measures iNOS activity by quantifying the conversion of radiolabeled L-arginine to L-citrulline.
Materials:
-
Cell or tissue lysate containing iNOS
-
L-[3H]arginine or L-[14C]arginine
-
This compound (for inhibition control)
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM NADPH, 10 µM FAD, 10 µM FMN, 4 µM Tetrahydrobiopterin (BH4)
-
Stop Buffer: 100 mM HEPES (pH 5.5), 10 mM EDTA
-
Dowex AG 50W-X8 resin (Na+ form)
-
Scintillation cocktail and counter
Procedure:
-
Prepare cell or tissue lysates in a suitable homogenization buffer.
-
In a microcentrifuge tube, add 50 µL of lysate.
-
For inhibitor-treated samples, pre-incubate the lysate with the desired concentration of this compound for 15-30 minutes at room temperature.
-
Initiate the reaction by adding 50 µL of Reaction Buffer containing L-[3H]arginine (approximately 1 µCi/mL).
-
Incubate the reaction mixture at 37°C for 15-30 minutes.
-
Stop the reaction by adding 400 µL of ice-cold Stop Buffer.
-
Apply the reaction mixture to a column containing 1 mL of Dowex AG 50W-X8 resin to separate the unreacted L-[3H]arginine (which binds to the resin) from the L-[3H]citrulline (which flows through).
-
Collect the eluate and add it to a scintillation vial with a suitable scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter. The amount of L-[3H]citrulline produced is directly proportional to the iNOS activity.
Measurement of Nitric Oxide Production (Griess Assay)
The Griess assay is a colorimetric method for the quantification of nitrite (NO2-), a stable and quantifiable end-product of NO metabolism, in aqueous solutions like cell culture supernatants.
Materials:
-
Cell culture supernatant
-
Griess Reagent: A mixture of equal parts of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Sodium nitrite (NaNO2) standard solution (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Culture cells (e.g., RAW 264.7 macrophages) and stimulate with an iNOS inducer (e.g., LPS and IFN-γ) in the presence or absence of various concentrations of this compound.
-
After the desired incubation period, collect the cell culture supernatant.
-
In a 96-well plate, add 50 µL of the supernatant from each sample.
-
Prepare a standard curve by serially diluting a sodium nitrite standard solution in the same culture medium. Add 50 µL of each standard to separate wells.
-
Add 50 µL of the Griess Reagent to each well containing the samples and standards.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.
In Vivo Model: Carrageenan-Induced Paw Edema
This model is used to assess the anti-inflammatory effects of this compound by measuring its ability to reduce paw swelling.[5][9]
Animals:
-
Male Wistar rats (180-220 g)
Materials:
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer
Procedure:
-
Administer this compound (e.g., 5, 10, or 25 mg/kg) or vehicle (saline) via intraperitoneal (i.p.) injection 30 minutes before the carrageenan challenge.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan into the subplantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection.
-
The degree of edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema by this compound is calculated by comparing the increase in paw volume in the treated group to the vehicle control group.
Visualizing iNOS Signaling and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving iNOS and a typical experimental workflow for studying iNOS inhibition.
Conclusion
This compound stands as an indispensable pharmacological tool for the specific investigation of iNOS function. Its selectivity and proven efficacy in a range of experimental settings provide researchers with a reliable method to elucidate the complex roles of iNOS-derived nitric oxide in health and disease. This guide offers a foundational resource for the effective application of this compound in research and drug development, facilitating a deeper understanding of iNOS biology and its therapeutic potential.
References
- 1. iNOS inhibitor, this compound, reverses burn-induced glycogen synthase kinase-3β activation in skeletal muscle of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. L-N6-(1-iminoethyl)lysine: a selective inhibitor of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparison of the effects of L-NAME, 7-NI and this compound on carrageenan-induced hindpaw oedema and NOS activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iNOS inhibitor, this compound, reverses burn-induced glycogen synthase kinase-3β activation in skeletal muscle of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An experimental model of colitis induced by dextran sulfate sodium from acute progresses to chronicity in C57BL/6: correlation between conditions of mice and the environment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. irjournal.org [irjournal.org]
- 9. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of L-N⁶-(1-iminoethyl)lysine (L-NIL): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-N⁶-(1-iminoethyl)lysine, commonly known as L-NIL, has emerged as a pivotal tool in nitric oxide research due to its potent and selective inhibition of the inducible nitric oxide synthase (iNOS) isoform. This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of this compound. It includes a compilation of its inhibitory potency against different NOS isoforms, detailed experimental protocols for its evaluation in preclinical models of inflammation and osteoarthritis, and a review of its pharmacokinetic profile. Furthermore, this guide elucidates the key signaling pathways modulated by this compound, offering a comprehensive resource for researchers investigating the therapeutic potential of selective iNOS inhibition.
Introduction: The Advent of a Selective iNOS Inhibitor
The discovery of nitric oxide (NO) as a critical signaling molecule in various physiological and pathological processes spurred the development of inhibitors for its synthesizing enzymes, the nitric oxide synthases (NOS). Three main isoforms of NOS have been identified: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3). While nNOS and eNOS are constitutively expressed and play roles in neurotransmission and vascular tone regulation respectively, iNOS is typically expressed in response to inflammatory stimuli and produces large, sustained amounts of NO that can contribute to tissue damage in various diseases.
This understanding created a demand for isoform-selective inhibitors that could target the detrimental effects of iNOS-derived NO while sparing the physiological functions of the constitutive isoforms. This compound was synthesized and identified as a potent and selective inhibitor of iNOS, offering a significant advancement over non-selective inhibitors like L-NAME and L-NMMA[1].
Physicochemical Properties and Synthesis
This compound is an arginine analogue characterized by the substitution of the guanidino group with an acetamidine moiety on the side chain of a lysine backbone.
Chemical Structure:
-
Chemical Name: N⁶-(1-Iminoethyl)-L-lysine
-
Molecular Formula: C₈H₁₇N₃O₂
-
Molecular Weight: 187.24 g/mol
While the seminal paper by Moore et al. describes the synthesis of this compound, a detailed, step-by-step protocol is not publicly available in the reviewed literature[1]. However, the development of a more stable, crystalline prodrug, L-N⁶-(1-iminoethyl)lysine 5-tetrazole-amide (this compound-TA), has been reported, which is rapidly converted to this compound in vivo[2].
Mechanism of Action: Selective Inhibition of iNOS
This compound acts as a competitive inhibitor at the arginine-binding site of NOS. Its selectivity for iNOS is a key feature. Studies have shown that this compound produces a time- and concentration-dependent inactivation of iNOS, which is associated with a loss of the enzyme's heme group. This suggests that the primary mechanism of iNOS inactivation by this compound involves heme alteration and subsequent loss, leading to the disassembly of the active iNOS dimer into inactive monomers[3]. In contrast, its effect on the constitutive NOS isoforms is significantly less potent.
Quantitative Data: Potency and Selectivity
The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀). The following tables summarize the reported IC₅₀ values for this compound against different NOS isoforms.
| Table 1: Inhibitory Potency (IC₅₀) of this compound against NOS Isoforms | |
| NOS Isoform | IC₅₀ (µM) |
| Mouse Inducible NOS (miNOS) | 3.3[1] |
| Rat Brain Constitutive NOS (rcNOS) | 92[1] |
This data highlights the approximately 28-fold greater selectivity of this compound for the inducible isoform over the constitutive neuronal isoform[1].
Experimental Protocols
In Vitro NOS Activity Assay
Objective: To determine the inhibitory activity of this compound on NOS isoforms.
Principle: This assay measures the conversion of radiolabeled L-arginine to L-citrulline by NOS. The amount of radiolabeled L-citrulline produced is proportional to the enzyme's activity.
Materials:
-
Purified NOS enzyme (iNOS, nNOS, or eNOS) or cell/tissue homogenate
-
L-[³H]arginine or L-[¹⁴C]arginine
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
NADPH
-
Cofactors (FAD, FMN, tetrahydrobiopterin, calmodulin for cNOS)
-
This compound solutions of varying concentrations
-
Stop Buffer (e.g., 20 mM HEPES, 2 mM EDTA, 2 mM EGTA)
-
Cation exchange resin (e.g., Dowex 50WX-8)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing reaction buffer, NADPH, cofactors, and radiolabeled L-arginine.
-
In separate tubes, add the NOS enzyme preparation.
-
Add varying concentrations of this compound or vehicle control to the respective tubes.
-
Initiate the reaction by adding the reaction mixture to the enzyme preparations.
-
Incubate at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding the stop buffer.
-
Apply the reaction mixture to the cation exchange resin columns. L-arginine, being positively charged, will bind to the resin, while the neutral L-citrulline will flow through.
-
Collect the eluate containing the radiolabeled L-citrulline.
-
Add scintillation cocktail to the eluate and quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value.
Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the anti-inflammatory effect of this compound in an acute in vivo model of inflammation.
Principle: Subplantar injection of carrageenan induces a biphasic inflammatory response characterized by edema (swelling). The ability of a compound to reduce this edema indicates its anti-inflammatory potential.
Materials:
-
Male Wistar rats (180-220 g)
-
1% (w/v) carrageenan solution in sterile saline
-
This compound solution for intraperitoneal (i.p.) injection
-
Plethysmometer or digital calipers
-
Vehicle control (e.g., saline)
Procedure:
-
Acclimatize animals for at least one week before the experiment.
-
Divide the rats into groups: vehicle control, this compound treated (different doses), and a positive control (e.g., indomethacin).
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Administer this compound or vehicle control via i.p. injection 30 minutes before the carrageenan injection.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
The degree of edema is calculated as the difference between the paw volume at each time point and the initial paw volume.
-
The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.
Canine Model of Osteoarthritis (Anterior Cruciate Ligament Transection - ACLT)
Objective: To assess the disease-modifying effects of this compound in a preclinical model of osteoarthritis.
Principle: Surgical transection of the anterior cruciate ligament in dogs leads to joint instability, mimicking the progressive cartilage degradation and other pathological changes seen in human osteoarthritis.
Materials:
-
Adult mongrel dogs
-
Surgical instruments for aseptic surgery
-
This compound formulation for oral administration
-
Anesthesia and analgesics
-
Equipment for histological and immunohistochemical analysis
Procedure:
-
Surgical Induction of Osteoarthritis:
-
Anesthetize the dogs following an approved protocol.
-
Perform a medial arthrotomy on one stifle (knee) joint.
-
Identify and transect the anterior cruciate ligament.
-
Close the joint capsule and skin in layers.
-
Provide appropriate post-operative care, including analgesics.
-
-
Treatment Protocol:
-
Divide the dogs into experimental groups: sham-operated, ACLT + vehicle, and ACLT + this compound (at various doses).
-
Begin oral administration of this compound or vehicle daily, starting immediately after surgery and continuing for the duration of the study (e.g., 12 weeks).
-
-
Outcome Assessment:
-
At the end of the study period, euthanize the animals and harvest the knee joints.
-
Macroscopic Evaluation: Score the severity of cartilage lesions on the femoral condyles and tibial plateaus.
-
Histological Analysis:
-
Fix the joint tissues in formalin and embed in paraffin.
-
Prepare sections and stain with Safranin O-Fast Green to assess proteoglycan loss and cartilage structure.
-
Score the histological changes using a standardized grading system (e.g., OARSI).
-
-
Immunohistochemistry:
-
Perform immunohistochemical staining on cartilage sections for iNOS, active caspase-3, and other relevant markers to assess the molecular effects of this compound.
-
-
Signaling Pathways and Molecular Interactions
This compound's primary effect is the inhibition of iNOS, which in turn modulates downstream signaling pathways implicated in inflammation and apoptosis.
Inhibition of the Pro-inflammatory Cascade
Inflammatory stimuli, such as lipopolysaccharide (LPS) or cytokines (e.g., TNF-α, IL-1β), activate transcription factors like NF-κB. Activated NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes, including iNOS. The resulting high levels of NO can further perpetuate the inflammatory response. By inhibiting iNOS, this compound breaks this cycle, reducing the production of NO and its downstream inflammatory effects.
Modulation of Apoptotic Pathways
In pathological conditions like osteoarthritis, excessive NO production by iNOS can induce chondrocyte apoptosis (programmed cell death), contributing to cartilage degradation. One of the key executioner enzymes in apoptosis is caspase-3. Studies have shown that this compound can reduce the levels of active caspase-3 in osteoarthritic cartilage, thereby protecting chondrocytes from apoptosis[4]. This effect is believed to be a direct consequence of reduced NO levels following iNOS inhibition.
Pharmacokinetics and Metabolism
The pharmacokinetic properties of this compound have been investigated, primarily in the context of its prodrug, this compound-TA. Following administration, this compound-TA is rapidly hydrolyzed in the blood to release the active this compound. This compound is then distributed throughout the body. The metabolism of this compound involves oxidative deamination and acetylation, with the majority of the metabolites being cleared renally.
Conclusion
L-N⁶-(1-iminoethyl)lysine (this compound) stands as a cornerstone in the study of nitric oxide biology, offering researchers a potent and selective tool to dissect the roles of iNOS in health and disease. Its well-characterized inhibitory profile, coupled with demonstrated efficacy in preclinical models of inflammation and osteoarthritis, underscores its potential as a lead compound for the development of novel therapeutics. This technical guide provides a comprehensive foundation for scientists and drug development professionals working with this compound, from its fundamental properties to its application in experimental settings and its impact on key cellular signaling pathways. Further research into optimizing its delivery and exploring its efficacy in a broader range of disease models will continue to shape our understanding of the therapeutic potential of selective iNOS inhibition.
References
- 1. L-N6-(1-iminoethyl)lysine: a selective inhibitor of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological characterization of L-N(6)-(1-iminoethyl)lysine 5-tetrazole-amide, a prodrug of a selective iNOS inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of inducible nitric oxide synthase inactivation by aminoguanidine and L-N6-(1-iminoethyl)lysine. [vivo.weill.cornell.edu]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
L-NIL and its Impact on Cellular Redox State: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-N6-(1-iminoethyl)lysine (L-NIL) is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS), an enzyme pivotal in the inflammatory response and various pathological states. By attenuating the production of nitric oxide (NO), this compound significantly modulates the cellular redox environment. This guide provides a comprehensive technical overview of this compound, detailing its mechanism of action, its quantifiable impact on cellular redox parameters, and standardized protocols for its experimental evaluation. The information presented herein is intended to support researchers, scientists, and drug development professionals in their investigation of iNOS-mediated pathologies and the therapeutic potential of iNOS inhibitors.
Introduction
The cellular redox state, a delicate balance between pro-oxidants and antioxidants, is a critical regulator of cellular signaling and homeostasis. Disruptions in this equilibrium, often termed oxidative stress, are implicated in a myriad of diseases, including inflammatory disorders, neurodegenerative diseases, and cancer. Inducible nitric oxide synthase (iNOS) is a key contributor to oxidative stress during inflammation. Once expressed, iNOS produces large, sustained amounts of nitric oxide (NO), a highly reactive free radical. While NO has important physiological roles, its overproduction can lead to the formation of damaging reactive nitrogen species (RNS), such as peroxynitrite (ONOO-), thereby altering the cellular redox landscape.
This compound has emerged as a valuable pharmacological tool and potential therapeutic agent due to its high selectivity for iNOS over the constitutive isoforms, endothelial NOS (eNOS) and neuronal NOS (nNOS). This selectivity allows for the targeted inhibition of pathological NO production while minimizing interference with the physiological functions of the constitutive NOS enzymes. This guide will explore the intricate ways in which this compound, through its inhibition of iNOS, influences the cellular redox state.
Mechanism of Action of this compound
This compound is a structural analog of L-arginine, the natural substrate for all NOS isoforms. It acts as a competitive inhibitor, binding to the active site of iNOS and preventing the synthesis of NO. The selectivity of this compound for iNOS is attributed to specific structural differences in the active sites of the NOS isoforms.
Quantitative Impact of this compound on Cellular Redox Parameters
The following tables summarize the quantitative effects of this compound on key indicators of iNOS activity and the cellular redox state.
Table 1: Inhibitory Activity of this compound on Nitric Oxide Synthase Isoforms
| NOS Isoform | Species | IC50 (µM) | Selectivity (fold vs. iNOS) | Reference |
| Inducible NOS (iNOS) | Mouse | 3.3 | 1 | [1] |
| Constitutive NOS (cNOS) | Rat (Brain) | 92 | 28 | [1] |
Table 2: Effect of this compound on Nitric Oxide Synthase Activity in a Carrageenan-Induced Inflammation Model in Rats
| Treatment | iNOS Activity (pmol citrulline/mg protein/15 min) | cNOS Activity (pmol citrulline/mg protein/15 min) | Reference |
| Saline Control | Not detected | 0.08 ± 0.04 | [2] |
| Carrageenan | 0.67 ± 0.14 | 0.64 ± 0.08 | [2] |
| Carrageenan + this compound (25 mg/kg) | Inhibited | Inhibited | [2] |
Table 3: Effect of this compound on Markers of Oxidative and Redox Stress in a Mouse Model of Sepsis
| Treatment | Rhodamine Fluorescence (RNS Indicator) | NAD(P)H Autofluorescence (Redox Stress Indicator) | Reference |
| Lipopolysaccharide (LPS) | Significantly increased | Significantly increased | [3] |
| LPS + this compound (3 mg/kg) | Completely blocked increase | Completely blocked increase | [3] |
Table 4: Effect of this compound on Antioxidant Enzyme Levels in a Mouse Model of Acetaminophen-Induced Liver Injury
| Treatment | Hepatic Superoxide Dismutase (SOD) Levels | Reference |
| Acetaminophen (APAP) | Reduced | [4] |
| APAP + Trimetazidine + this compound | Ameliorated reduction | [4] |
Signaling Pathways Modulated by this compound
This compound's primary effect on cellular signaling stems from its inhibition of iNOS-derived NO. This has significant downstream consequences on pathways governing inflammation, apoptosis, and the antioxidant response.
Caption: iNOS signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the study of this compound's impact on cellular redox state.
Measurement of Nitric Oxide Production (Griess Assay)
The Griess assay is a colorimetric method for the quantification of nitrite (NO2-), a stable and quantifiable end-product of NO metabolism.
Workflow:
Caption: General workflow for the Griess assay.
Protocol:
-
Reagent Preparation:
-
Griess Reagent A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.
-
Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in deionized water.
-
Nitrite Standard: Prepare a stock solution of sodium nitrite (e.g., 1 M) and perform serial dilutions to generate a standard curve (e.g., 0-100 µM).
-
-
Assay Procedure:
-
Pipette 50 µL of standards and samples into a 96-well plate.
-
Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Subtract the absorbance of a blank well (culture medium or buffer).
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the nitrite concentration of the samples from the standard curve.
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
Fluorescent probes are commonly used to detect and quantify intracellular ROS levels. Dihydroethidium (DHE) and 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) are two widely used probes.
Workflow:
Caption: General workflow for fluorescence-based ROS detection.
Protocol (using Dihydroethidium - DHE):
-
Cell Preparation:
-
Seed cells in a suitable format (e.g., 96-well plate, chamber slides).
-
Treat cells with this compound and/or an inflammatory stimulus for the desired time.
-
-
Probe Loading:
-
Prepare a stock solution of DHE (e.g., 10 mM in DMSO).
-
Dilute the DHE stock solution in pre-warmed serum-free medium to a final working concentration (e.g., 5-10 µM).
-
Remove the culture medium from the cells and add the DHE-containing medium.
-
Incubate for 30 minutes at 37°C, protected from light.
-
-
Washing and Measurement:
-
Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Add fresh pre-warmed medium or PBS to the cells.
-
Measure the fluorescence using a fluorescence microscope (excitation ~518 nm, emission ~606 nm) or a fluorescence plate reader.
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity per cell or per well.
-
Normalize the fluorescence intensity to a control group (e.g., untreated cells).
-
Measurement of Antioxidant Enzyme Activity
Spectrophotometric assays are commonly used to determine the activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase, and glutathione peroxidase (GPx).
Protocol (Superoxide Dismutase - SOD Activity Assay): This assay is based on the inhibition of the reduction of a tetrazolium salt (e.g., WST-1) by superoxide radicals generated by a xanthine/xanthine oxidase system.
-
Reagent Preparation:
-
Prepare a buffer solution (e.g., phosphate buffer, pH 7.4).
-
Prepare solutions of xanthine, xanthine oxidase, and the detection reagent (e.g., WST-1).
-
Prepare cell or tissue lysates.
-
-
Assay Procedure:
-
In a 96-well plate, add the sample (lysate) and the working solution containing xanthine and the detection reagent.
-
Initiate the reaction by adding xanthine oxidase.
-
Incubate at 37°C for a specified time (e.g., 20 minutes).
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1).
-
Calculate the percentage of inhibition of the colorimetric reaction by the sample.
-
Determine the SOD activity from a standard curve generated using purified SOD.
-
Express the activity in units per milligram of protein (U/mg protein).
-
Conclusion
This compound is a powerful tool for investigating the role of iNOS in health and disease. Its selective inhibition of iNOS allows for the precise modulation of NO-mediated effects on the cellular redox state. By reducing the production of NO and subsequent RNS, this compound can mitigate oxidative and nitrosative stress, thereby influencing a wide range of cellular processes. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further explore the intricate interplay between iNOS, this compound, and the cellular redox environment, ultimately paving the way for the development of novel therapeutic strategies for inflammatory and oxidative stress-related diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhanced liver injury in acatalasemic mice following exposure to carbon tetrachloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Low levels of glutathione peroxidase 1 activity in selenium-deficient mouse liver affect c-Jun N-terminal kinase activation and p53 phosphorylation on Ser-15 in pro-oxidant-induced aponecrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Theoretical Binding of L-N⁶-(1-iminoethyl)lysine (L-NIL) to the Inducible Nitric Oxide Synthase (iNOS) Active Site: A Technical Guide
Abstract
Inducible nitric oxide synthase (iNOS) is a critical enzyme in the inflammatory cascade, and its dysregulation is implicated in numerous pathologies. Consequently, the development of selective iNOS inhibitors is a significant focus of therapeutic research. L-N⁶-(1-iminoethyl)lysine (L-NIL) has emerged as a potent and selective inhibitor of iNOS. This technical guide provides an in-depth analysis of the theoretical and experimentally-determined binding of this compound to the iNOS active site. It covers a quantitative assessment of binding affinities, the molecular mechanism of inhibition, key interactions within the active site, and detailed protocols for the experimental validation of these interactions. This document is intended for researchers, scientists, and drug development professionals engaged in the study of nitric oxide synthase and inhibitor design.
Introduction to iNOS and this compound
Nitric oxide (NO) is a crucial signaling molecule produced by a family of enzymes known as nitric oxide synthases (NOS). There are three primary isoforms: neuronal NOS (nNOS or NOS1), endothelial NOS (eNOS or NOS3), and inducible NOS (iNOS or NOS2).[1][2] While nNOS and eNOS are constitutively expressed and regulate neurotransmission and vasodilation respectively, iNOS expression is induced by inflammatory stimuli such as cytokines and pathogens.[1][3] The sustained, high-output production of NO by iNOS is a key component of the immune response but can also lead to tissue damage and has been implicated in conditions like sepsis, arthritis, cancer, and neurodegenerative diseases.[3][4]
This pathological role makes iNOS a prime therapeutic target. L-N⁶-(1-iminoethyl)lysine (this compound) is a well-characterized inhibitor that acts as a mimic of the endogenous substrate, L-arginine.[1][2] It demonstrates significant potency and, crucially, a notable selectivity for the iNOS isoform over the constitutive nNOS and eNOS, thereby minimizing potential side effects related to the disruption of normal physiological NO signaling.[3][5]
Quantitative Analysis of this compound Binding Affinity
The efficacy and selectivity of an inhibitor are quantitatively defined by its binding affinity constants. The most common metrics are the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), and the dissociation constant (Kd).[6] The IC50 value represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[6]
This compound exhibits a strong preference for iNOS, as demonstrated by comparative in vitro enzyme inhibition assays. Its potency is significantly higher for iNOS compared to other isoforms, establishing it as a valuable tool for research and a promising scaffold for drug design.
| Parameter | Enzyme | Value | Selectivity | Reference |
| IC50 | Murine iNOS (miNOS) | 3.3 µM | - | [3][5][7] |
| IC50 | Rat brain cNOS (nNOS) | 92 µM | 28-fold vs. iNOS | [5][7] |
| IC50 | γ-interferon-induced NO₂⁻ production | 460 nM | - | [8] |
Table 1: Quantitative binding and inhibition data for this compound against NOS isoforms. The selectivity is calculated as the ratio of IC50 values (IC50(nNOS) / IC50(iNOS)).
Molecular Mechanism of Inhibition
This compound is classified as a competitive inhibitor, meaning it directly competes with the natural substrate, L-arginine, for binding at the enzyme's active site.[2] However, its mechanism extends beyond simple competitive binding; it acts as a mechanism-based inactivator.[3] The binding of this compound under conditions that support catalytic turnover leads to a progressive inactivation of the enzyme.
The primary mechanism of this inactivation involves a targeted disruption of the heme prosthetic group located at the core of the active site.[9] This process is characterized by a time- and concentration-dependent loss of heme fluorescence.[9] The alteration and subsequent loss of the heme group destabilize the dimeric structure of iNOS, which is essential for its activity, causing it to partially disassemble into inactive monomers.[9] Unlike some other inhibitors, this inactivation by this compound does not appear to involve covalent modification of the iNOS protein itself.[9]
The iNOS Active Site and Theoretical this compound Interactions
The iNOS active site is a complex environment designed to bind L-arginine and facilitate its oxidation. Key components include the heme cofactor, the tetrahydrobiopterin (H4B) cofactor, and a network of specific amino acid residues.[3][10] A universally conserved glutamate residue (E377 in human iNOS) is critical for anchoring the guanidinium group of L-arginine through hydrogen bonds.[11][12]
As a substrate mimic, this compound is designed to exploit these same interactions. The terminal iminoethyl group of this compound serves as a bioisostere of the guanidinium group of L-arginine. Molecular docking simulations and structural data from iNOS complexed with similar inhibitors predict that this iminoethyl group forms strong hydrogen bonds with the carboxylate side chain of the conserved glutamate (E377). This interaction anchors this compound in the substrate-binding pocket, positioning it near the catalytic heme iron and physically blocking the entry of L-arginine.
Experimental Protocols for Characterizing Inhibitor Binding
Validating the theoretical binding model of this compound requires a suite of biophysical and computational experiments. Below are outlines of the core methodologies.
Enzyme Inhibition Assay (Spectrophotometric)
This assay directly measures the inhibitory effect of this compound on iNOS activity by monitoring the production of a reaction product. A common method is the Griess assay, which measures nitrite (NO₂⁻), a stable oxidation product of NO.
Molecular Docking Workflow
Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a protein target.
X-ray Crystallography Workflow
This powerful technique provides an atomic-resolution 3D structure of the protein-ligand complex, offering definitive proof of the binding mode.
Conclusion
The theoretical binding of this compound to the iNOS active site is well-supported by a combination of quantitative inhibition data, mechanistic studies, and computational modeling. As a competitive, mechanism-based inactivator, this compound leverages the key architectural features of the iNOS active site, primarily through hydrogen bonding with the conserved glutamate E377, to achieve its potent and selective inhibition. The inactivation mechanism, which proceeds via heme disruption and dimer disassembly, further underscores its complex interaction with the enzyme. The experimental protocols detailed herein provide a robust framework for validating these theoretical principles and for screening and characterizing next-generation iNOS inhibitors. A comprehensive understanding of the this compound binding model is invaluable for the rational design of novel therapeutics targeting inflammatory and immune-mediated diseases.
References
- 1. Discovery of a Natural Product-Like iNOS Inhibitor by Molecular Docking with Potential Neuroprotective Effects In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Inducible Nitric Oxide Synthase Attenuates Monosodium Urate-induced Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L-N6-(1-iminoethyl)lysine: a selective inhibitor of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. promegaconnections.com [promegaconnections.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. biotium.com [biotium.com]
- 9. scilit.com [scilit.com]
- 10. Crystal Structures of Constitutive Nitric Oxide Synthases in Complex with De Novo Designed Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rcsb.org [rcsb.org]
- 12. L-arginine binding to nitric-oxide synthase. The role of H-bonds to the nonreactive guanidinium nitrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
L-NIL's Role in Modulating Immune Responses: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N⁶-(1-Iminoethyl)-L-lysine (L-NIL) is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS), an enzyme pivotal in the production of nitric oxide (NO) during inflammatory and immune responses. This technical guide provides an in-depth overview of the mechanisms by which this compound modulates immune function. By selectively targeting iNOS, this compound offers a valuable tool to dissect the multifaceted roles of NO in immunity and presents a promising therapeutic avenue for a range of immune-mediated pathologies, including autoimmune diseases and cancer. This document details the core mechanism of action of this compound, its impact on key immune cells such as macrophages and T lymphocytes, and the underlying signaling pathways it influences. Furthermore, it provides structured quantitative data, detailed experimental protocols, and visual representations of the involved biological processes to facilitate further research and drug development.
Core Mechanism of Action: Selective iNOS Inhibition
This compound functions as a competitive inhibitor of iNOS, demonstrating significant selectivity over the other major NOS isoforms, namely neuronal NOS (nNOS) and endothelial NOS (eNOS). This selectivity is crucial for its utility as a research tool and its potential as a therapeutic agent, as it minimizes off-target effects associated with the inhibition of constitutive NOS isoforms that are vital for physiological functions like neurotransmission and vasodilation.
The inhibitory activity of this compound is well-quantified, with reported IC50 values highlighting its potency and selectivity.
| Enzyme | Organism/Cell Type | IC50 (μM) | Selectivity (fold vs. iNOS) |
| Inducible NOS (iNOS) | Mouse Macrophages | 3.3[1][2] | - |
| Neuronal NOS (nNOS) | Rat Brain | 92[1] | ~28-fold less sensitive than iNOS[1][3] |
| Endothelial NOS (eNOS) | Not specified | Not specified | Not specified |
Table 1: Inhibitory Potency and Selectivity of this compound for NOS Isoforms.
Modulation of Macrophage Function
Macrophages are central players in the innate immune response and can be broadly categorized into two main polarization states: the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype. The production of high levels of NO via iNOS is a hallmark of M1 macrophages and is critical for their microbicidal and tumoricidal activities. This compound, by inhibiting iNOS, profoundly influences macrophage polarization and function.
Promotion of M1 Polarization
Paradoxically, while iNOS is a marker of M1 macrophages, sustained high levels of NO can exert negative feedback on M1 polarization. Research has shown that inhibition of iNOS by this compound can enhance M1 macrophage polarization. This effect is attributed to the prevention of NO-mediated negative regulation of key transcription factors involved in M1 differentiation.
| Parameter | Cell Type | Treatment | Effect |
| M1 Marker Expression | Wild-type mouse bone marrow-derived macrophages | This compound | Significant enhancement of M1 macrophage polarization. |
| Tumor Infiltration | In vivo melanoma model | This compound treatment | Significantly increased percentage of M1 macrophages in the tumor microenvironment. |
Table 2: Effect of this compound on Macrophage Polarization.
Impact on Cytokine Production
By modulating macrophage phenotype and activity, this compound indirectly influences the cytokine milieu. Inhibition of iNOS can lead to a reduction in pro-inflammatory cytokines that are downstream of NO-mediated signaling pathways.
| Cytokine | Cell Type/Model | Inducing Stimulus | This compound Treatment | Observed Effect |
| TNF-α | Human Dermal Fibroblasts, C2C12 Myoblasts, Human Fetal Osteoblasts | Monosodium Urate (MSU) crystals | This compound | Attenuated MSU-induced TNF-α mRNA expression in a dose-dependent manner[4]. |
| IL-1β | Human Dermal Fibroblasts, C2C12 Myoblasts, Human Fetal Osteoblasts | Monosodium Urate (MSU) crystals | This compound | Attenuated MSU-induced IL-1β mRNA expression in a dose-dependent manner[4]. |
| Nitrite/Nitrate (NO proxy) | Hepatocytes co-cultured with Kupffer cells | Lipopolysaccharide (LPS) | This compound | Prevented the LPS-induced increase in nitrite/nitrate levels. |
Table 3: Quantitative Effects of this compound on Cytokine and NO Production.
Influence on T Lymphocyte Responses
Nitric oxide is a key regulator of T cell differentiation and function. By modulating NO levels, this compound can influence the balance between different T helper (Th) cell subsets, thereby shaping the adaptive immune response.
Shift in Th1/Th2 Balance
High concentrations of NO are generally considered to suppress Th1 responses and favor Th2 differentiation. By inhibiting iNOS-derived NO, this compound can promote a shift towards a Th1-dominant immune response, which is crucial for anti-tumor and anti-viral immunity.
| Parameter | Experimental Model | Treatment | Outcome |
| IgG2a Antibody Levels (Th1 indicator) | Mice immunized with A. actinomycetemcomitans LPS | This compound | Enhanced serum-specific IgG2a antibody levels. |
| Interferon-gamma (IFN-γ) Levels (Th1 cytokine) | Mice immunized with A. actinomycetemcomitans LPS | This compound | Enhanced serum IFN-γ levels. |
Table 4: this compound's Impact on Th1/Th2-Associated Immune Parameters.
Signaling Pathways Modulated by this compound
The immunomodulatory effects of this compound are underpinned by its influence on key intracellular signaling pathways. By inhibiting iNOS, this compound prevents the downstream effects of NO on these pathways.
NF-κB Signaling Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation and immunity. Nitric oxide can modulate NF-κB activity through various mechanisms, including S-nitrosylation of pathway components. In many cell types, NF-κB induces the expression of iNOS. However, the resulting NO can, in turn, regulate NF-κB activity in a feedback loop. This compound, by blocking NO production, can interfere with this feedback mechanism. For instance, NO can inhibit the degradation of IκB-α, the inhibitory protein of NF-κB, thereby preventing NF-κB activation. By inhibiting iNOS, this compound can prevent this NO-mediated suppression of NF-κB.
Akt/GSK-3β Signaling Pathway
The Akt (Protein Kinase B) signaling pathway is crucial for cell survival, proliferation, and metabolism. In the context of immunity, it plays a role in macrophage polarization and function. Studies have shown that iNOS inhibition by this compound can reverse the activation of Glycogen Synthase Kinase-3β (GSK-3β) in certain inflammatory conditions. This is significant as GSK-3β is involved in regulating inflammatory responses. This compound treatment can restore the inhibitory phosphorylation of GSK-3β, thereby attenuating its activity.
Experimental Protocols
Nitric Oxide Production (Griess Assay)
This protocol is for the quantification of nitrite (a stable product of NO) in cell culture supernatants.
Materials:
-
Griess Reagent:
-
Component A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.
-
Component B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Store both solutions at 4°C, protected from light.
-
-
Sodium Nitrite (NaNO2) standard solution (1 mM).
-
Cell culture medium.
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 540 nm.
Procedure:
-
Prepare a standard curve of NaNO2 (0-100 µM) by diluting the 1 mM stock in cell culture medium.
-
Collect 50 µL of cell culture supernatant from each experimental condition and add to a 96-well plate.
-
Add 50 µL of each standard concentration to separate wells.
-
Add 50 µL of Griess Reagent Component A to all wells.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to all wells.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.
T Cell Proliferation (CFSE Staining)
This protocol outlines the use of Carboxyfluorescein succinimidyl ester (CFSE) to monitor T cell proliferation by flow cytometry.
Materials:
-
CFSE stock solution (e.g., 5 mM in DMSO).
-
Phosphate-buffered saline (PBS).
-
Fetal bovine serum (FBS).
-
Complete cell culture medium.
-
T cells of interest.
-
Flow cytometer.
Procedure:
-
Wash T cells twice with PBS.
-
Resuspend cells at a concentration of 1-10 x 10⁶ cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM. Immediately vortex to ensure homogenous labeling.
-
Incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete medium containing FBS.
-
Incubate on ice for 5 minutes.
-
Wash the cells three times with complete medium to remove unbound CFSE.
-
Resuspend the cells in complete medium and culture under desired experimental conditions (e.g., with or without this compound and with appropriate T cell stimuli).
-
At desired time points, harvest the cells and analyze by flow cytometry. Each cell division will result in a halving of the CFSE fluorescence intensity.
Macrophage Polarization Assay
This protocol describes the in vitro polarization of macrophages to M1 and M2 phenotypes and their analysis.
Materials:
-
Bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7).
-
Complete culture medium.
-
For M1 polarization: Lipopolysaccharide (LPS) (e.g., 100 ng/mL) and Interferon-gamma (IFN-γ) (e.g., 20 ng/mL).
-
For M2 polarization: Interleukin-4 (IL-4) (e.g., 20 ng/mL) and Interleukin-13 (IL-13) (e.g., 20 ng/mL).
-
This compound.
-
Reagents for analysis (e.g., antibodies for flow cytometry targeting M1 markers like CD86 and M2 markers like CD206, or reagents for qPCR to measure gene expression of iNOS, TNF-α, Arg1, etc.).
Procedure:
-
Plate macrophages at the desired density and allow them to adhere.
-
Pre-treat the cells with this compound at various concentrations for a specified time (e.g., 1-2 hours).
-
Induce polarization by adding the appropriate cytokine cocktails (LPS + IFN-γ for M1; IL-4 + IL-13 for M2) to the culture medium.
-
Incubate for the desired period (e.g., 24-48 hours).
-
Analyze the macrophage phenotype by:
-
Flow Cytometry: Stain for surface markers (e.g., CD86 for M1, CD206 for M2).
-
qPCR: Extract RNA and perform quantitative real-time PCR for M1-related genes (e.g., Nos2, Tnf, Il1b) and M2-related genes (e.g., Arg1, Mrc1).
-
ELISA/Griess Assay: Analyze culture supernatants for cytokine and NO production.
-
Conclusion and Future Directions
This compound serves as an invaluable pharmacological tool for elucidating the intricate roles of iNOS-derived nitric oxide in the immune system. Its ability to selectively inhibit iNOS allows for the precise dissection of NO-dependent signaling pathways in various immune cells. The evidence presented in this guide highlights this compound's capacity to modulate macrophage polarization, influence T cell differentiation, and impact key signaling cascades such as NF-κB and Akt. These immunomodulatory properties underscore the therapeutic potential of selective iNOS inhibition in a variety of diseases characterized by immune dysregulation.
Future research should continue to explore the nuanced effects of this compound in different immune cell subsets and in the context of complex in vivo disease models. A deeper understanding of the downstream consequences of iNOS inhibition will be critical for the development of novel therapeutic strategies that target nitric oxide signaling for the treatment of cancer, autoimmune disorders, and chronic inflammatory diseases. The detailed protocols and data presented herein provide a solid foundation for such future investigations.
References
- 1. ahajournals.org [ahajournals.org]
- 2. NF-κB-Mediated Modulation of Inducible Nitric Oxide Synthase Activity Controls Induction of the Epstein-Barr Virus Productive Cycle by Transforming Growth Factor Beta 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of Inducible Nitric Oxide Synthase Attenuates Monosodium Urate-induced Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
L-N6-(1-iminoethyl)lysine (L-NIL) In Vivo Administration Protocol for Mice: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-N6-(1-iminoethyl)lysine (L-NIL) is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS), an enzyme implicated in various pathological conditions, including inflammation, cancer, and neurodegenerative diseases.[1][2][3] The selective inhibition of iNOS over other NOS isoforms makes this compound a valuable tool for in vivo studies investigating the role of iNOS in disease models. This document provides detailed application notes and protocols for the in vivo administration of this compound to mice, based on findings from multiple research studies.
Data Presentation: this compound In Vivo Administration Parameters in Mice
The following tables summarize the quantitative data from various studies on the administration of this compound to mice, categorized by the route of administration.
Table 1: Intraperitoneal (i.p.) Administration of this compound in Mice
| Mouse Model | Dosage | Dosing Schedule | Purpose of Study | Reference |
| Sepsis (LPS-induced) | 3 mg/kg | Single injection | To assess effects on renal microcirculation and reactive nitrogen species generation. | [4] |
| Inflammation (Monosodium urate-induced) | 5 or 10 mg/kg/day | Single injection 4 hours before MSU injection | To investigate the effect on MSU-induced inflammation and edema. | [5] |
| Inflammation (Carrageenan-induced) | 5-25 mg/kg | Pretreatment 30 minutes before carrageenan injection | To evaluate the effect on hindpaw edema and NOS activity. | [6] |
| Sepsis (Cecal Ligation and Puncture) | 10 and 30 mg/kg | Injections at the end of CLP and 6 hours after sepsis induction | To study the prevention of inflammation, oxidative stress, and autophagy. | [7][8] |
| Allergic Airway Hyperresponsiveness | 5 mg/kg | 30 minutes after each HDM challenge | To determine the effect on airway hyperresponsiveness. | [9] |
Table 2: Oral Administration of this compound in Drinking Water in Mice
| Mouse Model | Concentration in Drinking Water | Duration of Treatment | Purpose of Study | Reference |
| Leishmaniasis | 0.4-9 mM | Not specified | To suppress iNOS activity and observe the effect on infection. | [3] |
| Alzheimer's Disease (Tg19959) | Not specified (referred to as this compound in drinking water) | From 1 to 8 months of age | To examine the effects on memory and amyloid pathology. | [2] |
| Melanoma Xenograft | 0.15% | 28 days | To test anti-tumor activity. | [1] |
| LPS-induced NO production | 0.1% | 48 hours prior to LPS injection | To demonstrate in vivo iNOS inhibition. | [1] |
Experimental Protocols
Protocol 1: Intraperitoneal Administration of this compound for Acute Inflammation Model
This protocol is based on a study investigating the effects of this compound on monosodium urate (MSU) crystal-induced inflammation in mice.[5]
1. Materials:
- L-N6-(1-iminoethyl)lysine dihydrochloride (this compound)
- Sterile, pyrogen-free saline (0.9% NaCl)
- Monosodium urate (MSU) crystals
- Male BALB/c mice (or other appropriate strain)
- Syringes and needles (e.g., 27-gauge)
2. Preparation of this compound Solution:
- Dissolve this compound in sterile saline to the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 25g mouse, assuming an injection volume of 250 µL).
- Ensure the solution is completely dissolved and sterile-filter if necessary.
3. Administration Procedure:
- Four hours prior to the induction of inflammation, administer the prepared this compound solution via intraperitoneal injection.[5]
- The injection volume should be adjusted based on the mouse's body weight.
- A control group should receive an equivalent volume of sterile saline.
4. Induction of Inflammation:
- Inject MSU crystals (e.g., 4 mg in 50 µL saline) into the soles of the hindlimb feet to induce an inflammatory response.[5]
5. Post-Administration Monitoring and Analysis:
- Monitor the mice for signs of distress.
- At a predetermined time point (e.g., 24 hours post-MSU injection), measure the desired outcomes, such as footpad swelling, plasma nitric oxide levels, and gene expression of inflammatory markers in the tissue.[5]
Protocol 2: Oral Administration of this compound in Drinking Water for Chronic Studies
This protocol is adapted from studies using this compound in drinking water to investigate its long-term effects.[1][2][3]
1. Materials:
- L-N6-(1-iminoethyl)lysine dihydrochloride (this compound)
- Drinking water bottles for mice
- Appropriate mouse model for the chronic study.
2. Preparation of this compound Drinking Water:
- Calculate the amount of this compound needed to achieve the desired concentration in the drinking water (e.g., 0.15% w/v, which is 1.5 g of this compound per liter of water).[1]
- Dissolve the this compound in the drinking water. Ensure it is fully dissolved.
- Prepare fresh this compound-containing water regularly (e.g., every 2-3 days) to ensure stability and consistent dosing.
3. Administration Procedure:
- Replace the regular drinking water bottles in the cages of the treatment group with the this compound-containing water bottles.
- The control group should receive regular drinking water.
- Monitor water consumption to estimate the daily dose of this compound ingested by the mice.
4. Long-Term Monitoring and Analysis:
- Continue the treatment for the duration of the study (e.g., several weeks or months).[1][2]
- Monitor the general health and body weight of the mice throughout the experiment.
- At the end of the study, perform the relevant behavioral, histological, and biochemical analyses to assess the effects of this compound.
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits the iNOS enzyme, blocking NO production.
Experimental Workflow for In Vivo this compound Administration
Caption: General workflow for in vivo this compound studies in mice.
References
- 1. Targeted inhibition of inducible nitric oxide synthase inhibits growth of human melanoma in vivo and synergizes with chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-iminoethyl-L-lysine improves memory and reduces amyloid pathology in a transgenic mouse model of amyloid deposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-N6-(1-iminoethyl)-lysine potently inhibits inducible nitric oxide synthase and is superior to NG-monomethyl-arginine in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the inducible nitric-oxide synthase inhibitor L-N(6)-(1-iminoethyl)-lysine on microcirculation and reactive nitrogen species generation in the kidney following lipopolysaccharide administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Inducible Nitric Oxide Synthase Attenuates Monosodium Urate-induced Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comparison of the effects of L-NAME, 7-NI and this compound on carrageenan-induced hindpaw oedema and NOS activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | NO Synthase抑制剂 | MCE [medchemexpress.cn]
- 9. researchgate.net [researchgate.net]
Optimal L-NIL Dosage for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-N6-(1-iminoethyl)lysine, dihydrochloride (L-NIL) is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS), an enzyme implicated in the pathophysiology of numerous inflammatory diseases, cancers, and septic shock. The overproduction of nitric oxide (NO) by iNOS contributes to tissue damage, vasodilation, and other detrimental effects. The selective inhibition of iNOS by this compound, without significantly affecting the constitutively expressed endothelial (eNOS) and neuronal (nNOS) isoforms, makes it a valuable tool for in vivo research to elucidate the role of iNOS in various disease models and to evaluate its therapeutic potential.[1][2][3] This document provides detailed application notes and protocols for the optimal use of this compound in in vivo studies, with a focus on dosage, administration, and relevant signaling pathways.
Pharmacological Properties
Mechanism of Action: this compound is a selective inhibitor of inducible nitric oxide synthase (iNOS).[1][2][3] In inflammatory conditions, various stimuli such as cytokines (e.g., TNF-α, IL-1β) and microbial products (e.g., lipopolysaccharide - LPS) trigger the expression of the iNOS gene.[4] This leads to a significant and sustained production of nitric oxide (NO). This compound competes with the natural substrate L-arginine for the active site of the iNOS enzyme, thereby reducing the synthesis of NO. This reduction in NO levels helps to mitigate the downstream effects of excessive NO, such as vasodilation, cytotoxicity, and the modulation of inflammatory signaling pathways.
Pharmacokinetics: Specific pharmacokinetic parameters for this compound, such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), half-life (t1/2), and bioavailability, are not extensively reported in publicly available literature. However, studies on a prodrug, L-N6-(1-iminoethyl)lysine-5-tetrazole-amide (this compound-TA), which is rapidly converted to this compound in vivo, provide some insights. After oral or intravenous administration of this compound-TA in rats, the radioactivity (representing this compound and its metabolites) is widely distributed in tissues, with the highest concentrations found in muscle. The maximal concentration of radioactivity is typically reached between 0.5 and 1 hour post-dose in most tissues.[5] The majority of the administered dose is excreted in the urine.[5]
Toxicology: Detailed toxicology studies providing specific LD50 values for this compound are not readily available in the reviewed literature. However, several studies have indicated a favorable safety profile. For instance, in a study on melanoma in mice, chronic administration of this compound in drinking water was not associated with appreciable toxicity. In another study, doses approximately 80-fold greater than those that effectively inhibited inflammation did not cause an elevation in systemic blood pressure, suggesting a good therapeutic window. Researchers should, however, conduct pilot studies to determine the optimal and non-toxic dose for their specific animal model and experimental conditions.
Data Presentation: Recommended Dosage in Preclinical Models
The optimal dosage of this compound can vary significantly depending on the animal model, the disease being studied, and the route of administration. The following table summarizes effective dosages reported in various in vivo studies.
| Animal Model | Disease/Condition | Species | Route of Administration | Dosage | Reference(s) |
| Inflammation | Carrageenan-induced hindpaw edema | Rat | Intraperitoneal (i.p.) | 5-25 mg/kg | [6] |
| Inflammation | Monosodium urate-induced inflammation | Mouse | Intraperitoneal (i.p.) | 5 or 10 mg/kg/day | |
| Sepsis | Lipopolysaccharide (LPS)-induced endotoxemia | Mouse | Intraperitoneal (i.p.) | 3 mg/kg | |
| Cancer | Human melanoma xenograft | Mouse | Oral (in drinking water) | 0.1% solution | |
| Infectious Disease | Leishmaniasis | Mouse | Oral (in drinking water) | 0.4-9 mM solution | [6] |
| Burn Injury | Thermal injury | Rat | Intraperitoneal (i.p.) | 60 mg/kg, twice daily | [7] |
| Acute Kidney Injury | Gentamicin-induced tubular necrosis | Rat | Intraperitoneal (i.p.) | 3 mg/kg (pre-treatment) | [2] |
Note: These dosages should be considered as a starting point. It is highly recommended to perform dose-response studies to determine the optimal dosage for your specific experimental setup.
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Administration of this compound for Acute Inflammation in Mice
This protocol is based on a model of monosodium urate (MSU)-induced inflammation.
Materials:
-
This compound dihydrochloride
-
Sterile, pyrogen-free phosphate-buffered saline (PBS) or 0.9% saline
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
Vortex mixer
-
Animal scale
Procedure:
-
Preparation of this compound Solution:
-
On the day of the experiment, prepare a fresh solution of this compound.
-
Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg) and the number and weight of the animals.
-
Dissolve the this compound dihydrochloride in sterile PBS or 0.9% saline to the desired final concentration (e.g., 1 mg/mL). A product information sheet from one supplier indicates that this compound hydrochloride is soluble in PBS (pH 7.2) at approximately 30 mg/mL.[8]
-
Vortex the solution until the this compound is completely dissolved. Ensure the solution is clear and free of particulates.
-
It is recommended not to store the aqueous solution for more than one day.[8]
-
-
Animal Dosing:
-
Weigh each mouse accurately to determine the exact volume of the this compound solution to be administered.
-
The typical injection volume for intraperitoneal administration in mice is 5-10 mL/kg. For a 1 mg/mL solution and a 10 mg/kg dose, the injection volume would be 10 mL/kg (or 0.1 mL for a 20g mouse).
-
Administer the this compound solution via intraperitoneal injection. In the context of the MSU-induced inflammation model, this compound was administered 4 hours prior to the injection of MSU crystals.
-
-
Induction of Inflammation:
-
Following the 4-hour pre-treatment with this compound, inject 4 mg of MSU crystals suspended in saline into the soles of the mice's hindlimbs to induce an inflammatory response.
-
-
Assessment of Efficacy:
-
Measure the inflammatory response at a predetermined time point (e.g., 24 hours after MSU injection).
-
Endpoints can include measurement of footpad swelling (e.g., with a caliper), histological analysis of the inflamed tissue, and measurement of inflammatory markers such as plasma nitric oxide metabolites (nitrite/nitrate) and tissue levels of iNOS, TNF-α, and IL-1β.
-
Protocol 2: Oral Administration of this compound in Drinking Water for a Cancer Model
This protocol is based on a human melanoma xenograft model in mice.
Materials:
-
This compound dihydrochloride
-
Sterile drinking water
-
Water bottles for animal cages
-
Animal scale
Procedure:
-
Preparation of this compound Drinking Water:
-
Prepare a fresh 0.1% (w/v) solution of this compound in sterile drinking water. This corresponds to 1 mg of this compound per 1 mL of water.
-
Ensure the this compound is completely dissolved.
-
Fill the animal water bottles with the this compound solution.
-
-
Animal Dosing:
-
Provide the this compound-containing water to the mice ad libitum.
-
Replace the this compound solution with a freshly prepared solution every 2-3 days to ensure its stability and potency.
-
The control group should receive regular sterile drinking water.
-
-
Tumor Model:
-
This administration method is suitable for long-term studies. In the cited melanoma study, treatment was initiated after tumor establishment.
-
-
Assessment of Efficacy:
-
Monitor tumor growth over time using calipers.
-
At the end of the study, tumors can be excised for further analysis, including immunohistochemistry for markers of angiogenesis (e.g., CD31), apoptosis, and iNOS expression.
-
Survival of the tumor-bearing mice can also be a key endpoint.
-
Signaling Pathways and Visualization
This compound's primary effect is the inhibition of iNOS, which interrupts the signaling cascade driven by excessive nitric oxide. Below are diagrams illustrating the relevant pathways.
iNOS Induction and NO Signaling in Inflammation
Caption: this compound inhibits iNOS-mediated NO production in inflammation.
Experimental Workflow for In Vivo Efficacy Testing of this compound
Caption: General workflow for in vivo testing of this compound.
Role of iNOS/NO in Cancer Progression
Caption: this compound targets iNOS to counteract pro-tumorigenic NO signaling.
References
- 1. biotium.com [biotium.com]
- 2. caymanchem.com [caymanchem.com]
- 3. L-N6-(1-iminoethyl)lysine: a selective inhibitor of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Disposition and pharmacokinetics of L-N6-(1-iminoethyl)lysine-5-tetrazole-amide, a selective iNOS inhibitor, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparison of the effects of L-NAME, 7-NI and this compound on carrageenan-induced hindpaw oedema and NOS activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iNOS inhibitor, this compound, reverses burn-induced glycogen synthase kinase-3β activation in skeletal muscle of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for Preparing L-NIL Stock Solution in Cell Culture
Introduction
L-N6-(1-iminoethyl)lysine, dihydrochloride (L-NIL) is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS), an enzyme implicated in various physiological and pathological processes, including inflammation and host defense.[1][2][3][4] Its selectivity makes it a valuable tool for researchers investigating the specific roles of iNOS in cellular signaling pathways. These application notes provide a detailed protocol for the preparation of this compound stock solutions for use in cell culture experiments, ensuring reproducibility and optimal performance.
Data Presentation
This compound Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₁₇N₃O₂ • 2HCl | [5] |
| Formula Weight | 260.2 g/mol | [5] |
| Appearance | Crystalline solid | [5] |
| Purity | ≥95% | [5] |
This compound Solubility
| Solvent | Solubility | Reference |
| Water | ~50 mg/mL | [4][5] |
| DMSO | ~15 mg/mL | [5] |
| Ethanol | ~1 mg/mL | [5] |
| PBS (pH 7.2) | ~30 mg/mL | [5] |
This compound Inhibitory Concentrations (IC₅₀)
| Target | Cell Line/Enzyme Source | IC₅₀ | Reference | |---|---|---| | Inducible NOS (iNOS) | Mouse inducible NOS (miNOS) | 3.3 µM |[2][6] | | Neuronal NOS (nNOS) | Rat brain constitutive NOS (rcNOS) | 92 µM |[2][6] | | Endothelial NOS (eNOS) | Human eNOS in insect SF9 cells | 6000 nM (6 µM) |[7] | | iNOS | Human DLD-1 cells | 280 nM |[6] | | iNOS | Interferon-γ stimulated primary macrophages | 0.4 ± 0.1 µM |[3] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). For long-term storage, the use of anhydrous DMSO is recommended.[1]
Materials:
-
L-N6-(1-iminoethyl)lysine, dihydrochloride (this compound) (FW: 260.2 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile pipette and tips
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of the stock solution.
-
Weighing this compound: Accurately weigh out 2.602 mg of this compound powder using an analytical balance.
-
Dissolving in DMSO: Transfer the weighed this compound to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO to the tube.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
Aliquoting: Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile cryovials. This minimizes freeze-thaw cycles which can degrade the compound.[6]
-
Storage: Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[6] When stored as a crystalline solid at -20°C, this compound is stable for at least four years.[5]
Preparation of an Aqueous this compound Stock Solution
For experiments where even trace amounts of DMSO may be undesirable, an aqueous stock solution can be prepared. However, it is important to note that aqueous solutions of this compound are not recommended for storage for more than one day.[5]
Materials:
-
L-N6-(1-iminoethyl)lysine, dihydrochloride (this compound)
-
Sterile, nuclease-free water or sterile Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile pipette and tips
Procedure:
-
Aseptic Technique: Work in a sterile environment.
-
Weighing this compound: Weigh the desired amount of this compound. For a 10 mM stock, use 2.602 mg.
-
Dissolving: Add the appropriate volume of sterile water or PBS to the this compound powder. For a 10 mM stock, add 1 mL.
-
Mixing: Vortex until fully dissolved.
-
Use Immediately: Prepare this solution fresh immediately before use and do not store it.[5]
Mandatory Visualization
This compound Mechanism of Action: Inhibition of the iNOS Pathway
Caption: this compound inhibits the iNOS-mediated production of nitric oxide.
Experimental Workflow: Preparing and Using this compound Stock Solution
Caption: Workflow for this compound stock solution preparation and use.
References
- 1. biotium.com [biotium.com]
- 2. L-N6-(1-iminoethyl)lysine: a selective inhibitor of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-N6-(1-iminoethyl)-lysine potently inhibits inducible nitric oxide synthase and is superior to NG-monomethyl-arginine in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-N6-(1-亚氨乙基)赖氨酸 二盐酸盐 | Sigma-Aldrich [sigmaaldrich.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | NO Synthase抑制剂 | MCE [medchemexpress.cn]
Application Notes and Protocols: L-N6-(1-iminoethyl)lysine (L-NIL) in PBS and Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the preparation and use of L-N6-(1-iminoethyl)lysine (L-NIL), a potent and selective inhibitor of inducible nitric oxide synthase (iNOS), in phosphate-buffered saline (PBS) and common cell culture media.
Data Presentation: this compound Solubility
This compound hydrochloride is a crystalline solid that is soluble in aqueous solutions and some organic solvents. The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility (approx.) | Source |
| Water | 50 mg/mL | [1][2] |
| PBS (pH 7.2) | 30 mg/mL | [1][2] |
| Dimethyl sulfoxide (DMSO) | 15 mg/mL | [1] |
| Dimethylformamide (DMF) | 15 mg/mL | [1] |
| Ethanol | 1 mg/mL | [1] |
| Cell Culture Media (e.g., DMEM, RPMI-1640) | While specific quantitative solubility data is not readily available, this compound is routinely used in cell culture at working concentrations (e.g., 10 µM) by diluting aqueous stock solutions into the media. This indicates sufficient solubility for most in vitro applications. |
Signaling Pathway: this compound Inhibition of the iNOS Pathway
This compound selectively inhibits the activity of inducible nitric oxide synthase (iNOS), an enzyme responsible for the production of nitric oxide (NO) in response to pro-inflammatory stimuli. This inhibition occurs at the active site of the enzyme, targeting the heme residue.[3] The diagram below illustrates the canonical iNOS signaling pathway and the point of intervention by this compound.
Caption: this compound inhibits the catalytic activity of iNOS protein.
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution in PBS
This protocol describes the preparation of a 10 mg/mL stock solution of this compound in PBS.
Materials:
-
This compound hydrochloride (crystalline solid)
-
Phosphate-Buffered Saline (PBS), pH 7.2, sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sterile filter (0.22 µm) and syringe
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound hydrochloride powder in a sterile microcentrifuge tube. For a 10 mg/mL stock solution, weigh 10 mg of this compound.
-
Dissolution: Add the appropriate volume of sterile PBS (pH 7.2) to the tube. For a 10 mg/mL solution, add 1 mL of PBS.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[2]
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm sterile filter into a new sterile tube.
-
Storage: It is recommended to prepare aqueous solutions fresh for each use. If short-term storage is necessary, aliquot the stock solution into sterile tubes and store at -20°C for up to one month or -80°C for up to six months. Avoid repeated freeze-thaw cycles. Aqueous solutions should not be stored for more than one day at 4°C.[1]
Protocol 2: Preparation of an this compound Working Solution in Cell Culture Medium
This protocol describes the preparation of a 10 µM working solution of this compound in cell culture medium from a 10 mg/mL stock solution.
Materials:
-
10 mg/mL this compound stock solution in PBS (from Protocol 1)
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640), pre-warmed to 37°C
-
Sterile conical tubes or appropriate vessels
-
Sterile pipettes
Procedure:
-
Calculation:
-
The molecular weight of this compound dihydrochloride is 260.2 g/mol .[1]
-
First, calculate the molarity of the 10 mg/mL stock solution: (10 mg/mL) / (260.2 g/mol ) = (0.01 g/mL) / (260.2 g/mol ) = 0.00003843 mol/mL = 38.43 mM
-
Use the C1V1 = C2V2 formula to determine the volume of the stock solution needed.
-
C1 = 38.43 mM (stock solution concentration)
-
V1 = Volume of stock solution to be determined
-
C2 = 10 µM = 0.01 mM (desired working solution concentration)
-
V2 = Desired final volume of the working solution (e.g., 10 mL)
-
V1 = (C2 * V2) / C1 = (0.01 mM * 10 mL) / 38.43 mM ≈ 0.0026 mL = 2.6 µL
-
-
-
Dilution:
-
Aseptically add the calculated volume (2.6 µL) of the 10 mg/mL this compound stock solution to the desired final volume (10 mL) of pre-warmed cell culture medium.
-
To ensure accurate pipetting of small volumes, it is recommended to perform a serial dilution. For example, first dilute the stock solution 1:100 in sterile PBS or medium, and then perform the final dilution into the cell culture medium.
-
-
Mixing and Use:
-
Gently mix the working solution by pipetting up and down or inverting the tube.
-
The this compound working solution is now ready to be added to your cell cultures.
-
Experimental Workflow: Preparation of this compound Working Solution
The following diagram outlines the general workflow for preparing an this compound working solution for use in cell culture experiments.
References
Application Notes and Protocols for the Use of L-NIL in a Sepsis Animal Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. A key player in the pathophysiology of sepsis is the excessive production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS). This overproduction contributes to hypotension, vascular hyporeactivity, and organ damage.[1][2] L-N6-(1-iminoethyl)lysine (L-NIL) is a potent and selective inhibitor of iNOS, making it a valuable tool for investigating the role of iNOS in sepsis and for evaluating potential therapeutic strategies.[3][4] this compound has demonstrated the ability to reduce inflammation, oxidative stress, and organ injury in animal models of sepsis.[5][6][7]
These application notes provide detailed protocols for utilizing this compound in two common murine models of sepsis: cecal ligation and puncture (CLP) and lipopolysaccharide (LPS) administration. The information is intended to guide researchers in designing and executing experiments to study the effects of selective iNOS inhibition in sepsis.
Mechanism of Action of this compound
This compound is a structural analog of L-arginine, the substrate for nitric oxide synthases. It acts as a competitive inhibitor of iNOS, with significantly higher selectivity for iNOS over the endothelial (eNOS) and neuronal (nNOS) isoforms.[3][4] The IC50 of this compound for murine iNOS is approximately 3.3 µM, while for rat brain nNOS it is 92 µM, indicating a 28-fold greater selectivity for iNOS.[3][4] This selectivity is crucial for studying the specific contributions of iNOS to the septic inflammatory cascade without the confounding effects of inhibiting the constitutively expressed NOS isoforms, which are important for maintaining physiological functions like blood pressure regulation and neurotransmission.
In the context of sepsis, inflammatory stimuli such as endotoxins (LPS) and pro-inflammatory cytokines trigger the transcriptional activation of the iNOS gene. This leads to a sustained and high-level production of NO. By inhibiting iNOS, this compound blocks this excessive NO production, thereby mitigating its detrimental effects, including vasodilation, cytotoxicity, and potentiation of the inflammatory response.
Data Presentation: Efficacy of this compound in Sepsis Animal Models
The following tables summarize quantitative data from studies investigating the effects of this compound in animal models of sepsis.
Table 1: In Vitro and In Vivo Potency of this compound
| Parameter | Species/System | Value | Reference |
| IC50 for iNOS | Mouse | 3.3 µM | [3][4] |
| IC50 for nNOS | Rat Brain | 92 µM | [3][4] |
| Selectivity (nNOS/iNOS) | - | 28-fold | [3][4] |
Table 2: Effects of this compound on Sepsis-Related Parameters in Murine Models
| Animal Model | This compound Dosage | Parameter | Effect | Reference |
| LPS-induced | Not Specified | Nitrite/Nitrate (NO production) in serum | Significant reduction | [8] |
| CLP-induced | 10 and 30 mg/kg, IP | Plasma NGAL (kidney injury marker) | Negligible increase compared to sham | [3] |
| CLP-induced | 10 and 30 mg/kg, IP | TLR4 protein content | Significant decrease | [3] |
| CLP-induced | 10 and 30 mg/kg, IP | IL-1β protein content | Significant decrease | [3] |
Experimental Protocols
Cecal Ligation and Puncture (CLP) Mouse Model of Sepsis
The CLP model is considered the gold standard for sepsis research as it closely mimics the pathophysiology of human polymicrobial sepsis.[9][10][11][12]
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., isoflurane, or a ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps, needle holder)
-
3-0 silk suture
-
21-gauge needle
-
70% ethanol and povidone-iodine for disinfection
-
Sterile saline, pre-warmed to 37°C
-
Analgesic (e.g., buprenorphine)
-
This compound solution (sterile, for injection)
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the mouse using an approved protocol. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Shave the abdomen and disinfect the surgical area with povidone-iodine followed by 70% ethanol.
-
-
Laparotomy:
-
Make a 1-2 cm midline incision through the skin and the linea alba to expose the peritoneal cavity.
-
-
Cecal Ligation:
-
Cecal Puncture:
-
Puncture the ligated cecum once or twice with a 21-gauge needle.[12] A small amount of fecal content can be extruded to ensure patency.
-
-
Closure and Resuscitation:
-
Carefully return the cecum to the peritoneal cavity.
-
Close the abdominal wall in two layers (peritoneum and skin) using sutures or surgical clips.
-
Administer 1 ml of pre-warmed sterile saline subcutaneously for fluid resuscitation.[9]
-
Administer an analgesic as per institutional guidelines.
-
-
This compound Administration:
-
Administer this compound intraperitoneally at the desired dose (e.g., 10 or 30 mg/kg) at the end of the CLP procedure and again at 6 hours post-sepsis induction.[3]
-
-
Sham Control:
-
Sham-operated mice undergo the same surgical procedure, including exteriorization of the cecum, but without ligation and puncture.[10]
-
Lipopolysaccharide (LPS)-Induced Sepsis Mouse Model
The LPS model induces a rapid and potent inflammatory response, mimicking aspects of Gram-negative bacterial sepsis.[13][14]
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4)
-
Sterile, pyrogen-free saline
-
This compound solution (sterile, for injection)
Procedure:
-
Preparation of LPS Solution:
-
LPS Administration:
-
Inject the LPS solution intraperitoneally (IP) into the mice.
-
-
This compound Administration:
-
Administer this compound intraperitoneally at the desired dose. The timing of this compound administration can be before, concurrent with, or after the LPS challenge, depending on the study design (prophylactic vs. therapeutic). For example, pre-treatment with this compound can be given 30 minutes prior to LPS injection.
-
-
Control Groups:
-
A control group should receive an IP injection of sterile saline instead of LPS.
-
Another control group should receive LPS and the vehicle used to dissolve this compound.
-
Visualizations
Caption: iNOS signaling pathway in sepsis and the point of this compound intervention.
Caption: Experimental workflow for the Cecal Ligation and Puncture (CLP) model.
Caption: Experimental workflow for the Lipopolysaccharide (LPS)-induced sepsis model.
References
- 1. Regulation and function of inducible nitric oxide synthase during sepsis and acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitric oxide in trauma and sepsis - Surgical Treatment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biotium.com [biotium.com]
- 5. Inducible nitric oxide synthase during the late phase of sepsis is associated with hypothermia and immune cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. portlandpress.com [portlandpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current Protocols in Immunology: Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cecal Ligation and Puncture-induced Sepsis as a Model To Study Autophagy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Protocol for a Sepsis Model Utilizing Fecal Suspension in Mice: Fecal Suspension Intraperitoneal Injection Model [frontiersin.org]
- 13. Video: Injections of Lipopolysaccharide into Mice to Mimic Entrance of Microbial-derived Products After Intestinal Barrier Breach [jove.com]
- 14. Current Murine Models of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Intraperitoneal Injection of L-NIL
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-N6-(1-iminoethyl)lysine (L-NIL) is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS), an enzyme implicated in various inflammatory and pathological processes.[1][2] Intraperitoneal (IP) injection is a common and effective route for administering this compound in preclinical research to study its therapeutic potential in various disease models. These application notes provide detailed protocols and supporting data for the intraperitoneal administration of this compound in rodents.
Mechanism of Action
This compound exerts its biological effects by selectively inhibiting the activity of iNOS.[2] This enzyme is typically not present in cells but is expressed in response to pro-inflammatory stimuli such as cytokines and microbial products. Upon induction, iNOS produces large amounts of nitric oxide (NO), a signaling molecule that can contribute to tissue damage and inflammation in pathological conditions. By inhibiting iNOS, this compound reduces the overproduction of NO, thereby mitigating its detrimental effects. This compound demonstrates significantly higher selectivity for iNOS over other NOS isoforms, such as endothelial NOS (eNOS) and neuronal NOS (nNOS).[2] For instance, its IC50 for mouse iNOS is 3.3 µM, while for rat brain constitutive NOS, it is 92 µM, making it 28-fold more selective for iNOS.[2]
Signaling Pathway of this compound Action
Caption: Signaling pathway illustrating the inhibitory action of this compound on iNOS.
Quantitative Data Summary
The following table summarizes quantitative data from various studies on the intraperitoneal administration of this compound in different animal models.
| Animal Model | This compound Dosage | Administration Schedule | Key Findings | Reference |
| Rats (Burn Injury) | 60 mg/kg, b.i.d., IP | For 3 days post-burn | Reversed burn-induced increase in nitrotyrosine content and GSK-3β activation in skeletal muscle.[3][4] | [3][4] |
| Rats (Carrageenan-induced Edema) | 5-25 mg/kg, IP | 30 minutes before carrageenan injection | Dose-dependently inhibited late-phase paw edema and reduced iNOS and cNOS activity.[5] | [5] |
| Mice (Renal Ischemia-Reperfusion) | 10 and 30 mg/kg, IP | At the end of CLP and 6 hours after sepsis induction | Prevented inflammation, oxidative stress, and autophagy.[6][7][8] | [6][7][8] |
| Mice (Monosodium Urate-induced Inflammation) | 5 and 10 mg/kg/day, IP | 4 hours before MSU injection | Dose-dependently reduced foot pad swelling.[9] | [9] |
| Rats (Gentamicin-induced Acute Tubular Necrosis) | 3 mg/kg, IP | 36, 24, and 12 hours before first gentamicin dose | Led to a decrease in plasma NO levels and kidney damage.[10][11] | [10][11] |
| Mice (HDM-induced Airway Hyperresponsiveness) | 5 mg/kg, IP | 30 minutes after each HDM challenge | Modulated airway hyperresponsiveness.[12] | [12] |
Experimental Protocols
Protocol 1: General Intraperitoneal Injection of this compound in Rodents
This protocol provides a generalized procedure for the IP administration of this compound. Specific dosages and timing should be adapted based on the experimental design and published literature (see data table above).
Materials:
-
This compound (or this compound dihydrochloride)
-
Sterile, pyrogen-free vehicle (e.g., 0.9% NaCl, Phosphate-Buffered Saline (PBS))
-
Sterile syringes (1 mL or 3 mL)
-
Sterile needles (25-30 gauge for mice, 23-25 gauge for rats)[13]
-
70% Ethanol or other suitable disinfectant
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Preparation of this compound Solution:
-
Calculate the required amount of this compound based on the desired dose and the weight of the animals.
-
Aseptically dissolve the this compound in the chosen sterile vehicle to the final desired concentration. Ensure complete dissolution. Some sources suggest that warming the solution to room or body temperature can aid dissolution and animal comfort.[14]
-
Prepare fresh solutions for each experiment to ensure stability and sterility.
-
-
Animal Preparation:
-
Weigh the animal to determine the precise volume of this compound solution to be injected.
-
Properly restrain the animal. For mice, this can be achieved by scruffing the neck and securing the tail. For rats, a two-person technique is often recommended for safe handling.[13]
-
-
Injection Procedure:
-
Position the animal on its back with the head tilted slightly downwards. This helps to move the abdominal organs away from the injection site.[14]
-
The recommended injection site is the lower right quadrant of the abdomen to avoid the cecum, bladder, and major blood vessels.[13][14]
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.[14]
-
Gently aspirate by pulling back the plunger to ensure that no blood vessel or organ has been punctured. If blood or fluid appears in the syringe, withdraw the needle and reinject at a different site with a new sterile needle.
-
Slowly inject the calculated volume of the this compound solution. The maximum recommended injection volume for mice is < 10 ml/kg and for rats is < 10 ml/kg.[13]
-
Withdraw the needle and return the animal to its cage.
-
-
Post-injection Monitoring:
-
Observe the animal for any signs of distress, discomfort, or adverse reactions following the injection.
-
Experimental Workflow
References
- 1. biotium.com [biotium.com]
- 2. L-N6-(1-iminoethyl)lysine: a selective inhibitor of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iNOS inhibitor, this compound, reverses burn-induced glycogen synthase kinase-3β activation in skeletal muscle of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iNOS inhibitor, this compound, reverses burn-induced glycogen synthase kinase-3β activation in skeletal muscle of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparison of the effects of L-NAME, 7-NI and this compound on carrageenan-induced hindpaw oedema and NOS activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | NO Synthase抑制剂 | MCE [medchemexpress.cn]
- 9. Inhibition of Inducible Nitric Oxide Synthase Attenuates Monosodium Urate-induced Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effects of inducible nitric oxide synthase inhibitor L-N6-(1-iminoethyl) lysine in gentamicin-induced acute tubular necrosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. THE EFFECTS OF INDUCIBLE NITRIC OXIDE SYNTHASE INHIBITOR L-N4MMINOETHYL) LYSINE IN GENTAMICIN-INDUCED ACUTE TUBULAR NECROSIS IN RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. uac.arizona.edu [uac.arizona.edu]
Application Notes and Protocols for Long-Term L-NIL Administration in Drinking Water
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the long-term oral administration of L-N6-(1-iminoethyl)lysine (L-NIL), a selective inhibitor of inducible nitric oxide synthase (iNOS), to rodent models via drinking water. This document includes quantitative data from various preclinical studies, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways.
Application Notes
This compound is a potent and selective inhibitor of iNOS, an enzyme implicated in the pathophysiology of various diseases, including cancer, atherosclerosis, and inflammatory disorders. Long-term administration of this compound in drinking water offers a non-invasive and effective method for chronic iNOS inhibition in preclinical animal models, allowing for the investigation of its therapeutic potential.
Data Presentation: In Vivo Efficacy of this compound
The following tables summarize quantitative data from studies utilizing this compound, administered both orally and systemically, to demonstrate its in vivo effects.
Table 1: this compound Administration in Cancer Models
| Animal Model | This compound Dose/Administration | Treatment Duration | Key Quantitative Outcomes |
| NOD/SCID mice with human melanoma xenografts | 0.15% in drinking water | Not specified | Significant inhibition of melanoma growth and extended survival. Decreased density of CD31+ microvessels and increased number of apoptotic cells in tumor xenografts.[1] |
| Murine SK-BR-3 breast cancer xenograft model | 10 mg/kg (with Lapatinib + Doxorubicin) | Not specified | Maintained anti-cancer potency of the combined treatment, as measured by bioluminescent signal intensity of the tumor.[2] |
Table 2: this compound Administration in Atherosclerosis Models
| Animal Model | This compound Dose/Administration | Treatment Duration | Key Quantitative Outcomes |
| Hypercholesterolemic Rabbits | Target plasma concentration of 10 µmol/L | 12 weeks | Abolished the increased lesion area in abdominal aortas and prevented the increased intima-to-media ratio in thoracic aortas and coronary arteries. Prevented increased aortic cGMP levels.[3] |
Table 3: this compound Administration in Inflammation and Other Disease Models
| Animal Model | This compound Dose/Administration | Treatment Duration | Key Quantitative Outcomes |
| Pregnant Rats | 1, 10, and 100 µg/mL in drinking water | 5 days | Dose-dependent constriction of the great vessels and ductus arteriosus in fetuses.[4] |
| Mice with monosodium urate-induced inflammation | 5 or 10 mg/kg/day, intraperitoneally | 24 hours (pretreatment) | Dose-dependent reduction in foot pad swelling. Suppressed MSU-induced increases in plasma nitric oxide metabolites, iNOS expression, and pro-inflammatory cytokines (TNF-α, IL-1β).[3] |
| Rats with burn injury | 60 mg/kg BW, b.i.d., IP | 3 days | Reversed the burn-induced increase in GSK-3β activity in skeletal muscle.[5] |
| Dogs with experimental osteoarthritis | 1.0 mg/kg/day and 10 mg/kg/day, oral | 12 weeks | Significant decrease in the severity of macroscopic and histologic cartilage lesions. Reduced levels of chondrocyte apoptosis and caspase 3.[6] |
Experimental Protocols
Protocol 1: Long-Term Administration of this compound in Drinking Water
This protocol provides a detailed methodology for the chronic oral administration of this compound to mice.
1. Materials:
-
L-N6-(1-iminoethyl)lysine dihydrochloride (this compound)
-
Sterile drinking water
-
Animal water bottles (light-protected if necessary, though this compound stability in light is not extensively documented)
-
Graduated cylinders and beakers
-
Analytical balance
-
pH meter (optional)
2. Procedure:
-
Dosage Calculation:
-
Determine the target dose in mg/kg/day based on literature or preliminary studies.
-
Measure the average daily water consumption of the specific strain and sex of the mice to be used. This is crucial for accurate dosing.[7][8] For example, an adult mouse consumes approximately 3-5 mL of water per day.
-
Calculate the required concentration of this compound in the drinking water using the following formula:
-
Concentration (mg/mL) = (Target Dose (mg/kg/day) x Average Body Weight (kg)) / Average Daily Water Intake (mL/day)
-
-
-
Preparation of this compound Solution:
-
Weigh the required amount of this compound powder using an analytical balance.
-
Dissolve the this compound in a small volume of sterile drinking water in a beaker.
-
Once fully dissolved, bring the solution to the final calculated volume with sterile drinking water in a graduated cylinder.
-
Mix the solution thoroughly.
-
Note on Stability: Aqueous solutions of this compound should be prepared fresh. While some sources suggest daily preparation, for long-term studies, it is advisable to replace the this compound-containing water at least every 2-3 days to ensure consistent potency. The stability of this compound in water over longer periods at room temperature in animal housing facilities is not well-documented.
-
-
Administration and Monitoring:
-
Fill the animal water bottles with the freshly prepared this compound solution.
-
Provide the this compound-containing water to the experimental group of animals. The control group should receive regular sterile drinking water.
-
Measure the volume of water consumed by each cage daily for the first few days to ensure that the addition of this compound does not cause taste aversion and a significant reduction in water intake.[9]
-
If a decrease in water consumption is observed, a sweetener like sucrose may be added to the water for both the experimental and control groups.
-
Monitor the animals daily for any signs of dehydration or distress.
-
Replace the this compound solution in the water bottles every 2-3 days, noting the volume consumed to track the actual dose received by the animals.
-
Protocol 2: Measurement of Nitric Oxide Synthase (NOS) Activity in Tissue Homogenates
This protocol describes a colorimetric assay to determine total NOS activity in tissue samples.
1. Materials:
-
Tissue of interest (e.g., tumor, aorta, liver)
-
NOS Assay Buffer (e.g., containing Tris-HCl, EDTA, and protease inhibitors)
-
Homogenizer (e.g., Dounce or mechanical)
-
Centrifuge
-
Commercially available colorimetric NOS activity assay kit (these kits typically include reagents for the Griess reaction and nitrate reductase).[1][10]
2. Procedure:
-
Tissue Homogenization:
-
Excise the tissue of interest and place it in ice-cold PBS to wash away excess blood.
-
Blot the tissue dry and weigh it.
-
Add a sufficient volume of cold NOS Assay Buffer to the tissue.
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
Centrifuge the homogenate at approximately 10,000 x g for 10-15 minutes at 4°C.[1][11]
-
Carefully collect the supernatant, which contains the cytosolic fraction with NOS enzymes.
-
-
NOS Activity Assay (using a commercial kit):
-
Follow the manufacturer's instructions for the specific NOS activity assay kit. The general principle involves:
-
Incubating the tissue lysate with L-arginine (the substrate for NOS) and necessary cofactors (like NADPH).
-
The nitric oxide (NO) produced is rapidly converted to nitrate and nitrite.
-
Nitrate is then converted to nitrite using nitrate reductase provided in the kit.
-
The total nitrite concentration is measured using the Griess reagent, which forms a colored azo dye that can be quantified spectrophotometrically at ~540 nm.[10][12]
-
-
The results are typically expressed as pmol or nmol of NO produced per minute per mg of protein.
-
Protocol 3: Western Blot Analysis of iNOS and Downstream Signaling Proteins
This protocol outlines the procedure for detecting the protein levels of iNOS and key proteins in its signaling pathway.
1. Materials:
-
Tissue or cell lysates
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-iNOS, anti-phospho-Akt, anti-GSK-3β, anti-Bcl-2, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
2. Procedure:
-
Protein Extraction and Quantification:
-
Homogenize tissue or lyse cells in protein lysis buffer.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for at least 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
-
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts related to long-term this compound administration.
Caption: iNOS signaling pathway and its inhibition by this compound.
Caption: A typical experimental workflow for long-term this compound studies.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of Inducible Nitric Oxide Synthase Attenuates Monosodium Urate-induced Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. iNOS inhibitor, this compound, reverses burn-induced glycogen synthase kinase-3β activation in skeletal muscle of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective inhibition of inducible nitric oxide synthase reduces progression of experimental osteoarthritis in vivo: possible link with the reduction in chondrocyte apoptosis and caspase 3 level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Estimation of individual rodent water consumption from group consumption data for gestation, lactation, and postweaning life stages using linear regression models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Food and Water Restriction/Regulation in Non-Rodent USDA Species – Office of Animal Welfare [sites.uw.edu]
- 10. Nitric Oxide Synthase | Nitric Oxide Assay | Oxford Biomedical Research [oxfordbiomed.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Measurement of NO in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
Application of L-NIL in the Study of Ischemia-Reperfusion Injury
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ischemia-reperfusion injury (IRI) is a paradoxical phenomenon where tissue damage is exacerbated upon the restoration of blood flow to an ischemic area. This complex pathological process is central to various clinical conditions, including organ transplantation, stroke, and myocardial infarction. A key mediator in the inflammatory cascade of IRI is the inducible nitric oxide synthase (iNOS), which produces large, detrimental quantities of nitric oxide (NO). L-N6-(1-iminoethyl)lysine, dihydrochloride (L-NIL), is a potent and selective inhibitor of iNOS, making it an invaluable tool for dissecting the role of iNOS-mediated pathways in IRI and for exploring potential therapeutic interventions.[1][2] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in preclinical models of ischemia-reperfusion injury.
Mechanism of Action
This compound is a structural analog of L-arginine, the substrate for nitric oxide synthases. It demonstrates a significantly higher selectivity for iNOS over endothelial NOS (eNOS) and neuronal NOS (nNOS), with an IC50 for murine iNOS around 3.3 µM, which is approximately 28-fold lower than for rat brain constitutive NOS.[2] By selectively inhibiting iNOS, this compound reduces the overproduction of NO, which can otherwise react with superoxide anions to form the highly damaging oxidant, peroxynitrite.[3] This targeted inhibition allows researchers to specifically investigate the pathological contributions of iNOS in the inflammatory response, oxidative stress, and cellular damage that characterize ischemia-reperfusion injury.
Application in Renal Ischemia-Reperfusion Injury
This compound has been effectively utilized in rodent models to ameliorate renal ischemia-reperfusion injury. Studies have shown that administration of this compound can significantly reduce markers of renal dysfunction and tissue damage.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound treatment in rodent models of renal ischemia-reperfusion injury.
Table 1: Effect of this compound on Renal Function Markers in Rats
| Parameter | Ischemia-Reperfusion (IR) Group | IR + this compound Group | % Change with this compound | Reference |
| Plasma Creatinine (mg/dL) | 1.9 ± 0.3 | 1.2 ± 0.1 | ↓ 36.8% | [3] |
| Blood Urea Nitrogen (BUN) (mg/dL) | Significantly Increased | Significantly Reduced | Data Not Quantified | [4] |
| Aspartate Aminotransferase (AST) (U/L) | Significantly Increased | Significantly Reduced | Data Not Quantified | [4] |
Table 2: Effect of this compound on Plasma NGAL in Mice
| Parameter | Ischemia-Reperfusion (IR) Group | IR + this compound Group | % Change with this compound | Reference |
| Plasma NGAL (pg/mL) | 109.7 ± 17.0 | 44.7 ± 14.0 | ↓ 59.2% | [5] |
Signaling Pathways and Experimental Workflow
The protective effects of this compound in ischemia-reperfusion injury are mediated through the modulation of specific signaling pathways. A key pathway implicated is the Toll-like receptor 4 (TLR4) signaling cascade.
Caption: this compound's mechanism in IRI.
The following diagram illustrates a typical experimental workflow for studying the effects of this compound in a rodent model of renal ischemia-reperfusion injury.
Caption: Experimental workflow for this compound in renal IRI.
Experimental Protocols
Protocol 1: Preparation and Administration of this compound
Materials:
-
L-N6-(1-iminoethyl)lysine, dihydrochloride (this compound)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile syringes and needles
Procedure:
-
This compound is a crystalline solid that is soluble in aqueous buffers.[6]
-
To prepare a stock solution, dissolve this compound directly in sterile PBS. The solubility of this compound in PBS (pH 7.2) is approximately 30 mg/mL.[6]
-
It is recommended to prepare fresh solutions daily and not to store aqueous solutions for more than one day.[6]
-
For in vivo administration, the solution can be delivered via intravenous (IV) bolus followed by infusion or as an intraperitoneal (IP) injection.
Protocol 2: Rodent Model of Renal Ischemia-Reperfusion Injury
Materials:
-
Male Lewis rats (180-240g) or Male Balb/c mice (20-25g)
-
Anesthetic (e.g., Isoflurane)
-
Surgical instruments
-
Microvascular clamps
-
Sutures
Procedure:
-
Acclimatize animals for at least 7 days before the experiment.[4]
-
Anesthetize the animal using an appropriate anesthetic agent.
-
Perform a midline laparotomy to expose the abdominal cavity.[4]
-
Gently move the intestines to expose the renal pedicles.
-
Isolate the renal arteries and veins.
-
Induce ischemia by clamping both renal pedicles with microvascular clamps. The duration of ischemia can vary, for example, 40 minutes for rats or 30 minutes for mice.[4][5]
-
After the ischemic period, remove the clamps to initiate reperfusion.
-
Close the abdominal incision with sutures.
-
Allow reperfusion for a specified period (e.g., 6 to 48 hours) before sample collection.[4][5]
-
Sham-operated control animals should undergo the same surgical procedure without the clamping of the renal pedicles.[4]
Protocol 3: Measurement of Plasma Creatinine
Materials:
-
Blood collection tubes with anticoagulant (e.g., heparin)
-
Centrifuge
-
Commercially available creatinine assay kit (enzymatic methods are recommended for rodent plasma to avoid overestimation seen with the Jaffé method).[7]
Procedure:
-
Collect blood samples via cardiac puncture or from a major vessel at the end of the reperfusion period.
-
Centrifuge the blood at approximately 1,000-2,000 x g for 10-15 minutes to separate the plasma.
-
Collect the plasma supernatant.
-
Measure the creatinine concentration in the plasma samples using a commercial enzymatic assay kit, following the manufacturer's instructions.
Protocol 4: Western Blot for TLR4 in Kidney Tissue
Materials:
-
Kidney tissue homogenates
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against TLR4
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Homogenize kidney tissue samples in ice-cold lysis buffer.
-
Centrifuge the homogenates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-TLR4 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Protocol 5: ELISA for IL-1β in Mouse Plasma
Materials:
-
Mouse plasma samples
-
Commercially available mouse IL-1β ELISA kit
Procedure:
-
Bring all reagents and samples to room temperature before use.
-
Prepare standards and samples according to the kit manufacturer's instructions. A typical sample volume is 50 µL.
-
Add standards and samples to the wells of the pre-coated microplate.
-
Incubate as per the kit's protocol (e.g., 2.5 hours at room temperature).[8]
-
Wash the wells with the provided wash buffer.
-
Add the biotinylated detection antibody and incubate (e.g., 1 hour at room temperature).[8]
-
Wash the wells.
-
Add the streptavidin-HRP conjugate and incubate (e.g., 45 minutes at room temperature).[8]
-
Wash the wells.
-
Add the TMB substrate and incubate in the dark until a color develops (e.g., 30 minutes at room temperature).[8]
-
Stop the reaction with the provided stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of IL-1β in the samples based on the standard curve.
References
- 1. mpbio.com [mpbio.com]
- 2. L-N6-(1-iminoethyl)lysine: a selective inhibitor of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Robust Rat and Mouse Models of Bilateral Renal Ischemia Reperfusion Injury | In Vivo [iv.iiarjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Plasma creatinine determination in mice and rats: an enzymatic method compares favorably with a high-performance liquid chromatography assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. raybiotech.com [raybiotech.com]
Troubleshooting & Optimization
L-NIL Stability in Aqueous Solution: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of L-N⁶-(1-iminoethyl)lysine (L-NIL) in aqueous solutions. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in aqueous solution?
A1: Based on supplier recommendations, aqueous solutions of this compound are not recommended for storage for more than one day.[1] This suggests that this compound is susceptible to degradation in aqueous environments. For reproducible experimental results, it is crucial to use freshly prepared solutions.
Q2: What is the likely degradation pathway for this compound in water?
A2: The primary degradation pathway for this compound in aqueous solution is likely the hydrolysis of the iminoethyl group to form N⁶-acetyl-L-lysine. This is inferred from the chemical structure of this compound and general principles of imine hydrolysis. Additionally, a prodrug, this compound-TA, is known to be metabolized via hydrolysis to the active drug, this compound, indicating the susceptibility of this part of the molecule.[2]
Q3: What are the known metabolites of this compound in vivo?
A3: In vivo studies in rats have shown that this compound can be metabolized through oxidative deamination of the 2-amino group to form a 2-keto metabolite. This can be further decarboxylated. Acetylation of this compound has also been observed.[2] While these are metabolic pathways, they highlight the reactive sites on the this compound molecule.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound hydrochloride is soluble in water (approximately 50 mg/mL).[1] For short-term use, dissolve this compound in the desired aqueous buffer immediately before the experiment. If a stock solution in an organic solvent is required, dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be used. However, it is critical to minimize the amount of organic solvent in the final aqueous experimental solution to avoid physiological effects.[1]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of this compound activity in my assay | Degradation of this compound in the aqueous solution. | - Prepare fresh this compound solutions immediately before each experiment.- If using a stock solution, ensure it was prepared recently and stored appropriately (e.g., at -20°C in an anhydrous organic solvent).- Verify the pH of your experimental buffer, as pH can significantly influence the rate of hydrolysis. |
| Inconsistent results between experiments | Variability in the age of the this compound solution. | - Standardize the time between solution preparation and use in your experimental protocol.- Perform a stability test of this compound in your specific experimental buffer to determine its viable window of use. |
| Appearance of unexpected peaks in HPLC analysis | Presence of this compound degradation products. | - Use a validated stability-indicating HPLC method to separate this compound from its potential degradants.- Characterize the degradation products using mass spectrometry to confirm their identity. |
Experimental Protocols
Protocol for Assessing this compound Stability in Aqueous Solution
This protocol outlines a method to determine the stability of this compound in a given aqueous buffer at various temperatures.
1. Materials:
-
This compound dihydrochloride
-
Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Formic acid
-
HPLC system with UV detector or mass spectrometer
-
C18 reverse-phase HPLC column
-
Temperature-controlled incubator/water bath
-
Calibrated pH meter
2. Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound dihydrochloride.
-
Dissolve in the desired aqueous buffer to a final concentration of 1 mg/mL.
-
Prepare this solution immediately before starting the stability study.
3. Stability Study Setup:
-
Aliquot the this compound solution into several vials for each temperature condition to be tested (e.g., 4°C, 25°C, and 37°C).
-
At time point zero (T=0), immediately analyze one aliquot by HPLC to determine the initial concentration.
-
Place the remaining vials in the respective temperature-controlled environments.
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours), remove one vial from each temperature condition for HPLC analysis.
4. HPLC Analysis (Example Method):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 214 nm
-
Injection Volume: 10 µL
5. Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of this compound remaining versus time for each temperature.
-
Determine the degradation rate constant (k) and half-life (t½) for each condition.
Data Presentation
Table 1: Hypothetical Stability of this compound (1 mg/mL) in PBS (pH 7.4)
| Time (hours) | % this compound Remaining at 4°C | % this compound Remaining at 25°C | % this compound Remaining at 37°C |
| 0 | 100 | 100 | 100 |
| 2 | 98.5 | 95.2 | 90.1 |
| 4 | 97.1 | 90.5 | 81.3 |
| 8 | 94.3 | 81.9 | 66.1 |
| 12 | 91.5 | 73.8 | 54.2 |
| 24 | 83.7 | 54.5 | 29.4 |
Table 2: Hypothetical Degradation Kinetics of this compound in PBS (pH 7.4)
| Temperature (°C) | Pseudo-First-Order Rate Constant (k, hr⁻¹) | Half-life (t½, hours) |
| 4 | 0.007 | 99.0 |
| 25 | 0.025 | 27.7 |
| 37 | 0.051 | 13.6 |
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Troubleshooting decision tree for this compound experiments.
Caption: Postulated aqueous degradation pathway of this compound.
References
preventing L-NIL precipitation in experimental buffers
Welcome to the technical support center for L-N6-(1-iminoethyl)lysine (L-NIL). This resource is designed to assist researchers, scientists, and drug development professionals in preventing and troubleshooting this compound precipitation in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has visible precipitate. What is the cause?
A1: this compound, particularly the hydrochloride salt, is generally soluble in aqueous buffers. However, precipitation can occur due to several factors, including:
-
pH: The solubility of this compound, an amino acid derivative, can be influenced by the pH of the buffer.
-
Temperature: Lower temperatures can decrease the solubility of this compound, leading to precipitation.
-
Concentration: Exceeding the solubility limit of this compound in a particular buffer will cause it to precipitate.
-
Buffer Composition: The presence of certain salts or other components in your experimental buffer could potentially interact with this compound and reduce its solubility.
-
Improper Dissolution: If the compound is not fully dissolved initially, it can act as a seed for further precipitation.
-
Extended Storage: Aqueous solutions of this compound are not recommended for long-term storage, as instability can lead to degradation and precipitation. It is advised to prepare fresh solutions for each experiment.[1]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: this compound hydrochloride is soluble in several solvents. For a high-concentration stock solution, Dimethyl Sulfoxide (DMSO) or water are recommended.[1][2] It is also soluble in Dimethylformamide (DMF) and to a lesser extent in ethanol.[1] When preparing for in vivo studies, it is crucial to ensure the final concentration of the organic solvent is physiologically insignificant.
Q3: How should I prepare my working this compound solution in an aqueous buffer to avoid precipitation?
A3: To minimize the risk of precipitation when preparing your working solution, follow these steps:
-
Prepare a Concentrated Stock Solution: First, dissolve the this compound powder in a suitable solvent like DMSO or water at a concentration significantly higher than your final working concentration.
-
Warm the Buffer: Gently warm your experimental buffer to room temperature or 37°C.
-
Serial Dilution: Add the concentrated this compound stock solution to the warmed buffer dropwise while vortexing or stirring continuously. This gradual dilution helps to prevent localized high concentrations that can lead to precipitation.
-
pH Adjustment: If necessary, adjust the final pH of your working solution. Ensure the final pH is within a range where this compound is known to be soluble.
Q4: Can I store my this compound working solution?
A4: It is strongly recommended to prepare fresh this compound working solutions for each experiment. Aqueous solutions of this compound are not recommended for storage for more than one day.[1] If you must store it for a short period, keep it at 2-8°C and visually inspect for any signs of precipitation before use. For longer-term storage, aliquoting a stock solution in an organic solvent like DMSO and storing it at -20°C or -80°C is preferable.
Troubleshooting Guide
Issue: this compound has precipitated out of my experimental buffer.
| Possible Cause | Troubleshooting Step |
| Low Temperature | Gently warm the solution to 37°C and vortex or sonicate to redissolve the precipitate. |
| Incorrect pH | Measure the pH of the solution. Adjust the pH to a more neutral range (e.g., pH 7.2-7.4) and see if the precipitate dissolves. |
| High Concentration | The desired concentration may exceed the solubility limit in your specific buffer. Try preparing a lower concentration of this compound. |
| Buffer Incompatibility | Prepare the this compound solution in a different, simpler buffer system (e.g., Phosphate-Buffered Saline - PBS) to see if the issue persists. |
| Improper Dissolution Technique | Review your dissolution protocol. Ensure the stock solution is added slowly to the buffer with constant mixing. |
Quantitative Data: this compound Solubility
| Solvent | Solubility | Reference |
| Water | ~50 mg/mL | [1][2] |
| PBS (pH 7.2) | ~30 mg/mL | [1] |
| DMSO | ~15 mg/mL | [1] |
| DMF | ~15 mg/mL | [1] |
| Ethanol | ~1 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound for in vitro Cell Culture Experiments
-
Stock Solution Preparation:
-
Aseptically weigh out the desired amount of this compound hydrochloride powder in a sterile microfuge tube.
-
Add sterile DMSO to create a 10 mM stock solution.
-
Vortex thoroughly until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Warm the desired volume of cell culture medium to 37°C.
-
Serially dilute the this compound stock solution into the pre-warmed medium to achieve the final desired working concentration (e.g., 10 µM). Mix gently by inverting the tube.
-
Visually inspect the final solution for any signs of precipitation before adding it to the cells.
-
Visualizations
Caption: Simplified iNOS signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: iNOS Expression and L-NIL Treatment
This technical support guide addresses a common query from researchers observing unchanged iNOS (inducible nitric oxide synthase) expression levels after treatment with L-NIL (N6-(1-iminoethyl)-lysine). This resource provides a scientific explanation for this phenomenon, troubleshooting advice for related experimental observations, and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: Why does iNOS protein expression remain unchanged in my cells after treatment with this compound, even though nitric oxide (NO) production is inhibited?
A1: The primary reason for this observation lies in the specific mechanism of action of this compound. This compound is a potent and selective competitive inhibitor of iNOS enzyme activity.[1][2][3][4] It functions by binding to the active site of the iNOS enzyme, thereby preventing it from converting its substrate, L-arginine, into nitric oxide.[2][4]
Crucially, this compound does not affect the upstream signaling pathways that regulate iNOS gene transcription or the subsequent translation of iNOS mRNA into protein.[5][6] The expression of iNOS is a separate, regulated process induced by pro-inflammatory stimuli such as lipopolysaccharide (LPS) and cytokines (e.g., IFN-γ, IL-1β).[7][8][9][10] These stimuli activate transcription factors like NF-κB and STAT-1, which drive the expression of the NOS2 gene, leading to the synthesis of iNOS protein.[7][8][9]
Therefore, while this compound effectively blocks the enzymatic function of the iNOS protein, it does not interfere with its synthesis or degradation. Consequently, iNOS protein levels can remain unchanged, or in some cases even appear to be enhanced, following this compound treatment.[5][11]
Troubleshooting Guide
Q2: I see a decrease in iNOS protein expression after treating with my compound, which is supposed to be an iNOS inhibitor. Is this expected?
A2: While direct inhibitors of iNOS activity like this compound typically do not reduce iNOS protein levels, some compounds can have multifaceted effects. Your compound might be acting through one or more of the following mechanisms:
-
Inhibition of Upstream Signaling: The compound may be inhibiting the signaling pathways that lead to iNOS transcription, such as the NF-κB or JAK-STAT pathways.[7][8]
-
Post-Transcriptional Regulation: It could be affecting the stability of iNOS mRNA, leading to its degradation.[12][13][14]
-
Inhibition of Protein Synthesis: The compound might be generally or specifically inhibiting protein synthesis.[15]
-
Induction of Protein Degradation: It could be promoting the degradation of the iNOS protein.
To investigate this, you should perform experiments to assess the effect of your compound on iNOS mRNA levels (e.g., via RT-qPCR) and the activity of key signaling molecules (e.g., via Western blot for phosphorylated NF-κB or STATs).
Q3: I am not seeing any inhibition of nitric oxide production after this compound treatment. What could be the problem?
A3: Several factors could contribute to a lack of NO inhibition with this compound:
-
This compound Concentration: The concentration of this compound may be too low to effectively inhibit iNOS. The IC50 for this compound is in the low micromolar range (e.g., 3.3 µM for mouse iNOS).[1][2][3] You may need to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
-
This compound Stability: Ensure that your this compound stock solution is fresh and has been stored correctly.
-
Timing of Treatment: this compound should be added prior to or concurrently with the stimulus used to induce iNOS expression to ensure it is present when the enzyme is being actively synthesized and is functional.
-
Assay Sensitivity: The method used to measure NO (e.g., Griess assay) may not be sensitive enough to detect a partial reduction in NO production.
-
Other NOS Isoforms: While this compound is selective for iNOS, other nitric oxide synthase isoforms (nNOS and eNOS) could be contributing to NO production in your system.[1][2][4]
Experimental Protocols
Protocol 1: Induction of iNOS Expression and Inhibition by this compound in Macrophages
This protocol describes a typical experiment to induce iNOS expression in a macrophage cell line (e.g., RAW 264.7) and assess the inhibitory effect of this compound on nitric oxide production.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Interferon-gamma (IFN-γ)
-
This compound dihydrochloride
-
Griess Reagent System
-
Cell lysis buffer for Western blot
-
Primary antibodies: anti-iNOS, anti-β-actin
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) for 1 hour.
-
Induce iNOS expression by adding LPS (1 µg/mL) and IFN-γ (10 ng/mL) to the wells.
-
Include appropriate controls: untreated cells, cells treated with LPS/IFN-γ alone, and cells treated with this compound alone.
-
-
Incubation: Incubate the cells for 24 hours.
-
Nitric Oxide Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the Griess Reagent System to measure nitrite concentration, which is a stable and quantifiable breakdown product of NO.
-
-
Protein Expression Analysis (Western Blot):
-
Wash the cells with PBS and lyse them in an appropriate lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and Western blotting using primary antibodies against iNOS and a loading control (e.g., β-actin).
-
Detect the protein bands using an appropriate chemiluminescent substrate.
-
Data Presentation
Table 1: Expected Outcome of this compound Treatment on iNOS
| Parameter Measured | Control (Untreated) | LPS/IFN-γ | LPS/IFN-γ + this compound | This compound Alone |
| Nitric Oxide (NO) Production | Baseline | High | Low/Baseline | Baseline |
| iNOS Protein Expression | Undetectable/Low | High | High | Undetectable/Low |
| iNOS mRNA Expression | Undetectable/Low | High | High | Undetectable/Low |
Visualizations
Caption: Mechanism of this compound action on the iNOS signaling pathway.
Caption: Experimental workflow for assessing this compound effects.
References
- 1. biotium.com [biotium.com]
- 2. L-N6-(1-iminoethyl)lysine: a selective inhibitor of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The inhibitory potency and selectivity of arginine substrate site nitric-oxide synthase inhibitors is solely determined by their affinity toward the different isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iNOS inhibitor, this compound, reverses burn-induced glycogen synthase kinase-3β activation in skeletal muscle of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iNOS inhibitor, this compound, reverses burn-induced glycogen synthase kinase-3β activation in skeletal muscle of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of the expression of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Transcriptional regulation of the human iNOS gene by IL-1beta in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Myeloid cell-derived inducible nitric oxide synthase suppresses M1 macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Post-transcriptional regulation of human inducible nitric-oxide synthase expression by the Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Posttranscriptional regulation of human iNOS by the NO/cGMP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Post-transcriptional regulation of the human inducible nitric oxide synthase (iNOS) expression by the cytosolic poly(A)-binding protein (PABP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanisms of suppression of inducible nitric oxide synthase (iNOS) expression in RAW 264.7 cells by andrographolide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing L-NIL Delivery for Sustained In Vivo Inhibition of iNOS
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective in vivo application of L-N6-(1-iminoethyl)lysine (L-NIL), a selective inhibitor of inducible nitric oxide synthase (iNOS). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize your this compound delivery strategy for sustained in vivo inhibition.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Lack of or insufficient in vivo efficacy (no reduction in NO metabolites) | 1. Inadequate Dose: The administered dose of this compound may be too low to achieve therapeutic concentrations in the target tissue. 2. Suboptimal Administration Route: The chosen delivery method (e.g., oral) may result in poor bioavailability. 3. Incorrect Timing of Administration: this compound was not administered at the appropriate time relative to the induction of iNOS. 4. Degradation of this compound: The this compound solution may have degraded, especially if prepared in advance and stored improperly. Aqueous solutions of this compound are not recommended to be stored for more than one day. 5. Animal Model Resistance: The specific animal strain or disease model may be less responsive to iNOS inhibition. | 1. Dose-Response Study: Perform a dose-escalation study to determine the optimal dose for your specific model and desired level of inhibition. 2. Compare Administration Routes: If using oral administration, consider a pilot study comparing it with intraperitoneal (IP) injection to assess bioavailability. The use of a more stable prodrug like this compound-TA could also be considered for oral delivery.[1] 3. Optimize Dosing Schedule: Review the literature for your specific model to determine the peak of iNOS expression and time your this compound administration accordingly. For acute models, pre-treatment is often necessary.[2] 4. Fresh Preparation: Prepare this compound solutions fresh before each use. If administering in drinking water, change the water daily. 5. Literature Review: Thoroughly review literature on your specific animal model to see what has been previously reported regarding iNOS inhibitors. |
| Observed Toxicity or Adverse Events | 1. High Dose: The administered dose of this compound may be in the toxic range for the animal model. 2. Off-Target Effects: Although this compound is selective for iNOS, very high concentrations could potentially inhibit other NOS isoforms (eNOS, nNOS), leading to side effects like changes in blood pressure.[3] 3. Vehicle Toxicity: The vehicle used to dissolve this compound may be causing adverse effects. | 1. Reduce Dose: If toxicity is observed, reduce the dose and re-evaluate efficacy. 2. Monitor Vital Signs: In long-term studies, monitor animal weight, behavior, and, if possible, blood pressure. 3. Vehicle Control: Always include a vehicle-only control group to rule out effects from the delivery medium. |
| Variability in Results Between Animals | 1. Inconsistent Administration: Variations in injection technique or gavage can lead to inconsistent dosing. 2. Differences in Water Consumption: For oral administration in drinking water, individual animal drinking habits can lead to variable this compound intake. 3. Biological Variability: Natural biological differences between animals can lead to varied responses. | 1. Standardize Procedures: Ensure all personnel are trained and consistent in their administration techniques. 2. Monitor Water Intake: Measure daily water consumption for each cage to estimate this compound intake. If variability is high, consider switching to a more direct administration method like oral gavage or IP injection. 3. Increase Sample Size: A larger number of animals per group can help to account for biological variability. |
| This compound Precipitation in Solution | 1. Low Solubility: this compound hydrochloride has good solubility in water and PBS, but issues can arise with other vehicles or high concentrations. 2. Incorrect pH: The pH of the solution may affect this compound solubility. | 1. Check Solubility Limits: Refer to the supplier's datasheet for solubility information in different solvents. Sonication may aid dissolution. 2. Use Appropriate Buffers: For most in vivo applications, sterile saline or phosphate-buffered saline (PBS) are suitable solvents. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in mice?
A1: The optimal dose of this compound can vary significantly depending on the animal model, the route of administration, and the desired level of iNOS inhibition. For intraperitoneal (IP) injections in mice, doses ranging from 5 mg/kg to 30 mg/kg have been reported.[4][5] For administration in drinking water, a concentration of 0.15% has been used effectively.[3] It is highly recommended to perform a pilot dose-response study to determine the most effective dose for your specific experimental conditions.
Q2: What is the best way to administer this compound for sustained in vivo inhibition?
A2: Both intraperitoneal (IP) injections and administration in drinking water have been successfully used for sustained delivery of this compound.[3][6]
-
IP injections offer precise dosing but can be stressful for the animals with repeated administration.
-
Administration in drinking water is less invasive and suitable for long-term studies, but dosing can be less precise due to variations in water intake between animals.
For long-term studies requiring consistent inhibition, the use of osmotic pumps for continuous delivery is another option to consider.[7]
Q3: How stable is this compound in drinking water?
A3: While this compound is soluble in water, its stability in aqueous solutions over extended periods can be a concern. It is recommended to prepare fresh this compound solutions for drinking water daily to ensure consistent potency. Factors such as light and temperature can affect the stability of compounds in solution, so water bottles should be protected from direct light.
Q4: How can I confirm that this compound is effectively inhibiting iNOS in my in vivo model?
A4: There are several methods to assess the in vivo efficacy of this compound:
-
Measurement of Nitrite/Nitrate Levels: iNOS produces large amounts of nitric oxide (NO), which is rapidly converted to nitrite (NO₂) and nitrate (NO₃) in vivo. A significant reduction in plasma or serum nitrite/nitrate levels, as measured by the Griess assay, is a good indicator of iNOS inhibition.[3]
-
Nitrotyrosine Detection: Peroxynitrite, formed from the reaction of NO with superoxide, leads to the nitration of tyrosine residues in proteins, forming nitrotyrosine. A decrease in nitrotyrosine levels in target tissues, detectable by immunohistochemistry (IHC) or western blotting, indicates reduced NO production.[3]
Q5: Are there any known toxic side effects of long-term this compound administration?
A5: this compound is considered to have a favorable toxicity profile.[3] However, as with any pharmacological inhibitor, long-term administration at high doses could potentially lead to off-target effects. While this compound is highly selective for iNOS, extremely high concentrations might affect other NOS isoforms. It is crucial to monitor the general health of the animals throughout the study, including body weight and behavior.
Data Presentation
Table 1: Comparison of this compound Administration Routes for In Vivo iNOS Inhibition
| Administration Route | Typical Dosage Range (Mice) | Frequency | Advantages | Disadvantages |
| Intraperitoneal (IP) Injection | 5 - 30 mg/kg[4][5] | Daily or as required by the experimental model | Precise dosing, rapid absorption. | Can be stressful for animals with repeated injections, risk of injection site reactions. |
| Oral (in Drinking Water) | 0.15% in drinking water[3] | Ad libitum, with daily fresh preparation | Non-invasive, suitable for long-term studies. | Dosing is less precise due to variable water intake, potential for compound degradation in water. |
| Oral Gavage | Not commonly reported for this compound, but a viable option for precise oral dosing. | Daily or as required | Precise oral dosing. | Stressful for animals, requires skilled personnel. |
| Subcutaneous (via Osmotic Pump) | Dose and duration dependent on the pump model. | Continuous | Provides constant and sustained delivery, reduces animal handling stress. | Requires a surgical procedure for implantation. |
Note: The oral bioavailability of this compound compared to IP injection has not been extensively reported in a head-to-head comparison. However, studies with a prodrug, this compound-TA, have shown it to be orally bioavailable and metabolized to this compound in vivo.[1] Studies comparing IP and oral administration of other small molecules in rodents have shown that IP administration generally leads to higher and faster peak plasma concentrations.[8][9]
Experimental Protocols
Protocol 1: Measurement of Serum Nitrite Levels using the Griess Assay
This protocol outlines the steps for determining iNOS activity by measuring the concentration of nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO), in rodent serum.
Materials:
-
Griess Reagent System (contains sulfanilamide solution and N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution)
-
Nitrite standard solution (e.g., sodium nitrite)
-
Deproteinizing agent (e.g., zinc sulfate) or microcentrifuge filters (e.g., 10 kDa MWCO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 540 nm
-
Rodent serum samples
Procedure:
-
Sample Preparation:
-
Collect blood from animals and prepare serum according to standard protocols.
-
Deproteinize the serum samples to remove interfering proteins. This can be done by precipitation with a deproteinizing agent or by ultrafiltration using a microcentrifuge filter.[10]
-
Centrifuge the precipitated samples and collect the supernatant.
-
-
Standard Curve Preparation:
-
Prepare a series of nitrite standards of known concentrations (e.g., 0-100 µM) by diluting the stock nitrite standard solution in the same buffer used for your samples.[11]
-
Add 50 µL of each standard to duplicate or triplicate wells of the 96-well plate.
-
-
Assay:
-
Add 50 µL of your deproteinized serum samples to separate wells in duplicate or triplicate.
-
Add 50 µL of the sulfanilamide solution to all standard and sample wells.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of the NED solution to all wells.
-
Incubate for another 5-10 minutes at room temperature, protected from light. A purple/magenta color will develop.[12]
-
-
Measurement and Analysis:
-
Measure the absorbance of each well at 540 nm using a microplate reader.
-
Subtract the absorbance of the blank (0 µM nitrite standard) from all readings.
-
Plot the absorbance of the standards versus their known concentrations to generate a standard curve.
-
Determine the nitrite concentration in your samples by interpolating their absorbance values on the standard curve.
-
Protocol 2: Immunohistochemical (IHC) Detection of Nitrotyrosine in Frozen Tissue Sections
This protocol provides a general guideline for the detection of nitrotyrosine, a marker of NO-mediated oxidative stress, in frozen rodent tissue sections.
Materials:
-
Frozen tissue sections (5-10 µm thick) on coated slides
-
Primary antibody: Rabbit anti-Nitrotyrosine antibody
-
Secondary antibody: Fluorescently-labeled goat anti-rabbit IgG
-
Blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100)
-
Phosphate-buffered saline (PBS)
-
Antigen retrieval solution (if required, though often not necessary for frozen sections)
-
Mounting medium with a nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Tissue Section Preparation:
-
Cut frozen tissue blocks into 5-10 µm sections using a cryostat and mount them on positively charged slides.[13]
-
Allow the sections to air dry for 30-60 minutes at room temperature.
-
-
Fixation:
-
Fix the tissue sections in cold acetone or methanol for 10 minutes at -20°C.
-
Air dry the slides for 10-20 minutes.
-
Wash the slides three times for 5 minutes each in PBS.
-
-
Blocking:
-
Incubate the sections in blocking solution for 1 hour at room temperature in a humidified chamber to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-nitrotyrosine antibody to its optimal concentration in the blocking solution.
-
Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the slides three times for 5 minutes each in PBS.
-
Dilute the fluorescently-labeled secondary antibody in the blocking solution.
-
Incubate the sections with the diluted secondary antibody for 1-2 hours at room temperature in a humidified chamber, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the slides three times for 5 minutes each in PBS, protected from light.
-
If a nuclear counterstain is desired, incubate with a DAPI solution for 5 minutes.
-
Rinse the slides briefly in PBS.
-
Mount the slides with an anti-fade mounting medium.
-
-
Visualization:
-
Visualize the staining using a fluorescence microscope with the appropriate filters. Nitrotyrosine-positive staining will appear as fluorescence in the color corresponding to the secondary antibody's fluorophore.
-
Visualizations
Caption: iNOS Signaling Pathway and this compound Inhibition.
Caption: General Experimental Workflow for In Vivo this compound Studies.
Caption: Troubleshooting Logic for Insufficient this compound Efficacy.
References
- 1. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparison of the effects of L-NAME, 7-NI and this compound on carrageenan-induced hindpaw oedema and NOS activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeted inhibition of inducible nitric oxide synthase inhibits growth of human melanoma in vivo and synergizes with chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Selective Inhibition of Inducible NO Synthase Activity In Vivo Reverses Inflammatory Abnormalities in Surfactant Protein D-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. abcam.co.jp [abcam.co.jp]
- 11. Griess Reagent System Protocol [worldwide.promega.com]
- 12. promega.com [promega.com]
- 13. Frozen Tissue Preparation & IHC Cryosection Staining Protocol: R&D Systems [rndsystems.com]
Technical Support Center: L-NIL Oral Bioavailability
Welcome to the technical support center for researchers working with L-NIL (L-N6-(1-iminoethyl)lysine). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with the oral bioavailability of this potent and selective inducible nitric oxide synthase (iNOS) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral bioavailability of this compound?
The primary challenges with the oral bioavailability of this compound are believed to be associated with its physicochemical properties and metabolic instability. While specific data on this compound's oral absorption is limited, related compounds and its prodrug's behavior suggest potential issues with low permeability and significant first-pass metabolism.
Q2: What are the known physicochemical properties of this compound?
This compound hydrochloride is known to be soluble in water.[1][2] The table below summarizes key properties.
| Property | Value | Source |
| Molecular Weight | 187.24 g/mol (free base) | [3] |
| Molecular Weight | 223.7 g/mol (hydrochloride salt) | |
| Formula | C₈H₁₇N₃O₂ | [3] |
| Solubility (in water) | 50 mg/mL | [1][2][3] |
| Solubility (in PBS, pH 7.2) | ~30 mg/mL | [1] |
| Storage | -20°C, desiccated | [1] |
Q3: How is this compound metabolized?
Studies on the prodrug of this compound, this compound-TA, indicate that this compound undergoes further metabolism in the body. The primary metabolic pathways include oxidative deamination of the 2-amino group to form a 2-keto metabolite (M5). This metabolite can then be further metabolized. Acetylation of this compound has also been observed.[4]
Caption: Metabolic pathway of this compound-TA to this compound and its subsequent metabolites.
Q4: Is there a prodrug approach to improve this compound's oral bioavailability?
Yes, this compound-TA (L-N6-(1-iminoethyl)lysine-5-tetrazole-amide) has been investigated as a prodrug of this compound.[4][5][6] The rationale behind this approach is to modify the physicochemical properties of this compound to enhance its absorption, after which it is converted to the active this compound in the body. Studies in rats have shown that this compound-TA is rapidly absorbed and extensively metabolized to this compound.[4][5]
Troubleshooting Guides
Issue 1: Low and Variable Oral Bioavailability in Preclinical Models
Possible Causes:
-
Poor Membrane Permeability: this compound's structure may limit its passive diffusion across the intestinal epithelium.
-
First-Pass Metabolism: Significant metabolism in the gut wall or liver can reduce the amount of this compound reaching systemic circulation.
-
Efflux Transporter Activity: this compound may be a substrate for efflux transporters like P-glycoprotein in the intestine, actively pumping it back into the gut lumen.
Troubleshooting Steps:
-
Assess Permeability:
-
Protocol: Conduct in vitro permeability assays using Caco-2 cell monolayers. This will provide an indication of intestinal permeability and the potential for active transport.
-
Expected Outcome: Low apparent permeability (Papp) values would suggest that permeability is a limiting factor.
-
-
Investigate Metabolic Stability:
-
Protocol: Perform in vitro metabolic stability assays using liver microsomes or S9 fractions from the species being used in your in vivo studies.
-
Expected Outcome: High clearance in these assays would indicate that first-pass metabolism is a significant contributor to low bioavailability.
-
-
Consider Formulation Strategies:
-
Solubilizing agents: Although this compound is water-soluble, formulation with absorption enhancers may improve permeability.
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve absorption by various mechanisms, including enhancing lymphatic transport.[7][8]
-
Nanoparticles: Encapsulating this compound in nanoparticles may protect it from degradation and enhance its uptake.[9]
-
Caption: Troubleshooting workflow for low oral bioavailability of this compound.
Issue 2: High Inter-Individual Variability in Pharmacokinetic Studies
Possible Causes:
-
Genetic Polymorphisms: Differences in metabolic enzymes or transporters among individuals can lead to variable absorption and clearance.
-
Gastrointestinal Factors: Variations in gastric emptying time, intestinal pH, and gut microbiota can influence drug dissolution and absorption.
-
Food Effects: The presence or absence of food can significantly impact the absorption of some drugs.
Troubleshooting Steps:
-
Standardize Experimental Conditions:
-
Ensure strict adherence to fasting protocols before dosing.
-
Use a consistent vehicle for drug administration.
-
Control for stress and other environmental factors that can affect gastrointestinal physiology.
-
-
Investigate Food Effects:
-
Protocol: Conduct a formal food-effect study by administering this compound to both fasted and fed animals.
-
Expected Outcome: A significant difference in pharmacokinetic parameters (AUC, Cmax) between the two groups will indicate a food effect.
-
-
Consider the Use of a Prodrug:
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Assay Procedure:
-
Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add the this compound solution (at a known concentration) to the apical (A) side and fresh transport buffer to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points, collect samples from the basolateral side and replace with fresh buffer.
-
To assess efflux, perform the experiment in the reverse direction (B to A).
-
-
Sample Analysis: Quantify the concentration of this compound in the samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Protocol 2: Metabolic Stability Assay in Liver Microsomes
-
Materials: Pooled liver microsomes from the target species, NADPH regenerating system, this compound, and a positive control compound.
-
Incubation:
-
Pre-warm a mixture of microsomes and buffer to 37°C.
-
Initiate the reaction by adding this compound and the NADPH regenerating system.
-
Incubate at 37°C with shaking.
-
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the protein.
-
Analysis: Analyze the supernatant for the remaining concentration of this compound using LC-MS/MS.
-
Data Analysis: Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).
Quantitative Data Summary
| Species | Dose (mg/kg) | Route | Cmax (µg equivalents/g) | Tmax (h) | t₁/₂ (h) | Reference |
| Rat | 5 | Oral | 6.45 - 7.07 | ~0.33 | 63.1 | [5][6] |
| Rat | 5 | IV | - | - | 80.6 | [5][6] |
| Dog | 5 | Oral | 6.45 - 7.07 | 0.33 - 0.39 | 63.1 | [6] |
| Dog | 5 | IV | - | - | 80.6 | [6] |
Note: The Cmax values are for total radioactivity, representing this compound-TA and its metabolites, including this compound. The long half-life is also reflective of the disposition of all radiolabeled components.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. L-N6-(1-亚氨乙基)赖氨酸 二盐酸盐 | Sigma-Aldrich [sigmaaldrich.com]
- 3. glpbio.com [glpbio.com]
- 4. Disposition and pharmacokinetics of L-N6-(1-iminoethyl)lysine-5-tetrazole-amide, a selective iNOS inhibitor, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Improving in vivo oral bioavailability of a poorly soluble drug: a case study on polymeric versus lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
L-NIL Technical Support Center: Troubleshooting Degradation and Experimental Inconsistencies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of L-N6-(1-iminoethyl)lysine (L-NIL), a potent and selective inhibitor of inducible nitric oxide synthase (iNOS). The information provided here addresses common issues that may arise during experiments due to the stability of this compound and the potential effects of its degradation products.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be losing activity over time. How should I prepare and store this compound solutions to ensure stability?
A1: this compound is known to be unstable in aqueous solutions. To ensure the potency and consistency of your experiments, it is crucial to follow these preparation and storage guidelines:
-
Stock Solutions: Prepare high-concentration stock solutions in anhydrous DMSO. These can be stored at -20°C for extended periods.
-
Aqueous Solutions: It is strongly recommended to prepare fresh aqueous solutions of this compound for each experiment. Do not store aqueous solutions for more than one day.
-
Working Solutions: Dilute the stock solution into your aqueous experimental buffer (e.g., PBS, cell culture media) immediately before use.
Q2: I am observing unexpected or inconsistent results in my cell-based assays with this compound. Could degradation products be the cause?
A2: Yes, the degradation of this compound in aqueous cell culture media can lead to a decrease in the effective concentration of the active inhibitor and the formation of degradation products with potentially unknown off-target effects. If you are experiencing inconsistent results, consider the following:
-
Solution Freshness: Ensure you are using freshly prepared this compound solutions for every experiment.
-
Incubation Time: Long incubation times may lead to significant degradation of this compound. Consider the stability of this compound in your specific experimental conditions (e.g., temperature, pH of the media).
-
Control Experiments: Include appropriate controls to assess the baseline effects of your vehicle (e.g., DMSO) and to monitor the stability of your experimental system over time.
Q3: What are the known degradation products of this compound?
A3: In vivo, this compound is metabolized into several products. While the exact effects of these metabolites are not fully characterized, their formation reduces the concentration of active this compound. The primary metabolic pathways include oxidative deamination and acetylation.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter when using this compound.
| Problem | Potential Cause | Recommended Action |
| Reduced iNOS inhibition in vitro | This compound degradation in aqueous buffer or cell culture medium. | Prepare fresh this compound solutions immediately before each experiment. Minimize the pre-incubation time of this compound in aqueous solutions. |
| High variability between experimental replicates | Inconsistent concentrations of active this compound due to degradation. | Standardize the preparation of this compound working solutions and the timing of their addition to the experimental system. |
| Unexpected off-target effects observed | Biological activity of this compound degradation products. | While specific off-target effects of this compound degradation products are not well-documented, minimizing degradation by using fresh solutions is the best approach to mitigate this risk. If unexpected effects persist, consider using a different iNOS inhibitor with a more stable profile for comparison. |
This compound In Vivo Metabolism
Studies in rats have shown that a prodrug of this compound, this compound-TA, is hydrolyzed to form this compound. Subsequently, this compound is metabolized through several pathways[1]:
-
Oxidative deamination: The 2-amino group of this compound is oxidized to form a 2-keto metabolite (M5).
-
Decarboxylation: The 2-keto metabolite (M5) can then lose a molecule of carbon dioxide to yield a carboxylic acid metabolite (M6).
-
Acetylation: Both this compound and the 2-keto metabolite (M5) can be acetylated to form metabolites M7 and M4, respectively.
The biological activities of these metabolites have not been extensively studied.
Experimental Protocols
Protocol for Preparing this compound Stock and Working Solutions
-
Stock Solution (in DMSO):
-
Weigh the desired amount of this compound dihydrochloride powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
-
Working Solution (in Aqueous Buffer):
-
On the day of the experiment, thaw a single aliquot of the this compound DMSO stock solution.
-
Dilute the stock solution to the final desired concentration in your pre-warmed experimental buffer (e.g., PBS or cell culture medium).
-
Mix thoroughly by gentle inversion or vortexing.
-
Use the working solution immediately. Do not store for later use.
-
Visualizations
Caption: In vivo metabolic pathway of this compound.
Caption: Recommended workflow for this compound solution preparation.
References
Technical Support Center: L-NIL Solubility for High-Concentration Studies
Frequently Asked Questions (FAQs)
Q1: What is L-NIL and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS).[1][2] Its primary mechanism of action involves targeting the heme residue at the active site of the iNOS enzyme. This interaction leads to a time- and concentration-dependent loss of heme fluorescence, ultimately inactivating the enzyme and preventing the production of nitric oxide (NO).[3]
Q2: Which form of this compound is more soluble, the free base or a salt form?
A2: The hydrochloride (HCl) and dihydrochloride salt forms of this compound are significantly more soluble in aqueous solutions compared to the free base. Salt forms of weakly basic compounds generally exhibit higher solubility and faster dissolution rates in acidic to neutral pH ranges. For most high-concentration aqueous preparations, using this compound hydrochloride or dihydrochloride is recommended.
Q3: What are the recommended solvents for dissolving this compound for high-concentration studies?
A3: The choice of solvent depends on the intended application (in vitro vs. in vivo) and the desired concentration. For high-concentration aqueous solutions, sterile water or phosphate-buffered saline (PBS) are commonly used. Organic solvents like DMSO and DMF can also be used to achieve very high concentrations, but their final concentration in the experimental system should be minimized to avoid off-target effects.[4][5]
Q4: How should I store this compound powder and stock solutions?
A4: this compound powder should be stored at -20°C, desiccated, and protected from light.[1] Stock solutions in organic solvents like DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[6] Aqueous stock solutions are less stable and it is recommended to prepare them fresh. If storage is necessary, aliquot and store at -80°C for a short period, though preparing fresh is highly advised to avoid degradation.[5]
Q5: Can I use heat or sonication to dissolve this compound?
A5: Yes, if precipitation or phase separation occurs during the preparation of aqueous solutions, gentle heating and/or sonication can be used to aid dissolution.[6] However, prolonged or excessive heating should be avoided to prevent potential degradation of the compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon adding this compound to aqueous buffer | The concentration exceeds the solubility limit at the given pH and temperature. | - Increase the volume of the solvent to lower the concentration.- Gently warm the solution while stirring.- Use sonication to facilitate dissolution.[6]- Adjust the pH of the buffer, as the solubility of this compound salts can be pH-dependent. |
| Cloudiness or opalescence in the solution | Formation of fine, insoluble particles or aggregates. | - Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles.[6]- Consider preparing the stock solution in a small amount of DMSO first, then diluting it with the aqueous buffer. Ensure the final DMSO concentration is compatible with your experimental system. |
| Difficulty dissolving this compound powder | The this compound may be the free base form, which has lower aqueous solubility. | - Verify that you are using a salt form of this compound (hydrochloride or dihydrochloride) for aqueous preparations.- If using the free base is necessary, consider using a co-solvent system or preparing a stock in an organic solvent. |
| Inconsistent experimental results | Degradation of this compound in the stock solution. | - Prepare fresh aqueous solutions for each experiment.[5]- Avoid repeated freeze-thaw cycles of stock solutions.[6]- Store stock solutions in small, single-use aliquots at -80°C. |
| Solution appears colored | Potential contamination or degradation of the compound. | - this compound solutions should be clear and colorless. Discard any discolored solutions.- Ensure high-purity solvents and reagents are used. |
Quantitative Data Summary
The solubility of this compound can vary depending on the specific salt form, solvent, and temperature. The following table summarizes the reported solubility data for this compound hydrochloride and dihydrochloride forms.
| Compound Form | Solvent | Reported Solubility |
| This compound (hydrochloride) | Water | ~50 mg/mL[4][5] |
| This compound (hydrochloride) | PBS (pH 7.2) | ~30 mg/mL[4][5] |
| This compound (hydrochloride) | DMSO | ~15 mg/mL[4][5] |
| This compound (hydrochloride) | DMF | ~15 mg/mL[4] |
| This compound (hydrochloride) | Ethanol | ~1 mg/mL[4][5] |
| This compound (dihydrochloride) | Water | Soluble to 100 mM[7] |
| This compound | H2O | 50 mg/mL (requires ultrasonic)[8] |
| This compound | DMSO | < 1 mg/mL (insoluble or slightly soluble)[8] |
| This compound hydrochloride | DMSO | 100 mg/mL (requires ultrasonic)[2] |
Note: Solubility can be batch-dependent. It is always recommended to perform a small-scale test to confirm solubility with your specific batch of this compound.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Aqueous this compound Solution for In Vivo Studies
This protocol describes the preparation of a 10 mg/mL this compound hydrochloride solution in sterile PBS for intraperitoneal (IP) injection in mice.
Materials:
-
This compound hydrochloride powder
-
Sterile, endotoxin-free phosphate-buffered saline (PBS), pH 7.2-7.4
-
Sterile, conical centrifuge tubes (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Water bath or heating block
-
Sonicator (optional)
-
Sterile 0.22 µm syringe filters
-
Sterile syringes and needles
Procedure:
-
Weighing this compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound hydrochloride powder. For a 10 mg/mL solution, you will need 10 mg of this compound for every 1 mL of PBS.
-
Initial Dissolution: Transfer the weighed this compound powder into a sterile conical tube. Add approximately 80% of the final required volume of sterile PBS.
-
Mixing: Tightly cap the tube and vortex vigorously for 1-2 minutes.
-
Aiding Dissolution (if necessary): If the this compound does not fully dissolve, proceed with the following steps:
-
Heating: Place the tube in a water bath or on a heating block set to 37°C. Intermittently vortex the solution until the powder is completely dissolved. Avoid temperatures above 40°C.
-
Sonication: Alternatively, place the tube in a sonicator bath and sonicate in short bursts until the solution is clear.
-
-
Final Volume Adjustment: Once the this compound is fully dissolved, add sterile PBS to reach the final desired volume and vortex briefly to ensure homogeneity.
-
Sterile Filtration: Draw the this compound solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and dispense the solution into a new sterile tube. This step is crucial to ensure the sterility of the solution for in vivo administration.[6]
-
Usage and Storage: It is highly recommended to use the freshly prepared solution immediately.[5] If immediate use is not possible, store on ice for a few hours. For longer-term storage, aliquot the solution into sterile, single-use vials and store at -80°C. Avoid repeated freeze-thaw cycles.
Visualizations
Signaling Pathway of iNOS Inhibition by this compound
Caption: this compound inhibits the catalytic activity of the active iNOS dimer.
Experimental Workflow for Preparing High-Concentration this compound Solution
Caption: Workflow for preparing a sterile this compound solution.
References
- 1. biotium.com [biotium.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mechanism of inducible nitric oxide synthase inactivation by aminoguanidine and L-N6-(1-iminoethyl)lysine. [vivo.weill.cornell.edu]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound - Immunomart [immunomart.com]
Technical Support Center: Managing Potential Toxicity of Long-Term L-NIL Use
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the potential toxicity associated with the long-term use of L-N6-(1-iminoethyl)lysine (L-NIL), a selective inhibitor of inducible nitric oxide synthase (iNOS).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS).[1][2] It functions as an L-arginine analog, competing with the natural substrate for the enzyme's active site. The primary mechanism of iNOS inactivation by this compound involves alteration and loss of the heme group at the active site.[3] This selectivity for iNOS over endothelial NOS (eNOS) and neuronal NOS (nNOS) is a key feature, though not absolute, especially at higher concentrations.[2]
Q2: What are the known off-target effects of this compound?
A2: While this compound is significantly more selective for iNOS (approximately 28-fold more selective for mouse iNOS over rat brain cNOS), it can inhibit nNOS and eNOS at higher concentrations.[2] Long-term inhibition of these other NOS isoforms could theoretically lead to unintended physiological consequences. For instance, chronic inhibition of eNOS can be associated with cardiovascular side effects.[4] Therefore, it is crucial to use the lowest effective dose of this compound to maintain iNOS selectivity and minimize off-target effects.
Q3: What are the potential organ systems at risk for toxicity during long-term this compound administration?
A3: Based on the physiological roles of nitric oxide and findings from studies on NOS inhibitors, the following organ systems should be monitored during long-term this compound use:
-
Cardiovascular System: Chronic inhibition of NOS, even when targeted to iNOS, may impact blood pressure regulation.[3][5]
-
Renal System: The kidneys are sensitive to alterations in nitric oxide signaling, which plays a role in renal hemodynamics and function.[5][6] While some studies suggest a protective role for this compound in acute kidney injury[7][8], the effects of long-term administration are not well-established. One study on gentamicin-induced acute tubular necrosis in rats showed that pre-treatment with this compound did not provide complete protection.[9][10]
-
Hepatic System: The liver is a key site of drug metabolism, and long-term exposure to any compound warrants monitoring of liver function.
-
Nervous System: While iNOS is primarily associated with inflammation, nNOS plays a crucial role in neurotransmission.[7] Off-target effects on nNOS could have neurological implications.[9][11]
Q4: Are there any known metabolic consequences of long-term iNOS inhibition with this compound?
A4: Yes, long-term iNOS inhibition can have divergent effects on metabolism. In a model of obesity, iNOS knockout mice were protected against the development of resistance to insulin's glucoregulatory effects.[12][13] This suggests that chronic this compound administration could potentially impact glucose metabolism. Furthermore, nitric oxide is involved in mitochondrial biogenesis, and its inhibition could lead to bioenergetic failure.[14]
Troubleshooting Guides
Issue 1: Unexpected Changes in Blood Pressure
-
Potential Cause: Off-target inhibition of eNOS, which plays a crucial role in maintaining vascular tone.
-
Troubleshooting Steps:
-
Dose Reduction: Determine if a lower dose of this compound can maintain iNOS inhibition while minimizing effects on blood pressure.
-
Confirm iNOS Specificity: In a subset of animals, assess the activity of eNOS and nNOS to confirm the selectivity of the this compound dose being used.
-
Monitor Cardiovascular Parameters: Implement regular blood pressure monitoring (e.g., tail-cuff method) throughout the study.
-
Issue 2: Altered Kidney Function Markers
-
Potential Cause: Long-term disruption of NO signaling in the renal vasculature and tubules.
-
Troubleshooting Steps:
-
Baseline and Periodic Monitoring: Measure baseline serum creatinine and blood urea nitrogen (BUN) levels before starting long-term this compound administration and monitor these markers at regular intervals.
-
Urinalysis: Perform periodic urinalysis to check for proteinuria or other signs of renal stress.
-
Histopathology: At the end of the study, perform a thorough histopathological examination of the kidneys to look for any structural changes.
-
Issue 3: Neurological Side Effects (e.g., altered behavior, motor deficits)
-
Potential Cause: Potential off-target effects on nNOS in the central and peripheral nervous systems.
-
Troubleshooting Steps:
-
Behavioral Assessments: Include a battery of behavioral tests to assess motor function, coordination, and cognitive function throughout the study.
-
Dose-Response Assessment: If neurological signs appear, consider performing a dose-response study to identify a therapeutic window with minimal neurological effects.
-
Data Presentation
Table 1: this compound Selectivity for Nitric Oxide Synthase Isoforms
| NOS Isoform | IC50 (µM) | Selectivity vs. miNOS | Reference |
| Mouse Inducible NOS (miNOS) | 3.3 | 1x | [1][2] |
| Rat Brain Constitutive NOS (rcNOS) | 92 | 28x less sensitive | [1][2] |
Table 2: Recommended Parameters for Long-Term this compound Toxicity Monitoring
| Organ System | Primary Biomarkers | Secondary Assessments | Frequency |
| Cardiovascular | Blood Pressure, Heart Rate | Echocardiography (optional) | Weekly/Bi-weekly |
| Renal | Serum Creatinine, BUN | Urinalysis (proteinuria) | Monthly |
| Hepatic | ALT, AST | Histopathology (end of study) | Monthly |
| Metabolic | Blood Glucose, Insulin | Glucose Tolerance Test (optional) | Monthly |
| Neurological | Behavioral Tests | Neurochemical Analysis (end of study) | As needed |
Experimental Protocols
Protocol 1: Monitoring Renal Function During Long-Term this compound Administration
-
Baseline Blood Collection: Prior to the first dose of this compound, collect a baseline blood sample (e.g., via tail vein or saphenous vein) from each animal.
-
Serum Separation: Allow the blood to clot and centrifuge to separate the serum.
-
Biochemical Analysis: Use commercially available assay kits to measure serum creatinine and Blood Urea Nitrogen (BUN) concentrations.
-
This compound Administration: Administer this compound according to the planned long-term dosing regimen.
-
Periodic Blood Collection: At predetermined intervals (e.g., monthly), repeat the blood collection and serum analysis.
-
Data Analysis: Compare the periodic measurements to the baseline values for each animal and between treatment and control groups. A significant and progressive increase in creatinine and/or BUN may indicate renal toxicity.
-
Urinalysis (Optional but Recommended): At the time of blood collection, place animals in metabolic cages to collect urine. Use urine test strips to screen for proteinuria.
-
End-of-Study Histopathology: Upon completion of the long-term study, perfuse and fix the kidneys. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to evaluate for any morphological changes, such as tubular necrosis or interstitial fibrosis.
Protocol 2: Assessment of iNOS Inhibition In Vivo
-
Sample Collection: Collect plasma or tissue homogenates from control and this compound treated animals.
-
Nitrite/Nitrate Measurement (Griess Assay):
-
Deproteinate samples using a filtration device.
-
For nitrate measurement, convert nitrate to nitrite using nitrate reductase.
-
Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the samples.
-
Incubate to allow for color development.
-
Measure the absorbance at ~540 nm using a spectrophotometer.
-
Quantify the nitrite/nitrate concentration by comparing the absorbance to a standard curve. A significant reduction in nitrite/nitrate levels in the this compound treated group compared to a disease model control group indicates iNOS inhibition.
-
Mandatory Visualization
Caption: this compound selectively inhibits the iNOS enzyme, blocking NO production.
Caption: Workflow for monitoring potential toxicity during long-term this compound studies.
Caption: Potential pathways to toxicity with long-term this compound administration.
References
- 1. Effects of combined selective iNOS inhibition and peroxynitrite blockade during endotoxemia in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-N6-(1-iminoethyl)lysine: a selective inhibitor of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of chronic inhibition of inducible nitric oxide synthase in hyperthyroid rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitric Oxide Synthase Inhibitors into the Clinic at Last - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chronic Nitric Oxide Inhibition Model Six Years On - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. What are NOS inhibitors and how do they work? [synapse.patsnap.com]
- 8. Inducible Nitric Oxide Synthase in Circulating Microvesicles: Discovery, Evolution, and Evidence as a Novel Biomarker and the Probable Causative Agent for Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The effects of inducible nitric oxide synthase inhibitor L-N6-(1-iminoethyl) lysine in gentamicin-induced acute tubular necrosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of Nitric Oxide in Neurodegeneration: Function, Regulation, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. Inducible Nitric Oxide Synthase Has Divergent Effects on Vascular and Metabolic Function in Obesity [ouci.dntb.gov.ua]
- 14. IMPACT OF NITRIC OXIDE ON METABOLISM IN HEALTH AND AGE-RELATED DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The Impact of L-NIL on Cell Viability Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing L-NIL (L-N6-(1-iminoethyl)lysine) in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when assessing cell viability in the presence of this potent and selective inducible nitric oxide synthase (iNOS) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS), an enzyme responsible for the production of high levels of nitric oxide (NO) often associated with inflammation and various disease states.[1] this compound is a structural analog of L-arginine, the substrate for iNOS, and acts as a competitive inhibitor. It exhibits significantly higher selectivity for iNOS over other NOS isoforms like endothelial NOS (eNOS) and neuronal NOS (nNOS).[1]
Q2: Does this compound itself affect cell viability?
A2: At concentrations typically used to effectively inhibit iNOS, this compound has been shown to have minimal to no direct cytotoxic effects on various cell lines.[2] However, it is always recommended to perform a dose-response curve for your specific cell line to determine the optimal non-toxic working concentration.
Q3: Can this compound interfere with standard cell viability assays?
A3: Yes, this compound, by inhibiting iNOS, can indirectly and directly impact the results of certain cell viability assays. The most significant interference has been reported with tetrazolium-based assays like the MTT assay. It is crucial to be aware of these potential artifacts and to include proper controls in your experimental design.
Q4: Which cell viability assays are recommended for use with this compound?
A4: While no assay is entirely immune to interference, assays that do not rely on cellular metabolic activity or redox state as a primary readout may be more reliable. These include:
-
Trypan Blue Exclusion Assay: A simple method to assess cell membrane integrity.
-
Lactate Dehydrogenase (LDH) Assay: Measures the release of a cytosolic enzyme upon membrane damage. However, careful controls are still necessary.
-
Annexin V/Propidium Iodide (PI) Staining: A flow cytometry-based method to differentiate between viable, apoptotic, and necrotic cells.
If using a metabolic assay like MTT, resazurin, or neutral red, it is essential to validate your results with an alternative method.
Troubleshooting Guides
Issue 1: Unexpected Increase in "Viability" with this compound in an MTT Assay
Symptoms:
-
Higher absorbance readings in this compound treated wells compared to untreated controls, suggesting an increase in cell viability or proliferation.
Potential Cause:
-
Inducible NOS (iNOS), the target of this compound, can directly reduce the MTT reagent to formazan, the colored product measured in the assay. This enzymatic reduction is independent of cellular metabolic activity. When you add this compound, you inhibit iNOS, thereby reducing this non-cell viability-related formazan production, which can be misinterpreted.
Solutions:
-
Cell-Free Control: Perform a cell-free assay containing your culture medium, MTT reagent, and a source of active iNOS (if available) with and without this compound. This will help quantify the direct interference of iNOS with the MTT reagent.
-
Use iNOS-Negative Cells: If possible, use a cell line that does not express iNOS as a negative control to assess the baseline effect of this compound on the MTT assay.
-
Alternative Assays: Validate your findings using a non-metabolic assay such as Trypan Blue exclusion or Annexin V/PI staining.
Issue 2: Discrepancy Between Viability Assays
Symptoms:
-
MTT assay shows a different viability trend compared to an LDH or Annexin V/PI assay when cells are treated with this compound.
Potential Cause:
-
This discrepancy often arises from the different principles of the assays. The MTT assay measures metabolic activity, which can be influenced by the inhibition of iNOS and subsequent changes in cellular redox state. LDH and Annexin V/PI assays, on the other hand, measure membrane integrity and apoptosis markers, respectively, which may not be directly affected by iNOS inhibition in the same way.
Solutions:
-
Multi-Assay Approach: It is best practice to use at least two different viability assays based on distinct principles to confirm your results.
-
Understand the Mechanism: Consider the expected biological effects of iNOS inhibition in your specific experimental model. Is it expected to primarily affect metabolism, induce apoptosis, or cause necrosis? This will help you choose the most appropriate assays and interpret the results correctly.
Issue 3: High Background in LDH Assay
Symptoms:
-
High absorbance readings in the "no cell" or "untreated cell" control wells of your LDH assay.
Potential Cause:
-
Components in your cell culture medium, such as serum, can contain LDH, leading to high background.
-
This compound itself is not known to directly interfere with the LDH enzyme or the assay components. However, it's good practice to rule out any unforeseen interactions.
Solutions:
-
Serum-Free Medium Control: Run a control with your complete medium (including serum) but without cells to determine the background LDH level.
-
Compound Interference Control: In a cell-free system, mix this compound at your working concentration with a known amount of LDH to ensure it doesn't inhibit the enzyme's activity. Also, test if this compound alone reacts with the LDH assay reagents.
-
Proper Lysis Control: Ensure your positive control for 100% LDH release (using a lysis buffer) yields a significantly higher signal than your experimental wells.
Quantitative Data Summary
The following tables summarize the effects of this compound on cell viability across different cell lines and its inhibitory action on NOS isoforms.
Table 1: IC50 Values of this compound for NOS Isoforms
| NOS Isoform | Species | IC50 (µM) | Reference |
| iNOS | Mouse | 3.3 | [1] |
| nNOS | Rat Brain | 92 | [1] |
| eNOS | Bovine Aortic Endothelial Cells | 47 |
This table illustrates the selectivity of this compound for iNOS.
Table 2: Effect of this compound on Cell Viability (MTT Assay)
| Cell Line | This compound Concentration | Incubation Time | % Viability (Compared to Control) | Reference |
| U87-MG (Glioblastoma) | 500 µM | - | Significant decrease in clonogenic survival | [3] |
| U87-MG (Glioblastoma) | 1000 µM | - | Significant decrease in clonogenic survival | [3] |
| Mel624 (Melanoma) | Up to 1 mM | 72 hours | No significant effect | [2] |
| A375 (Melanoma) | Up to 1 mM | 72 hours | No significant effect | [2] |
Note: The MTT assay results should be interpreted with caution due to potential interference from iNOS.
Experimental Protocols
MTT Cell Viability Assay with this compound
Objective: To assess cell viability in the presence of this compound, accounting for potential iNOS interference.
Materials:
-
Cells of interest (iNOS-expressing and, if possible, a non-expressing control line)
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a range of this compound concentrations. Include untreated and vehicle controls.
-
Incubation: Incubate for the desired treatment period.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm with a reference wavelength of 630 nm.
-
Controls for this compound Experiments:
-
Cell-Free iNOS Activity Control: In separate wells without cells, add medium, a source of iNOS (if available), MTT reagent, and this compound to assess direct inhibition of iNOS-mediated MTT reduction.
-
This compound Interference Control: In wells without cells, add medium, MTT reagent, and this compound to check for any direct chemical reaction.
-
iNOS-Negative Cell Line Control: If available, perform the assay in parallel on a cell line that does not express iNOS to observe the effects of this compound independent of iNOS inhibition.
-
LDH Cytotoxicity Assay with this compound
Objective: To measure cell membrane damage by quantifying LDH release in this compound treated cells.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound
-
LDH assay kit
-
Lysis buffer (for positive control)
-
Plate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Controls: Prepare the following controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Cells treated with lysis buffer 45 minutes before the end of the experiment.
-
Medium Background: Culture medium without cells.
-
This compound Control: Culture medium with this compound but no cells.
-
-
Supernatant Collection: After the incubation period, centrifuge the plate (if cells are in suspension) and carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well of the new plate.
-
Incubation: Incubate as per the kit's instructions (usually 30 minutes at room temperature, protected from light).
-
Stop Reaction: Add the stop solution provided in the kit.
-
Absorbance Reading: Measure the absorbance at the wavelength specified in the kit's protocol (usually 490 nm).
-
Calculation: Calculate the percentage of cytotoxicity using the formula provided in the kit, correcting for background absorbance.
Annexin V/PI Apoptosis Assay with this compound
Objective: To differentiate between viable, apoptotic, and necrotic cells following this compound treatment using flow cytometry.
Materials:
-
Cells of interest
-
6-well plates or culture tubes
-
This compound
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as required for your experiment. Include appropriate controls.
-
Cell Harvesting: After treatment, harvest the cells. For adherent cells, use a gentle dissociation reagent like trypsin. Collect both the supernatant (containing floating cells) and the adherent cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in the provided binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Caption: this compound inhibits iNOS, blocking nitric oxide production.
Caption: General workflow for assessing cell viability with this compound.
Caption: Troubleshooting logic for this compound in viability assays.
References
ensuring consistent L-NIL activity between experimental batches
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure consistent activity of L-NIL (L-N6-(1-iminoethyl)lysine) between experimental batches.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, or L-N6-(1-iminoethyl)lysine, is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS).[1][2] Its primary mechanism of action is to compete with the substrate L-arginine for binding to the active site of the iNOS enzyme.[3] This selective inhibition reduces the production of nitric oxide (NO) from L-arginine, a key process in various physiological and pathological inflammatory responses. Under catalytic conditions, this compound can inactivate iNOS by targeting the heme residue at the active site.[4]
Q2: How should I prepare and store my this compound stock solution to ensure its stability?
Proper preparation and storage of this compound are critical for maintaining its inhibitory activity. This compound hydrochloride is a crystalline solid that is soluble in water, ethanol, DMSO, and dimethylformamide. For optimal stability, it is recommended to prepare stock solutions, aliquot them into single-use volumes, and store them at -20°C or -80°C.[5] Aqueous stock solutions should be prepared fresh and are not recommended for storage for more than one day.[5] Repeated freeze-thaw cycles should be avoided as they can lead to degradation of the compound.
Q3: What are the recommended working concentrations of this compound for in vitro experiments?
The effective concentration of this compound can vary depending on the cell type, experimental conditions, and the level of iNOS expression. Generally, for cell-based assays, concentrations in the range of 1 µM to 50 µM are used.[1][3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: Can components of the cell culture medium interfere with this compound activity?
Yes, certain components of cell culture medium can potentially interfere with this compound activity or the downstream measurement of its effects.
-
Phenol Red: This common pH indicator has been reported to have weak estrogenic effects and can interfere with colorimetric and fluorescence-based assays.[6][7][8] For sensitive assays, using phenol red-free media is recommended.[7]
-
Serum: Serum contains various proteins and other molecules that could potentially bind to this compound and affect its availability and activity. The presence of serum proteins can impact the antibacterial activity of some compounds in vitro.[9] It is important to be consistent with the serum concentration used across experiments.
-
pH: The pH of the culture medium can influence both the activity of the iNOS enzyme and the stability of this compound. Maintaining a stable physiological pH is crucial for reproducible results.
Q5: How can I validate the activity of a new batch of this compound?
Before starting a large-scale experiment, it is advisable to validate the activity of a new batch of this compound. This can be done by performing a simple in vitro iNOS activity assay or a cell-based assay. You can compare the IC50 (half-maximal inhibitory concentration) of the new batch with a previously validated batch or with the value reported in the literature. A consistent IC50 value will give you confidence in the potency of the new batch.
Troubleshooting Guides
Guide 1: Inconsistent iNOS Inhibition Between Experimental Batches
This guide will help you troubleshoot variability in this compound's inhibitory effect on iNOS activity.
| Potential Cause | Troubleshooting Steps | Rationale |
| This compound Degradation | 1. Prepare fresh this compound stock solutions. 2. Aliquot stock solutions to avoid multiple freeze-thaw cycles. 3. Store stock solutions at -20°C or -80°C and protect from light. | This compound can degrade over time, especially in aqueous solutions at room temperature. Improper storage can lead to a loss of potency. |
| Inconsistent Cell Health or Density | 1. Monitor cell viability and morphology. 2. Ensure consistent cell seeding density across all experiments. 3. Passage cells a consistent number of times before each experiment. | Variations in cell health and density can affect the level of iNOS expression and, consequently, the apparent efficacy of this compound. |
| Variability in iNOS Induction | 1. Use a consistent concentration and source of the inducing agent (e.g., LPS, cytokines). 2. Optimize the induction time to achieve robust and reproducible iNOS expression. | The level of iNOS expression can vary between experiments, leading to inconsistent inhibition by a fixed concentration of this compound. |
| Incorrect this compound Concentration | 1. Double-check all calculations for stock solution and working solution dilutions. 2. Calibrate pipettes regularly to ensure accurate liquid handling. | Errors in dilution can lead to significant variations in the final concentration of this compound in the experiment. |
| Assay-Related Issues | 1. Ensure the enzymatic reaction is in the linear range. 2. Use appropriate controls (e.g., no inhibitor, vehicle control). 3. Check for interference from other reagents in the assay. | Sub-optimal assay conditions or interfering substances can lead to inaccurate and variable results.[10] |
Guide 2: Issues with Nitrite Measurement using the Griess Assay
The Griess assay is a common method to indirectly measure NO production by quantifying nitrite, a stable oxidation product of NO. This guide addresses common issues with this assay.
| Potential Cause | Troubleshooting Steps | Rationale |
| Interference from Media Components | 1. Use phenol red-free medium for the experiment. 2. If using serum, run a media-only control with serum to assess background absorbance. 3. Some anticoagulants like heparin can interfere with the Griess reaction; consider using citrate or EDTA if preparing plasma samples.[11] | Phenol red and other media components can interfere with the colorimetric readout of the Griess assay, leading to inaccurate nitrite measurements.[12][13] |
| Low or No Nitrite Signal | 1. Ensure sufficient iNOS induction and activity. 2. Increase the incubation time to allow for nitrite accumulation. 3. Check the Griess reagents for degradation (prepare fresh if necessary). | Insufficient NO production or degraded reagents will result in a weak or absent signal. |
| High Background Signal | 1. Use fresh, high-purity water for preparing reagents. 2. Check for contamination in the cell culture. 3. Run a blank with all reagents except the sample to determine the background absorbance of the reagents themselves. | Contaminated reagents or culture can lead to high background nitrite levels, masking the experimental results. |
| Inaccurate Standard Curve | 1. Prepare fresh nitrite standards for each assay. 2. Ensure the standard curve covers the expected range of nitrite concentrations in your samples. 3. Use the same medium to prepare the standards as used in the experiment. | An inaccurate standard curve is a common source of error in quantifying nitrite concentrations. |
Experimental Protocols
Protocol 1: iNOS Activity Assay (Colorimetric)
This protocol provides a general method for measuring iNOS activity in cell lysates.
Materials:
-
Cell lysate containing iNOS
-
NOS Assay Buffer
-
NOS Substrate (L-arginine)
-
NOS Cofactors (NADPH, FAD, FMN, BH4)
-
Calmodulin
-
Griess Reagents
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Cell Lysates: Lyse cells expressing iNOS in a suitable lysis buffer and determine the protein concentration.
-
Set up the Reaction: In a 96-well plate, add the following to each well:
-
Cell lysate (containing a specific amount of protein)
-
NOS Assay Buffer
-
NOS Cofactors and Calmodulin
-
This compound or vehicle control at desired concentrations
-
-
Initiate the Reaction: Add the NOS substrate (L-arginine) to each well to start the reaction.
-
Incubate: Incubate the plate at 37°C for a predetermined amount of time (e.g., 1-2 hours).
-
Measure Nitrite Production: Stop the reaction and measure the amount of nitrite produced using the Griess Assay (see Protocol 2).
-
Data Analysis: Calculate the iNOS activity as the rate of nitrite production and determine the inhibitory effect of this compound.
Protocol 2: Griess Assay for Nitrite Measurement
This protocol describes the colorimetric measurement of nitrite in cell culture supernatants.
Materials:
-
Cell culture supernatant
-
Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid)
-
Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Nitrite standard solution (e.g., sodium nitrite)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Nitrite Standards: Prepare a series of nitrite standards by diluting the stock solution in the same cell culture medium used for the experiment.
-
Sample and Standard Preparation: Add your cell culture supernatants and nitrite standards to a 96-well plate.
-
Add Griess Reagent A: Add Griess Reagent A to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add Griess Reagent B: Add Griess Reagent B to each well and incubate for another 5-10 minutes at room temperature, protected from light. A purple/magenta color will develop.
-
Measure Absorbance: Measure the absorbance at a wavelength between 520-550 nm within 30 minutes.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the nitrite concentration in your samples.
Visualizations
Caption: this compound inhibits the iNOS signaling pathway.
Caption: Workflow for troubleshooting inconsistent this compound activity.
Caption: Experimental workflow for the Griess assay.
References
- 1. researchgate.net [researchgate.net]
- 2. L-N6-(1-iminoethyl)lysine: a selective inhibitor of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of inducible nitric oxide synthase inactivation by aminoguanidine and L-N6-(1-iminoethyl)lysine. [vivo.weill.cornell.edu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Essential Guide to Phenol Red in Cell Culture Media - Life in the Lab [thermofisher.com]
- 7. promocell.com [promocell.com]
- 8. An impurity in phenol red opens an ion channel in cultured human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. benchchem.com [benchchem.com]
- 11. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inaccuracies of nitric oxide measurement methods in biological media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
L-NIL vs. L-NMA: A Comparative Guide to iNOS Inhibition Selectivity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of nitric oxide synthase (NOS) inhibitors, selectivity for the inducible isoform (iNOS) is a critical attribute for therapeutic development, particularly in inflammatory and autoimmune diseases. This guide provides an objective comparison of two commonly used arginine-based inhibitors, L-N⁶-(1-iminoethyl)lysine (L-NIL) and N(G)-monomethyl-L-arginine (L-NMA), focusing on their selectivity for iNOS over the constitutive isoforms, neuronal NOS (nNOS) and endothelial NOS (eNOS).
Executive Summary
This compound demonstrates significant selectivity for iNOS, making it a valuable tool for investigating the specific roles of iNOS in pathological processes. In contrast, L-NMA is a non-selective NOS inhibitor, exhibiting potent inhibition of all three isoforms, and in some cases, greater potency against nNOS and eNOS. This lack of selectivity can lead to broader physiological effects, which may be undesirable when targeting iNOS-mediated pathologies.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the available quantitative data on the inhibitory potency (IC₅₀ and Kᵢ values) of this compound and L-NMA against the three NOS isoforms.
| Inhibitor | NOS Isoform | Species | IC₅₀ (µM) | Kᵢ (µM) | Selectivity (Fold) vs. iNOS |
| This compound | iNOS | Mouse | 3.3[1] | - | 1 |
| nNOS | Rat | 92[1] | - | 28-fold less potent than iNOS | |
| eNOS | - | - | - | Data not readily available | |
| L-NMA | iNOS | - | - | 3.9[2] | 1 |
| nNOS | - | - | 0.65[2] | ~6-fold more potent than iNOS | |
| eNOS | - | - | 0.7[2] | ~5.6-fold more potent than iNOS |
Note: Direct comparative studies of this compound and L-NMA across all three human NOS isoforms with consistent assay conditions are limited. The data presented is compiled from multiple sources and may involve different experimental setups.
One study suggests that this compound is approximately 6-fold more potent for iNOS than L-NMA[1].
Mechanism of Action
Both this compound and L-NMA are arginine substrate analogs that compete with the endogenous substrate, L-arginine, for binding to the active site of NOS enzymes.
This compound acts as a potent and selective competitive inhibitor of iNOS[1].
L-NMA is a competitive inhibitor of all three NOS isoforms. Furthermore, it can act as a mechanism-based inhibitor (suicide substrate) for iNOS and nNOS. This involves the enzyme processing L-NMA to a reactive intermediate that then irreversibly inactivates the enzyme[2].
iNOS Signaling Pathway
The induction of iNOS expression is a complex process initiated by pro-inflammatory stimuli, such as lipopolysaccharide (LPS) and cytokines. The signaling cascade involves the activation of transcription factors, primarily NF-κB, leading to the synthesis of iNOS and subsequent production of high levels of nitric oxide (NO).
Experimental Protocols
The determination of inhibitor potency and selectivity is crucial for comparing compounds like this compound and L-NMA. A standard method for this is the NOS activity assay, which measures the conversion of L-arginine to L-citrulline.
General NOS Activity Assay Protocol
This protocol outlines the key steps for determining the IC₅₀ values of NOS inhibitors.
1. Enzyme Source:
-
Recombinant human or rodent iNOS, nNOS, and eNOS are expressed and purified from appropriate systems (e.g., E. coli, insect cells).
2. Reagents and Buffers:
-
Assay Buffer: Typically contains HEPES buffer, pH 7.4, with cofactors essential for NOS activity.
-
Cofactors: NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydrobiopterin (BH₄), and calmodulin (for nNOS and eNOS).
-
Substrate: L-[¹⁴C]arginine or L-[³H]arginine.
-
Inhibitors: this compound and L-NMA dissolved in an appropriate solvent (e.g., water or DMSO).
-
Stop Solution: A buffer containing EDTA to chelate Ca²⁺ and stop the reaction.
-
Resin: Dowex AG 50W-X8 resin (Na⁺ form) to separate L-[¹⁴C]citrulline from unreacted L-[¹⁴C]arginine.
3. Assay Procedure: a. Prepare reaction mixtures in microcentrifuge tubes or a 96-well plate. Each reaction should contain the assay buffer, cofactors, and the NOS enzyme. b. Add varying concentrations of the inhibitor (this compound or L-NMA) to the reaction mixtures. Include a control with no inhibitor. c. Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10-15 minutes) at a specific temperature (e.g., 37°C). d. Initiate the enzymatic reaction by adding the radiolabeled L-arginine. e. Allow the reaction to proceed for a set time (e.g., 15-30 minutes). f. Stop the reaction by adding the stop solution. g. Apply the reaction mixture to the Dowex resin. The positively charged L-[¹⁴C]arginine will bind to the resin, while the neutral L-[¹⁴C]citrulline will pass through. h. Collect the eluate containing L-[¹⁴C]citrulline. i. Quantify the amount of L-[¹⁴C]citrulline using a scintillation counter.
4. Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a dose-response curve.
5. Kᵢ Determination:
-
To determine the Kᵢ value for competitive inhibitors, the assay is performed with varying concentrations of both the inhibitor and the substrate (L-arginine).
-
The data is then analyzed using methods such as the Cheng-Prusoff equation or by generating a Dixon plot.
Experimental Workflow Diagram
Conclusion
For researchers aiming to specifically dissect the contribution of iNOS in biological systems, this compound is the superior choice due to its demonstrated selectivity. Its use minimizes the confounding effects of inhibiting the constitutively expressed nNOS and eNOS isoforms, which play crucial roles in neuronal signaling and cardiovascular homeostasis, respectively. L-NMA, while a potent NOS inhibitor, lacks this selectivity and should be used with caution when the specific inhibition of iNOS is desired. The choice between these two inhibitors will ultimately depend on the specific experimental goals and the desired level of isoform selectivity.
References
A Head-to-Head Comparison of L-NIL and Aminoguanidine for In Vivo Nitric Oxide Synthase Inhibition
For researchers investigating the role of inducible nitric oxide synthase (iNOS) in various pathological conditions, the choice of a selective inhibitor is critical for obtaining meaningful in vivo data. This guide provides a comprehensive comparison of two commonly used iNOS inhibitors: L-N6-(1-iminoethyl)lysine (L-NIL) and aminoguanidine. By examining their efficacy, selectivity, and mechanisms of action, supported by experimental data, this document aims to assist researchers in selecting the appropriate inhibitor for their in vivo studies.
Mechanism of Action and Selectivity
Both this compound and aminoguanidine are inhibitors of nitric oxide synthase (NOS) enzymes, which catalyze the production of nitric oxide (NO) from L-arginine. There are three main isoforms of NOS: neuronal NOS (nNOS or NOS-1), inducible NOS (iNOS or NOS-2), and endothelial NOS (eNOS or NOS-3). In the context of inflammatory and pathophysiological processes, iNOS is often the target of inhibition due to its role in the overproduction of NO.
This compound is a potent and selective inhibitor of iNOS. It acts as a slow, tight-binding inhibitor. The mechanism of iNOS inactivation by this compound primarily involves targeting the heme residue at the active site, leading to a loss of heme and subsequent disassembly of the active iNOS dimer into inactive monomers[1].
Aminoguanidine also selectively inhibits iNOS, although its selectivity is reported to be less pronounced than that of this compound[2][3]. Aminoguanidine inactivates iNOS through a different mechanism that involves covalent modification of both the iNOS protein and the heme residue, but without causing heme destruction[1]. This modification, however, still results in the loss of enzyme activity.
Quantitative Comparison of Inhibitor Potency and Selectivity
The following table summarizes the in vitro inhibitory potency (IC50) of this compound and aminoguanidine against different NOS isoforms. Lower IC50 values indicate greater potency.
| Inhibitor | Target Isoform | IC50 (μM) | Selectivity (Fold) | Reference |
| This compound | Mouse iNOS (miNOS) | 3.3 | 28-fold vs. rcNOS | [4][5] |
| Rat brain cNOS (rcNOS) | 92 | [4][5] | ||
| Aminoguanidine | Cytokine-induced NOS | - | 10 to 100-fold vs. constitutive isoforms | [2] |
In Vivo Efficacy: A Tabular Summary of Experimental Data
The in vivo efficacy of this compound and aminoguanidine has been demonstrated in various animal models. The table below presents a summary of key findings from selected studies.
| Inhibitor | Animal Model | Dosage | Route of Administration | Key Findings | Reference |
| This compound | Mice with renal ischemia-reperfusion injury | 10 and 30 mg/kg | Intraperitoneal (IP) | Prevented inflammation, oxidative stress, and autophagy. | [4] |
| Canine model of osteoarthritis | 1.0 and 10 mg/kg/day | Oral | Reduced progression of structural lesions and chondrocyte apoptosis. | ||
| Mice with lipopolysaccharide (LPS)-induced sepsis | 3 mg/kg | Intraperitoneal (IP) | Blocked the increase in reactive nitrogen species generation and improved renal capillary perfusion. | ||
| Aminoguanidine | Rat model of chronic glaucoma | 2.0 g/liter in drinking water | Oral | Provided neuroprotection of retinal ganglion cells. | |
| Rat model of endotoxemia | - | - | Attenuated renal, liver, and pancreatic dysfunction. | [6] | |
| Mice with carbon tetrachloride-induced hepatotoxicity | 50 mg/kg | Intraperitoneal (IP) | Protected against hepatic toxicity by reducing serum aminotransferase and lipid peroxidation. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of in vivo studies. Below are representative protocols for the administration of this compound and aminoguanidine and the subsequent measurement of nitric oxide production.
In Vivo Administration of this compound
This protocol is based on a study in a mouse model of sepsis.
Materials:
-
This compound hydrochloride
-
Sterile, pyrogen-free 0.9% saline
-
Mice (e.g., C57BL/6)
-
Lipopolysaccharide (LPS) from E. coli
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Preparation of this compound Solution: Dissolve this compound hydrochloride in sterile 0.9% saline to a final concentration of 1 mg/mL. Ensure the solution is clear and free of particulates.
-
Animal Dosing:
-
Induce sepsis by intraperitoneally injecting mice with LPS at a dose of 10 mg/kg.
-
Administer this compound at a dose of 3 mg/kg via intraperitoneal injection. The timing of administration will depend on the experimental design (e.g., pre-treatment, co-treatment, or post-treatment relative to the septic insult).
-
-
Control Groups: Include a vehicle control group (saline injection) and an LPS-only group.
In Vivo Administration of Aminoguanidine
This protocol is adapted from a study in a rat model of glaucoma.
Materials:
-
Aminoguanidine hydrochloride
-
Drinking water bottles
-
Rats (e.g., Sprague-Dawley)
-
Standard rat chow
Procedure:
-
Preparation of Aminoguanidine Solution: Dissolve aminoguanidine hydrochloride in the drinking water to a final concentration of 2.0 g/liter .
-
Animal Dosing: Provide the aminoguanidine-containing water to the rats as their sole source of drinking water. Prepare fresh solution three times per week.
-
Monitoring: Monitor the daily water intake to estimate the dose of aminoguanidine consumed per animal.
-
Control Group: Provide a control group of rats with regular drinking water.
Measurement of Plasma Nitrite/Nitrate Levels
A common method to assess in vivo NOS activity is to measure the stable end products of NO metabolism, nitrite (NO2-) and nitrate (NO3-), in the plasma. The Griess assay is a widely used colorimetric method for this purpose.
Materials:
-
Blood collection tubes with anticoagulant (e.g., heparin)
-
Refrigerated centrifuge
-
Griess Reagent System (containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Nitrate reductase
-
Sodium nitrite and sodium nitrate standards
-
Microplate reader
Procedure:
-
Sample Collection: Collect blood from animals via an appropriate method (e.g., cardiac puncture, tail vein) into tubes containing an anticoagulant.
-
Plasma Separation: Centrifuge the blood at 2,000-3,000 x g for 10-15 minutes at 4°C. Carefully collect the supernatant (plasma).
-
Nitrate to Nitrite Conversion (for total NOx measurement): To measure total nitrite and nitrate, incubate a portion of the plasma with nitrate reductase and its necessary cofactors to convert nitrate to nitrite.
-
Griess Reaction:
-
Add the Griess reagent (a mixture of sulfanilamide and NED) to the plasma samples (both with and without nitrate reductase treatment) and to a series of sodium nitrite standards of known concentrations.
-
Incubate the mixture in the dark at room temperature for 5-10 minutes. A pink to magenta color will develop in the presence of nitrite.
-
-
Quantification: Measure the absorbance of the samples and standards at 540-570 nm using a microplate reader.
-
Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve. The nitrate concentration can be calculated by subtracting the nitrite concentration from the total nitrite concentration (after nitrate reductase treatment).
Visualizing the Molecular Landscape: Signaling Pathways and Experimental Design
To better understand the biological context and experimental approach, the following diagrams have been generated using the DOT language for Graphviz.
Caption: Simplified iNOS signaling pathway and points of inhibition.
Caption: General workflow for in vivo studies with NOS inhibitors.
Conclusion
Both this compound and aminoguanidine are valuable tools for the in vivo investigation of iNOS activity. The choice between them will depend on the specific requirements of the study. This compound offers higher selectivity for iNOS, which may be advantageous in studies where off-target effects on constitutive NOS isoforms are a concern. Aminoguanidine, while less selective, has a long history of use and has been shown to be effective in a wide range of in vivo models. Researchers should carefully consider the data presented here and consult the primary literature to make an informed decision for their experimental design.
References
- 1. Mechanism of inducible nitric oxide synthase inactivation by aminoguanidine and L-N6-(1-iminoethyl)lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective inhibition of the inducible nitric oxide synthase by aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The inhibitory potency and selectivity of arginine substrate site nitric-oxide synthase inhibitors is solely determined by their affinity toward the different isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. L-N6-(1-iminoethyl)lysine: a selective inhibitor of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the effects of aminoguanidine and N omega-nitro-L-arginine methyl ester on the multiple organ dysfunction caused by endotoxaemia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to L-NIL and 1400W: Potency and Selectivity in Nitric Oxide Synthase Inhibition
In the landscape of nitric oxide synthase (NOS) inhibitors, L-N6-(1-iminoethyl)lysine (L-NIL) and N-(3-(Aminomethyl)benzyl)acetamidine (1400W) are two prominent compounds frequently utilized in research to delineate the roles of the different NOS isoforms. This guide provides a detailed comparison of their inhibitory potency and selectivity against the three main NOS isoforms: neuronal (nNOS or NOS-1), inducible (iNOS or NOS-2), and endothelial (eNOS or NOS-3). The information presented herein is intended for researchers, scientists, and drug development professionals.
Executive Summary
Both this compound and 1400W are potent inhibitors of nitric oxide synthases, with a notable preference for the inducible isoform (iNOS). However, 1400W exhibits a significantly higher degree of selectivity for iNOS compared to this compound. This compound demonstrates moderate selectivity for iNOS over nNOS and eNOS. In contrast, 1400W is a slow, tight-binding inhibitor of iNOS with exceptional selectivity, particularly when compared to eNOS. The choice between these two inhibitors will largely depend on the specific experimental requirements for isoform selectivity.
Potency and Selectivity: A Quantitative Comparison
The inhibitory activities of this compound and 1400W are typically quantified by their half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values. The following tables summarize the available data for each compound against the three NOS isoforms.
Table 1: Inhibitory Potency and Selectivity of this compound
| NOS Isoform | Inhibitor | IC50 (µM) | Species/Source | Selectivity Ratio (iNOS vs. others) |
| iNOS | This compound | 0.4 - 3.3[1][2] | Mouse[3][4] | - |
| nNOS | This compound | 17 - 92[1][2] | Rat Brain[3][4] | ~5 - 28 fold |
| eNOS | This compound | 8 - 38[1][2] | Not Specified | ~2.4 - 95 fold |
Table 2: Inhibitory Potency and Selectivity of 1400W
| NOS Isoform | Inhibitor | Ki (µM) / Kd (nM) | Species/Source | Selectivity Ratio (iNOS vs. others) |
| iNOS | 1400W | ≤ 0.007 (Kd) | Human | - |
| nNOS | 1400W | 2 | Human | ~286 fold |
| eNOS | 1400W | 50 | Human | >5000 fold |
Experimental Protocols
The determination of the inhibitory potency of compounds like this compound and 1400W relies on robust and accurate assays of NOS activity. The two most common methods are the L-arginine to L-citrulline conversion assay and the Griess assay for nitrite/nitrate quantification.
L-Arginine to L-Citrulline Conversion Assay
This assay directly measures the enzymatic activity of NOS by quantifying the conversion of radiolabeled L-arginine to L-citrulline.
Principle: NOS enzymes catalyze the oxidation of L-arginine to L-citrulline and nitric oxide (NO). By using [³H] or [¹⁴C]-labeled L-arginine as a substrate, the amount of radiolabeled L-citrulline produced is directly proportional to the NOS activity.
Detailed Methodology:
-
Enzyme Preparation: Recombinant human or animal nNOS, iNOS, or eNOS are used. The enzyme is diluted to a working concentration in an appropriate buffer (e.g., 50 mM HEPES, pH 7.4).
-
Reaction Mixture Preparation: A master mix is prepared containing the necessary cofactors for NOS activity. A typical reaction mixture includes:
-
50 mM HEPES buffer (pH 7.4)
-
1 mM NADPH
-
10 µM FAD
-
10 µM FMN
-
10 µM Tetrahydrobiopterin (BH4)
-
For nNOS and eNOS, 2 mM CaCl₂ and 10 µg/mL Calmodulin are added. For iNOS, these are omitted.
-
Radiolabeled L-arginine (e.g., [³H]L-arginine) at a concentration close to its Km value.
-
-
Inhibitor Incubation: Varying concentrations of the inhibitor (this compound or 1400W) are pre-incubated with the NOS enzyme for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the reaction mixture to the enzyme/inhibitor solution. The total reaction volume is typically 50-100 µL.
-
Reaction Incubation: The reaction is allowed to proceed for a specific time (e.g., 15-60 minutes) at 37°C. The incubation time is chosen to ensure the reaction is within the linear range.
-
Termination of Reaction: The reaction is stopped by adding a stop buffer, typically containing a cation-exchange resin (e.g., Dowex 50W-X8) in a low pH buffer (e.g., 100 mM HEPES, pH 5.5, with 10 mM EDTA).
-
Separation of L-Citrulline: The positively charged, unreacted [³H]L-arginine binds to the cation-exchange resin, while the neutral [³H]L-citrulline remains in the supernatant.
-
Quantification: The mixture is centrifuged, and the radioactivity in the supernatant is measured using a liquid scintillation counter.
-
Data Analysis: The amount of [³H]L-citrulline produced is calculated and plotted against the inhibitor concentration. The IC50 value is determined by non-linear regression analysis.
Griess Assay for Nitrite/Nitrate Quantification
This colorimetric assay indirectly measures NO production by quantifying its stable breakdown products, nitrite (NO₂⁻) and nitrate (NO₃⁻).
Principle: NO produced by NOS is rapidly oxidized to nitrite and nitrate. Nitrate is first reduced to nitrite using nitrate reductase. The total nitrite is then detected by a diazotization reaction with the Griess reagent, which forms a colored azo compound that can be measured spectrophotometrically.
Detailed Methodology:
-
Cell Culture or Enzyme Reaction: For cellular assays, cells are stimulated to express iNOS (e.g., with lipopolysaccharide and interferon-gamma) and then treated with various concentrations of the inhibitor. For enzymatic assays, a reaction is set up as described for the citrulline conversion assay (without the radiolabel).
-
Sample Collection: After the desired incubation period, the cell culture supernatant or the enzyme reaction mixture is collected.
-
Nitrate Reduction (Optional but Recommended): To measure total NO production, nitrate in the sample must be converted to nitrite. This is achieved by incubating the sample with nitrate reductase and its cofactor (e.g., NADPH) for a specific time (e.g., 30-60 minutes) at 37°C.
-
Griess Reagent Addition: The Griess reagent, typically a two-part solution, is added to the samples.
-
Part 1 (Sulfanilamide): This is added first and reacts with nitrite in an acidic environment to form a diazonium salt.
-
Part 2 (N-(1-Naphthyl)ethylenediamine): This is added after a short incubation and couples with the diazonium salt to form a stable, colored azo compound.
-
-
Incubation and Measurement: The reaction is incubated at room temperature for 5-10 minutes to allow for color development. The absorbance is then measured using a microplate reader at a wavelength of approximately 540 nm.
-
Standard Curve: A standard curve is generated using known concentrations of sodium nitrite to quantify the amount of nitrite in the samples.
-
Data Analysis: The nitrite concentration is calculated from the standard curve and plotted against the inhibitor concentration to determine the IC50 value.
Signaling Pathways
The three NOS isoforms are regulated by distinct signaling pathways and have different physiological roles.
Neuronal Nitric Oxide Synthase (nNOS) Signaling
nNOS is primarily expressed in neuronal tissue and is involved in neurotransmission and synaptic plasticity.[5][6] Its activity is tightly regulated by intracellular calcium levels.
Caption: nNOS activation by calcium-calmodulin and downstream signaling.
Inducible Nitric Oxide Synthase (iNOS) Signaling
iNOS is typically expressed in immune cells, such as macrophages, in response to inflammatory stimuli like cytokines and bacterial endotoxins.[7][8] Unlike nNOS and eNOS, iNOS activity is calcium-independent.
Caption: Induction of iNOS expression and its role in inflammation.
Endothelial Nitric Oxide Synthase (eNOS) Signaling
eNOS is primarily found in endothelial cells and plays a crucial role in regulating vascular tone and blood pressure.[9][10] Its activity is also calcium-dependent but is also regulated by phosphorylation.
Caption: eNOS activation by agonists and shear stress leading to vasodilation.
Experimental Workflow for Inhibitor Screening
The general workflow for screening potential NOS inhibitors involves a systematic process from initial enzyme assays to more complex cellular and in vivo models.
Caption: A typical workflow for the screening and characterization of NOS inhibitors.
Conclusion
This compound and 1400W are both valuable tools for investigating the multifaceted roles of nitric oxide in physiology and pathology. This compound serves as a moderately selective iNOS inhibitor, which can be advantageous in studies where a complete shutdown of iNOS, while partially affecting other isoforms, is desired. In contrast, 1400W offers a much cleaner profile with its exceptional selectivity for iNOS, making it the inhibitor of choice for studies aiming to specifically target the inducible isoform with minimal off-target effects on nNOS and, particularly, eNOS. The selection between these two compounds should be guided by a thorough understanding of their respective potencies and selectivity profiles in the context of the specific biological question being addressed.
References
- 1. medkoo.com [medkoo.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Nitric oxide synthase - Wikipedia [en.wikipedia.org]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Endothelial Nitric Oxide Synthase (eNOS) and the Cardiovascular System: in Physiology and in Disease States - PMC [pmc.ncbi.nlm.nih.gov]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
A Researcher's Guide to Validating iNOS Inhibition: A Comparative Analysis of the Griess Assay and Its Alternatives
For researchers, scientists, and drug development professionals engaged in the study of inflammation and the pursuit of novel therapeutics, the accurate validation of inducible nitric oxide synthase (iNOS) inhibition is paramount. This guide provides an objective comparison of the widely used Griess assay with alternative methods, supported by experimental data and detailed protocols to aid in the selection of the most appropriate validation strategy.
Inducible nitric oxide synthase (iNOS) is a key enzyme in the inflammatory cascade, producing large quantities of nitric oxide (NO), a pleiotropic signaling molecule. Dysregulation of iNOS activity is implicated in a range of inflammatory diseases, making it a critical target for therapeutic intervention. Consequently, robust and reliable methods for quantifying iNOS activity and its inhibition are essential for drug discovery and development.
The Griess assay has long been a staple for indirectly measuring NO production by quantifying its stable metabolite, nitrite. However, the landscape of analytical techniques has evolved, offering researchers a broader toolkit with varying degrees of sensitivity, specificity, and complexity. This guide will delve into a comparative analysis of the Griess assay, chemiluminescence, electrochemical sensors, and fluorescent probes for the validation of iNOS inhibition.
Comparative Analysis of iNOS Inhibition Assays
The selection of an appropriate assay for validating iNOS inhibition depends on several factors, including the experimental system, the required sensitivity, and the available instrumentation. The following table summarizes the key performance characteristics of the Griess assay and its principal alternatives. It is important to note that the presented IC50 values are compiled from various studies and may not be directly comparable due to differing experimental conditions.
| Assay Method | Principle | Typical IC50 Range for iNOS Inhibitors (e.g., L-NAME, 1400W) | Advantages | Disadvantages |
| Griess Assay | Colorimetric detection of nitrite (a stable NO metabolite). | 1 - 50 µM | Inexpensive, simple, high-throughput. | Low sensitivity, interference from biological media, indirect measurement.[1][2][3][4] |
| Chemiluminescence | Detection of light produced from the reaction of NO with ozone. | 0.1 - 5 µM | High sensitivity, direct measurement of NO, real-time analysis.[2][3] | Requires specialized and expensive equipment, complex setup. |
| Electrochemical Sensing | Amperometric detection of NO using an NO-selective electrode. | 0.5 - 20 µM | Real-time and continuous measurement, high sensitivity. | Sensor fouling by biological molecules, calibration can be challenging.[2][5] |
| Fluorescent Probes | Use of NO-sensitive fluorescent dyes (e.g., DAF-FM diacetate). | 0.2 - 10 µM | High sensitivity, suitable for cellular imaging and high-throughput screening. | Potential for artifacts from other reactive species, photobleaching. |
Experimental Protocols
Detailed and reproducible protocols are the bedrock of reliable experimental data. Below are step-by-step methodologies for the key assays discussed.
Griess Assay for iNOS Inhibition in Macrophage Cell Culture
This protocol is adapted for use with RAW 264.7 murine macrophage cells.
Materials:
-
RAW 264.7 cells
-
Complete DMEM medium (with 10% FBS and 1% penicillin-streptomycin)
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for iNOS induction
-
Test iNOS inhibitors
-
Griess Reagent:
-
Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water
-
-
Sodium nitrite (NaNO₂) standard solution (for standard curve)
-
96-well microplate
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of the test iNOS inhibitor for 1 hour. Include a vehicle control (e.g., DMSO).
-
iNOS Induction: Stimulate the cells with LPS (1 µg/mL) and IFN-γ (10 ng/mL) to induce iNOS expression and incubate for 24 hours.
-
Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Standard Curve Preparation: Prepare a serial dilution of the sodium nitrite standard solution (e.g., from 100 µM to 0 µM) in the cell culture medium.
-
Griess Reaction: Add 50 µL of Griess Reagent (prepared by mixing equal volumes of Solution A and Solution B immediately before use) to each well containing the supernatant and the standards.
-
Incubation and Measurement: Incubate the plate at room temperature for 10 minutes, protected from light. Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the nitrite concentration in the samples by interpolating from the sodium nitrite standard curve. Determine the percentage of iNOS inhibition for each inhibitor concentration relative to the LPS/IFN-γ stimulated control.
Chemiluminescence-Based Nitric Oxide Synthase Assay
This protocol provides a general framework for measuring NO production using a chemiluminescence nitric oxide analyzer.
Materials:
-
Cell or tissue lysate containing iNOS
-
Reaction buffer (e.g., HEPES buffer containing L-arginine, NADPH, and other cofactors)
-
Test iNOS inhibitors
-
Nitric Oxide Analyzer (Chemiluminescence detector)
-
Purge vessel and cold trap
-
Inert gas supply (e.g., Nitrogen or Argon)
Procedure:
-
Instrument Setup: Turn on the nitric oxide analyzer and allow it to stabilize. Set up the purge vessel with a reducing agent (e.g., vanadium(III) chloride in HCl) to convert nitrite and nitrate in the sample to NO gas.
-
Sample Preparation: Prepare the cell or tissue lysate. In a reaction tube, mix the lysate with the reaction buffer.
-
Inhibitor Addition: Add the test iNOS inhibitor at various concentrations to the reaction tubes. Include a control without the inhibitor.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (L-arginine) and cofactors.
-
NO Measurement: Inject a small volume of the reaction mixture into the purge vessel of the nitric oxide analyzer. The generated NO gas will be carried by the inert gas stream to the reaction chamber.
-
Detection: In the reaction chamber, NO reacts with ozone to produce light, which is detected by a photomultiplier tube. The signal is proportional to the amount of NO.[6][7][8]
-
Data Analysis: Quantify the amount of NO produced by comparing the signal to a standard curve generated with a known NO donor. Calculate the percentage of iNOS inhibition.
Electrochemical Detection of Nitric Oxide in Cell Culture
This protocol outlines the use of an NO-selective electrode for real-time monitoring of NO production from cultured cells.
Materials:
-
Cultured cells capable of producing NO (e.g., activated macrophages)
-
NO-selective microelectrode and potentiostat
-
Calibration solutions (e.g., S-nitroso-N-acetyl-DL-penicillamine, SNAP)
-
Test iNOS inhibitors
Procedure:
-
Electrode Calibration: Calibrate the NO-selective microelectrode using a series of standard solutions of a known NO donor (e.g., SNAP) to establish a concentration-current relationship.
-
Cell Culture Preparation: Culture the cells on a petri dish or a suitable culture plate.
-
Electrode Positioning: Carefully position the tip of the NO microelectrode in close proximity to the cells using a micromanipulator.
-
Baseline Measurement: Record the baseline current from the electrode before stimulating the cells.
-
iNOS Induction and Inhibition: Induce iNOS expression (e.g., with LPS/IFN-γ) and simultaneously treat the cells with the test inhibitor.
-
Real-time Monitoring: Continuously record the current from the electrode, which corresponds to the real-time changes in NO concentration.
-
Data Analysis: Convert the measured current to NO concentration using the calibration curve. Determine the effect of the inhibitor on the rate and amount of NO production.[5]
Fluorescent Probe-Based Assay for iNOS Inhibition
This protocol describes the use of DAF-FM diacetate, a cell-permeable fluorescent probe for detecting intracellular NO.
Materials:
-
Cultured cells (e.g., RAW 264.7 macrophages)
-
DAF-FM diacetate stock solution (in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Test iNOS inhibitors
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and culture overnight.
-
Inhibitor Treatment: Treat the cells with various concentrations of the iNOS inhibitor for a predetermined time.
-
Probe Loading: Wash the cells with HBSS and then incubate them with 5 µM DAF-FM diacetate in HBSS for 30-60 minutes at 37°C.
-
iNOS Induction: After loading, wash the cells again and then stimulate them with LPS/IFN-γ to induce iNOS expression in the presence of the inhibitor.
-
Fluorescence Measurement: After a suitable incubation period (e.g., 2-4 hours), measure the fluorescence intensity using a microplate reader (Excitation/Emission ~495/515 nm) or visualize and quantify the fluorescence in individual cells using a fluorescence microscope.
-
Data Analysis: The increase in fluorescence intensity corresponds to the amount of NO produced. Calculate the percentage of inhibition for each inhibitor concentration.[9][10][11][12]
Visualizing the Pathways and Processes
To further aid in the understanding of the underlying biology and experimental workflows, the following diagrams have been generated using the DOT language.
Caption: Simplified iNOS signaling pathway.
Caption: Griess assay experimental workflow.
Caption: Workflows for alternative iNOS assays.
Conclusion
The validation of iNOS inhibition is a critical step in the development of new anti-inflammatory therapies. While the Griess assay remains a valuable and accessible tool, particularly for initial screening, researchers should be aware of its limitations. For more sensitive, direct, and real-time measurements, chemiluminescence, electrochemical sensors, and fluorescent probes offer powerful alternatives. The choice of assay should be guided by the specific research question, the nature of the experimental samples, and the available resources. By carefully considering the strengths and weaknesses of each method, researchers can ensure the generation of accurate and reliable data in their quest to modulate the iNOS pathway for therapeutic benefit.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Continuous electrochemical monitoring of nitric oxide production in murine macrophage cell line RAW 264.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Direct Chemiluminescent Detection of Nitric Oxide in Aqueous Solutions Using the Natural Nitric Oxide Target, Soluble Guanylyl Cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Video: Chemiluminescence-based Assays for Detection of Nitric Oxide and its Derivatives from Autoxidation and Nitrosated Compounds [app.jove.com]
- 8. Detection of nitric oxide production in cell cultures by luciferin–luciferase chemiluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. sfrbm.org [sfrbm.org]
- 12. bdbiosciences.com [bdbiosciences.com]
Measuring Nitrotyrosine Levels to Confirm L-NIL Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for measuring nitrotyrosine levels to confirm the efficacy of L-N6-(1-iminoethyl)lysine (L-NIL), a potent and selective inhibitor of inducible nitric oxide synthase (iNOS). We will explore the role of nitrotyrosine as a key biomarker of iNOS activity and compare this compound's performance with other commonly used iNOS inhibitors, supported by experimental data. Detailed experimental protocols for the quantification of nitrotyrosine are also provided.
The Role of Nitrotyrosine in iNOS Activity
Under inflammatory conditions, the expression of iNOS is upregulated, leading to a significant increase in the production of nitric oxide (NO). Concurrently, inflammatory cells often produce superoxide radicals (O₂⁻). The rapid reaction between NO and O₂⁻ forms peroxynitrite (ONOO⁻), a potent and cytotoxic oxidizing and nitrating agent. Peroxynitrite can nitrate the ortho position of tyrosine residues in proteins, forming 3-nitrotyrosine. The presence and concentration of nitrotyrosine in biological samples are therefore considered a stable and specific biomarker of iNOS-mediated nitrosative stress. A reduction in nitrotyrosine levels following treatment with an iNOS inhibitor like this compound serves as a direct indicator of the inhibitor's efficacy in a biological system.[1][2]
This compound: A Selective iNOS Inhibitor
This compound is a well-established selective inhibitor of iNOS. Its selectivity for iNOS over the other major NOS isoforms, endothelial NOS (eNOS) and neuronal NOS (nNOS), makes it a valuable tool for investigating the specific roles of iNOS in various physiological and pathological processes. By inhibiting iNOS, this compound effectively reduces the overproduction of NO and, consequently, the formation of peroxynitrite and nitrotyrosine.
dot
Caption: Signaling pathway of this compound in inhibiting nitrotyrosine formation.
Comparison of this compound with Other iNOS Inhibitors
Several compounds have been developed to inhibit iNOS activity. Here, we compare this compound with two other widely used iNOS inhibitors: aminoguanidine and 1400W. The data presented is a summary from various in vitro and in vivo studies.
| Inhibitor | Selectivity for iNOS | Potency (IC50 for iNOS) | Demonstrated Effect on Nitrotyrosine Levels | Key Characteristics |
| This compound | High | ~3.3 µM | Significant reduction in various models.[3][4] | Well-characterized, widely used in preclinical studies. |
| Aminoguanidine | Moderate | ~20 µM | Reduction observed, but may require higher concentrations.[5][6] | Less selective than this compound and 1400W, can inhibit other enzymes. |
| 1400W | Very High | ~7 nM | Potent reduction of nitrotyrosine.[4][7] | Highly potent and selective, but less in vivo data compared to this compound. |
Experimental Data: this compound Reduces Nitrotyrosine Levels
The following table summarizes representative experimental data demonstrating the efficacy of this compound in reducing nitrotyrosine levels in different models.
| Model System | Treatment | Nitrotyrosine Measurement Method | Result | Reference |
| Human Melanoma Xenografts in Mice | Oral this compound | Immunohistochemistry | Significant decrease in intratumoral nitrotyrosine staining.[3] | --INVALID-LINK-- |
| Glioblastoma Cell Line | This compound (500 µM and 1000 µM) | Western Blot | Dose-dependent decrease in 3-Nitrotyrosine levels.[8] | --INVALID-LINK-- |
| Rat Model of Burn Injury | This compound (60 mg/kg) | Immunoblotting | Reversal of burn-induced increase in nitrotyrosine content in skeletal muscle.[3] | --INVALID-LINK-- |
Experimental Protocols for Measuring Nitrotyrosine
Accurate quantification of nitrotyrosine is crucial for assessing iNOS inhibitor efficacy. Below are detailed methodologies for three common techniques.
dot
Caption: General workflow for nitrotyrosine measurement.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput and relatively cost-effective method for quantifying nitrotyrosine. Competitive ELISAs are commonly used.[9][10][11][12][13]
Principle: In a competitive ELISA, a known amount of nitrotyrosine-conjugated protein is coated onto a microplate. The sample, containing an unknown amount of nitrotyrosine, is mixed with a primary antibody against nitrotyrosine and added to the plate. The free nitrotyrosine in the sample competes with the coated nitrotyrosine for antibody binding. A secondary enzyme-linked antibody and a substrate are then added to produce a colorimetric signal. The intensity of the signal is inversely proportional to the amount of nitrotyrosine in the sample.
Detailed Protocol (Competitive ELISA):
-
Plate Coating: Coat a 96-well microplate with a nitrated protein standard (e.g., nitrated BSA) overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Block non-specific binding sites by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competition Reaction: Prepare standards with known concentrations of free nitrotyrosine and dilute the biological samples. Mix the standards and samples with a primary anti-nitrotyrosine antibody and incubate for a short period.
-
Incubation: Add the antibody-sample/standard mixture to the coated plate and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution and incubate in the dark until a blue color develops.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄), which will turn the color to yellow.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Quantification: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the nitrotyrosine concentration in the samples from the standard curve.
High-Performance Liquid Chromatography (HPLC)
HPLC offers higher specificity and sensitivity compared to ELISA and can be coupled with various detectors, most commonly electrochemical detection (ECD) or UV detection.[14][15][16][17][18]
Principle: Protein samples are first hydrolyzed to release free amino acids. The hydrolysate is then injected into an HPLC system. The amino acids are separated on a reverse-phase column, and nitrotyrosine is detected and quantified based on its electrochemical properties (for ECD) or its UV absorbance.
Detailed Protocol (HPLC with Electrochemical Detection):
-
Sample Preparation:
-
For tissue samples, homogenize in a suitable buffer.
-
For plasma or serum, proteins can be precipitated with an acid (e.g., trichloroacetic acid).
-
-
Protein Hydrolysis:
-
Perform enzymatic hydrolysis using a broad-spectrum protease like Pronase. Incubate the sample with Pronase at an optimal temperature (e.g., 50°C) for 18-24 hours.
-
Alternatively, acid hydrolysis can be performed, but it may lead to artifactual nitration.
-
-
Deproteinization and Filtration: After hydrolysis, deproteinize the sample (e.g., with trichloroacetic acid) and centrifuge to remove precipitated proteins. Filter the supernatant through a 0.22 µm filter.
-
HPLC-ECD Analysis:
-
Column: Use a C18 reverse-phase analytical column.
-
Mobile Phase: An isocratic mobile phase consisting of a phosphate or citrate buffer with a small percentage of an organic modifier like methanol is commonly used. The pH of the mobile phase is critical for separation and detection.
-
Electrochemical Detector: Set the working electrode potential to an optimal value for the oxidation of nitrotyrosine (e.g., +250 mV to +800 mV).
-
-
Quantification:
-
Inject a known volume of the prepared sample into the HPLC system.
-
Identify the nitrotyrosine peak based on its retention time, which is determined by running a pure nitrotyrosine standard.
-
Quantify the amount of nitrotyrosine by comparing the peak area of the sample to a standard curve generated with known concentrations of nitrotyrosine.
-
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), provides the highest sensitivity and specificity for nitrotyrosine quantification.[19][20][21]
Principle: Similar to HPLC, protein samples are hydrolyzed to release amino acids. The hydrolysate is then introduced into the mass spectrometer. Nitrotyrosine is identified and quantified based on its specific mass-to-charge ratio (m/z) and its fragmentation pattern in tandem MS (MS/MS).
Detailed Protocol (LC-MS/MS):
-
Sample Preparation and Hydrolysis: Follow the same steps as for HPLC.
-
Internal Standard: Add a stable isotope-labeled nitrotyrosine (e.g., ¹³C₉-¹⁵N₁-nitrotyrosine) as an internal standard to the sample before processing. This allows for accurate quantification by correcting for sample loss during preparation and variations in instrument response.
-
LC Separation: Use a reverse-phase LC column to separate the amino acids before they enter the mass spectrometer. A gradient elution is often employed to achieve better separation.
-
Mass Spectrometry Analysis:
-
Ionization: Use electrospray ionization (ESI) in the positive or negative ion mode.
-
Detection Mode: Employ selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantification. In this mode, the mass spectrometer is set to specifically detect the precursor ion of nitrotyrosine and its characteristic product ions after fragmentation.
-
-
Quantification:
-
Identify the nitrotyrosine peak based on its retention time and specific precursor-product ion transitions.
-
Calculate the ratio of the peak area of the endogenous nitrotyrosine to the peak area of the internal standard.
-
Determine the concentration of nitrotyrosine in the sample by comparing this ratio to a standard curve generated with known concentrations of nitrotyrosine and the internal standard.
-
Conclusion
Measuring nitrotyrosine levels is a robust and reliable method for confirming the efficacy of iNOS inhibitors like this compound. The choice of analytical method depends on the specific requirements of the study, including the need for high throughput, sensitivity, and specificity. ELISA offers a convenient option for screening large numbers of samples, while HPLC and LC-MS/MS provide more accurate and sensitive quantification. By demonstrating a significant reduction in nitrotyrosine levels, researchers can confidently establish the in vivo efficacy of this compound and other iNOS inhibitors in their experimental models.
References
- 1. recipp.ipp.pt [recipp.ipp.pt]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cardiac response to nitric oxide synthase inhibition using aminoguanidine in a rat model of endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective inhibition of the inducible nitric oxide synthase by aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 3-Nitrotyrosine in the proteins of human plasma determined by an ELISA method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. researchgate.net [researchgate.net]
- 13. 3-Nitrotyrosine Competitive ELISA Kit (EEL008) - Invitrogen [thermofisher.com]
- 14. Determination of nitrotyrosine by HPLC-ECD and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Electrochemical Analysis of Protein Nitrotyrosine and Dityrosine in the Alzheimer Brain Indicates Region-Specific Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Development of an Analytical Assay for Electrochemical Detection and Quantification of Protein-Bound 3-Nitrotyrosine in Biological Samples and Comparison with Classical, Antibody-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Plasma 3-nitrotyrosine is a biomarker in animal models of arthritis: Pharmacological dissection of iNOS' role in disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mobt3ath.com [mobt3ath.com]
- 21. Evaluation of a Method for Nitrotyrosine Site Identification and Relative Quantitation Using a Stable Isotope-Labeled Nitrated Spike-In Standard and High Resolution Fourier Transform MS and MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of L-NIL and L-NIO for Nitric Oxide Synthase Inhibition
In the landscape of nitric oxide synthase (NOS) inhibitors, L-N6-(1-iminoethyl)lysine (L-NIL) and L-N5-(1-iminoethyl)ornithine (L-NIO) are two structurally similar yet functionally distinct molecules widely utilized in biomedical research. This guide provides a comprehensive, data-driven comparison of their performance, experimental applications, and mechanisms of action to aid researchers, scientists, and drug development professionals in selecting the appropriate inhibitor for their specific needs.
At a Glance: Key Performance Differences
| Parameter | This compound | L-NIO |
| Target Selectivity | Selective for inducible NOS (iNOS) | Non-selective; inhibits nNOS, eNOS, and iNOS |
| Potency (IC50/Ki) | iNOS: ~3.3 µMnNOS: ~92 µMeNOS: ~8-38 µM | nNOS: Ki ≈ 1.7 µMeNOS: Ki ≈ 3.9 µMiNOS: Ki ≈ 3.9 µM |
| Mechanism of Action | Primarily targets and alters the heme residue at the active site of iNOS, leading to inactivation.[1] | Acts as a competitive inhibitor by binding to the active site in place of L-arginine.[2] Can also cause irreversible, NADPH-dependent inactivation of NOS isoforms.[2][3][4] |
In-Depth Analysis
This compound: The Selective iNOS Inhibitor
This compound has emerged as a valuable tool for dissecting the specific roles of inducible nitric oxide synthase (iNOS), an isoform often implicated in inflammatory and pathophysiological processes. Its key characteristic is its significant selectivity for iNOS over the constitutive isoforms, neuronal NOS (nNOS) and endothelial NOS (eNOS).[5][6][7] Experimental data indicates that this compound is approximately 28-fold more selective for iNOS than for the constitutive NOS found in the rat brain.[5][7][8][9] This selectivity is crucial for studies aiming to isolate the effects of iNOS without confounding influences from the inhibition of nNOS and eNOS, which are involved in vital physiological functions like neurotransmission and blood pressure regulation.
The mechanism of this compound's inhibitory action on iNOS involves a targeted attack on the heme prosthetic group within the enzyme's active site.[1] This interaction leads to an alteration and subsequent loss of the heme residue, which in turn inactivates the enzyme.[1]
L-NIO: The Pan-NOS Inhibitor
In contrast to the targeted approach of this compound, L-NIO acts as a broad-spectrum inhibitor of all three major NOS isoforms.[2][3] It exhibits potent, low-micromolar inhibitory constants (Ki) against nNOS, eNOS, and iNOS, making it a suitable choice for studies where a general reduction in nitric oxide production is desired.[3] L-NIO functions as a competitive inhibitor, vying with the natural substrate, L-arginine, for binding to the active site of the NOS enzymes.[2] Additionally, there is evidence that L-NIO can cause a time-dependent and NADPH-dependent irreversible inactivation of NOS.[2]
Visualizing the Mechanism of Action
To better understand how these inhibitors function, it is helpful to visualize the nitric oxide signaling pathway and the point of intervention.
Experimental Protocols: A General Approach for Comparing NOS Inhibitors
A common method to assess and compare the inhibitory potency of compounds like this compound and L-NIO is the NOS activity assay. This assay typically measures the conversion of a radiolabeled substrate (e.g., [³H]L-arginine) to a radiolabeled product (e.g., [³H]L-citrulline).
Objective: To determine the IC50 values of this compound and L-NIO for different NOS isoforms.
Materials:
-
Purified recombinant nNOS, eNOS, and iNOS enzymes.
-
[³H]L-arginine.
-
Reaction buffer containing necessary cofactors (e.g., NADPH, FAD, FMN, BH4, calmodulin for constitutive isoforms).
-
This compound and L-NIO stock solutions.
-
Dowex AG50WX-8 resin (or similar cation exchange resin).
-
Scintillation fluid and a scintillation counter.
General Procedure:
-
Enzyme Preparation: Prepare reaction mixtures containing the purified NOS isoform, reaction buffer, and cofactors.
-
Inhibitor Incubation: Add varying concentrations of this compound or L-NIO to the reaction mixtures. Include a control group with no inhibitor.
-
Initiation of Reaction: Start the enzymatic reaction by adding [³H]L-arginine.
-
Incubation: Incubate the reactions at a controlled temperature (e.g., 37°C) for a specific duration.
-
Termination of Reaction: Stop the reaction by adding a stop buffer (e.g., containing EDTA and a high concentration of non-radiolabeled L-arginine).
-
Separation of Product: Apply the reaction mixture to a cation exchange column (e.g., Dowex resin). The unreacted [³H]L-arginine (positively charged) will bind to the resin, while the product, [³H]L-citrulline (neutral), will flow through.
-
Quantification: Collect the eluate containing [³H]L-citrulline, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion: Choosing the Right Tool for the Job
The choice between this compound and L-NIO hinges on the specific research question. For studies focused on the distinct contribution of iNOS in a biological system, the selectivity of This compound makes it the superior choice.[5][6][10] Conversely, when the goal is to achieve a broad inhibition of nitric oxide synthesis from all major NOS isoforms, L-NIO provides a potent and effective solution.[2][3][10] Understanding the nuances of their selectivity and mechanisms of action is paramount for the accurate interpretation of experimental results and the advancement of research in nitric oxide biology.
References
- 1. Mechanism of inducible nitric oxide synthase inactivation by aminoguanidine and L-N6-(1-iminoethyl)lysine. [vivo.weill.cornell.edu]
- 2. N5-(1-iminoethyl)-L-ornithine | 36889-13-1 | Benchchem [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biotium.com [biotium.com]
- 5. L-N6-(1-iminoethyl)lysine: a selective inhibitor of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. L-N6-(1-iminoethyl)-lysine potently inhibits inducible nitric oxide synthase and is superior to NG-monomethyl-arginine in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biotium.com [biotium.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reversibility of L-NIL Inhibition in Nitric Oxide Synthase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reversibility of L-N6-(1-iminoethyl)lysine (L-NIL) inhibition of nitric oxide synthase (NOS) with other commonly used NOS inhibitors. The information presented herein is supported by experimental data to aid in the selection of appropriate inhibitors for research and therapeutic development.
Introduction to this compound and Nitric Oxide Synthase Inhibition
Nitric oxide (NO) is a critical signaling molecule involved in a wide range of physiological processes, including vasodilation, neurotransmission, and immune responses.[1] Its production is catalyzed by a family of three enzymes known as nitric oxide synthases (NOS): neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). Dysregulation of NO production is implicated in various pathological conditions, making NOS isoforms important therapeutic targets.
This compound is a potent and moderately selective inhibitor of the inducible nitric oxide synthase (iNOS) isoform.[2][3] Understanding the reversibility of its inhibitory action is crucial for its application in both experimental and clinical settings. This guide will delve into the mechanism of this compound inhibition and compare its reversibility with other widely used NOS inhibitors.
Mechanism and Reversibility of this compound Inhibition
Experimental evidence strongly indicates that this compound acts as a mechanism-based inactivator of iNOS.[1][4] This mode of inhibition is distinct from simple reversible binding and involves the enzyme's own catalytic activity to convert the inhibitor into a reactive species that leads to the enzyme's inactivation.
The inactivation of iNOS by this compound primarily targets the heme prosthetic group within the enzyme's active site.[1][4] Under conditions that support catalytic turnover, this compound leads to a time- and concentration-dependent loss of the heme group, which is essential for NOS activity.[1][4] This process results in the disassembly of the active iNOS dimer into inactive monomers.[4] Importantly, studies using radiolabeled this compound have shown no covalent attachment of the inhibitor to the iNOS protein itself, supporting the mechanism of heme alteration and loss as the primary cause of inactivation.[1][4]
Due to this mechanism, the inhibition of iNOS by this compound is considered irreversible or very slowly reversible under catalytic conditions. While some cellular studies have suggested a partial recovery of NOS activity over several hours following this compound removal, this is likely attributable to new protein synthesis rather than the dissociation of the inhibitor from an inactivated enzyme.
Comparison with Alternative NOS Inhibitors
The reversibility of NOS inhibition varies significantly among different compounds. A comparison of this compound with other commonly used inhibitors is presented below.
| Inhibitor | Target Isoform(s) | Mechanism of Inhibition | Reversibility |
| This compound | Primarily iNOS | Mechanism-based inactivator (heme loss) | Irreversible/Very Slowly Reversible |
| L-NAME | Non-selective | Competitive | Rapidly Reversible (itself a weak inhibitor; potent inhibition from hydrolysis to L-NNA)[5] |
| L-NNA | Non-selective | Competitive | Rapidly reversible for iNOS; Slowly reversible for nNOS and eNOS[6] |
| L-NIO | Non-selective | Competitive | Irreversible [7] |
Experimental Protocols
Assessing Inhibitor Reversibility: Washout Experiment
This protocol is designed to determine if an inhibitor's effect can be reversed by its removal from the enzyme's environment.
Objective: To differentiate between reversible and irreversible (or very slowly reversible) inhibition.
Materials:
-
Purified NOS enzyme (e.g., iNOS)
-
Inhibitor of interest (e.g., this compound)
-
NOS assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing necessary cofactors like NADPH, FAD, FMN, and tetrahydrobiopterin)
-
Substrate (L-arginine)
-
Dialysis or centrifugal filter units with a molecular weight cutoff that retains the enzyme but allows the inhibitor to pass through.
-
Method for detecting NO production (e.g., Griess assay for nitrite, or monitoring the conversion of radiolabeled L-arginine to L-citrulline).
Procedure:
-
Pre-incubation: Incubate the purified NOS enzyme with a saturating concentration of the inhibitor (e.g., 10-fold the IC50) for a defined period (e.g., 30-60 minutes) to allow for binding/inactivation. A control sample with the enzyme and vehicle (inhibitor solvent) should be run in parallel.
-
Inhibitor Removal:
-
Dialysis: Dialyze the enzyme-inhibitor mixture against a large volume of assay buffer for an extended period (e.g., 4-24 hours) with several buffer changes to remove the unbound inhibitor.
-
Centrifugal Filtration: Use a centrifugal filter unit to wash the enzyme-inhibitor mixture repeatedly with fresh assay buffer. This method is generally faster than dialysis.
-
-
Activity Assay: After the washout step, measure the enzymatic activity of the treated and control samples by adding the substrate (L-arginine) and monitoring NO production.
-
Data Analysis: Compare the activity of the inhibitor-treated enzyme to the vehicle-treated control.
-
Reversible Inhibition: If the enzyme activity is restored to a level comparable to the control, the inhibitor is considered reversible.
-
Irreversible Inhibition: If the enzyme activity remains significantly inhibited after washout, the inhibitor is considered irreversible or very slowly reversible.
-
Characterizing Mechanism-Based Inactivation
This protocol is used to determine the kinetic parameters of a mechanism-based inactivator.
Objective: To determine the maximal rate of inactivation (k_inact) and the inhibitor concentration that gives half-maximal inactivation (K_I).
Materials:
-
Purified NOS enzyme
-
Mechanism-based inactivator (e.g., this compound)
-
NOS assay buffer and cofactors
-
Substrate (L-arginine)
-
Continuous or discontinuous NO detection method.
Procedure:
-
Assay Setup: Prepare a series of reaction mixtures, each containing the purified enzyme and substrate at a fixed concentration.
-
Initiation of Inactivation: Add varying concentrations of the mechanism-based inactivator to each reaction mixture.
-
Time-course Measurement: Monitor the enzyme activity over time for each inhibitor concentration. For a mechanism-based inactivator, the reaction rate will decrease over time as the enzyme is progressively inactivated.
-
Data Analysis:
-
For each inhibitor concentration, plot the product formation versus time. The initial velocity will decrease over time.
-
Determine the apparent first-order rate constant of inactivation (k_obs) at each inhibitor concentration by fitting the progress curves to a single exponential decay equation.
-
Plot the calculated k_obs values against the inhibitor concentrations.
-
Fit the resulting data to the following hyperbolic equation to determine k_inact and K_I: k_obs = (k_inact * [I]) / (K_I + [I]) where:
-
k_obs is the observed rate of inactivation
-
k_inact is the maximal rate of inactivation
-
[I] is the inhibitor concentration
-
K_I is the inhibitor concentration at which the rate of inactivation is half-maximal.
-
-
Visualizing Key Pathways and Workflows
Caption: Nitric oxide signaling pathway and point of this compound inhibition.
Caption: Experimental workflow for assessing inhibitor reversibility.
References
- 1. Mechanism of inducible nitric oxide synthase inactivation by aminoguanidine and L-N6-(1-iminoethyl)lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological modulation of nitric oxide synthesis by mechanism-based inactivators and related inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism and Kinetics of Inducible Nitric Oxide Synthase Auto-S-Nitrosation and Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent inhibition of human neuronal nitric oxide synthase by N(G)-nitro-L-arginine methyl ester results from contaminating N(G)-nitro-L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Validating L-NIL's Effect on Downstream Nitric Oxide Signaling: A Comparative Guide
For researchers and professionals in drug development, understanding the precise impact of Nitric Oxide Synthase (NOS) inhibitors is critical. This guide provides a comparative analysis of L-N⁶-(1-iminoethyl)lysine (L-NIL), a potent inhibitor of inducible NOS (iNOS), against other commonly used NOS inhibitors. We present supporting experimental data, detailed protocols for key assays, and visual representations of the signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's effects on downstream nitric oxide (NO) signaling.
Comparative Analysis of NOS Inhibitors
This compound is recognized for its relative selectivity for the inducible isoform of nitric oxide synthase (iNOS), which is often implicated in inflammatory processes. To objectively assess its performance, we compare its inhibitory potency against other well-known NOS inhibitors: L-NAME (N G-nitro-L-arginine methyl ester), 1400W, and Aminoguanidine.
Inhibitor Potency and Selectivity
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) and inhibitor constant (Kᵢ) values for this compound and its alternatives against the three main NOS isoforms: inducible (iNOS), neuronal (nNOS), and endothelial (eNOS). Lower values indicate higher potency.
| Inhibitor | Target NOS Isoform | IC₅₀ / Kᵢ | Species | Reference |
| This compound | iNOS | IC₅₀: 3.3 µM | Mouse | [1][2][3] |
| nNOS (constitutive) | IC₅₀: 92 µM | Rat | [1][2][3] | |
| eNOS (constitutive) | - | - | ||
| L-NAME | nNOS | Kᵢ: 15 nM | Bovine | [4] |
| eNOS | Kᵢ: 39 nM | Human | [4] | |
| iNOS | Kᵢ: 4.4 µM | Murine | [4] | |
| eNOS | IC₅₀: 500 nM | - | [5] | |
| NOS (general) | IC₅₀: 70 µM | - | [6][7] | |
| 1400W | iNOS | Kd: ≤ 7 nM | Human | [8][9][10][11] |
| nNOS | Kᵢ: 2 µM | Human | [8][9][10][11] | |
| eNOS | Kᵢ: 50 µM | Human | [8][9][10][11] | |
| Aminoguanidine | iNOS | IC₅₀: 2.1 µM | Mouse | [12] |
| nNOS | - | Rat | [12] | |
| eNOS | - | Bovine | [12] |
Note: The potency of NOS inhibitors can vary depending on the experimental conditions and the species from which the enzyme was derived.
This compound demonstrates a clear preference for iNOS, with an approximately 28-fold greater selectivity for iNOS over the constitutive nNOS isoform[1][2][3]. In contrast, L-NAME is a non-selective inhibitor, potently targeting both nNOS and eNOS[4]. 1400W stands out as a highly selective and potent iNOS inhibitor[8][9][10][11]. Aminoguanidine also shows selectivity for iNOS[12][13][14][15].
Downstream Effects on NO Signaling
The inhibition of NOS activity by compounds like this compound directly impacts the downstream signaling cascade initiated by nitric oxide. A primary target of NO is soluble guanylate cyclase (sGC), which, upon activation, catalyzes the conversion of GTP to cyclic guanosine monophosphate (cGMP). cGMP then acts as a second messenger, activating protein kinase G (PKG) and other downstream effectors.
Treatment with this compound has been shown to reduce the production of cGMP. For instance, in a study on renal dysfunction induced by lipopolysaccharide (LPS), this compound administration restored the normal cGMP response to carbamylcholine, indicating a reduction in the excessive NO production by iNOS[16]. While direct quantitative comparisons of cGMP reduction by different inhibitors are not always available in a single study, the relative potency and selectivity of the inhibitors for the specific NOS isoform present in the experimental system will dictate the extent of the downstream effect.
Experimental Protocols
To facilitate the validation of this compound's effects and comparison with other inhibitors, we provide detailed methodologies for key experiments.
Measurement of Nitric Oxide Production (Griess Assay)
The Griess assay is a common colorimetric method for the indirect measurement of NO production by quantifying its stable breakdown product, nitrite (NO₂⁻).
Principle: In an acidic environment, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a colored azo compound that can be measured spectrophotometrically at ~540 nm.
Procedure:
-
Sample Preparation: Collect cell culture supernatants or other biological fluids. If necessary, deproteinize samples using a spin column to prevent interference.
-
Standard Curve Preparation: Prepare a series of nitrite standards (e.g., 0-100 µM) by diluting a stock solution of sodium nitrite in the same medium as the samples.
-
Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water. This reagent should be prepared fresh.
-
Assay:
-
Add 50-100 µL of each standard and sample to separate wells of a 96-well plate.
-
Add an equal volume of the Griess reagent to each well.
-
Incubate at room temperature for 10-30 minutes, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.
Measurement of NOS Activity (Citrulline Assay)
The citrulline assay directly measures the enzymatic activity of NOS by quantifying the conversion of radiolabeled L-arginine to L-citrulline.
Principle: NOS enzymes catalyze the conversion of L-arginine to L-citrulline and NO. By using [³H]- or [¹⁴C]-L-arginine as a substrate, the amount of radiolabeled L-citrulline produced is proportional to the NOS activity.
Procedure:
-
Sample Preparation: Prepare tissue homogenates or cell lysates in a suitable buffer containing necessary cofactors (NADPH, FAD, FMN, tetrahydrobiopterin, and calmodulin for constitutive isoforms).
-
Reaction Mixture: Prepare a reaction mixture containing the sample, radiolabeled L-arginine, and any inhibitors being tested (e.g., this compound, L-NAME).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-60 minutes).
-
Stopping the Reaction: Terminate the reaction by adding a stop buffer, typically containing a cation-exchange resin (e.g., Dowex 50W).
-
Separation: The resin binds to the unreacted charged L-arginine, while the neutral L-citrulline remains in the supernatant. Separate the supernatant by centrifugation or by using a spin column.
-
Measurement: Measure the radioactivity of the supernatant containing the radiolabeled L-citrulline using a liquid scintillation counter.
-
Calculation: Calculate the NOS activity based on the amount of radiolabeled citrulline produced per unit of protein per unit of time.
Measurement of cGMP Levels (ELISA)
A competitive enzyme-linked immunosorbent assay (ELISA) is a sensitive method for quantifying cGMP levels in cell lysates or tissue homogenates.
Principle: This assay is based on the competition between cGMP in the sample and a fixed amount of labeled cGMP for a limited number of binding sites on a cGMP-specific antibody. The amount of labeled cGMP bound to the antibody is inversely proportional to the concentration of cGMP in the sample.
Procedure:
-
Sample Preparation: Homogenize cells or tissues in an appropriate lysis buffer, often containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation. Centrifuge to remove cellular debris.
-
Assay:
-
Add standards and samples to wells of a microplate pre-coated with a cGMP antibody.
-
Add a fixed amount of cGMP-horseradish peroxidase (HRP) conjugate to each well.
-
Incubate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution (e.g., TMB) that reacts with the HRP to produce a colored product.
-
-
Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Calculation: Determine the cGMP concentration in the samples by comparing their absorbance to a standard curve generated with known concentrations of cGMP.
Visualizing the Pathways and Workflows
To further clarify the mechanisms and experimental processes, the following diagrams have been generated using Graphviz (DOT language).
Caption: NO signaling pathway and points of inhibition.
Caption: Workflow for the Griess Assay.
Caption: Workflow for the Citrulline Assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biotium.com [biotium.com]
- 3. L-N6-(1-iminoethyl)lysine: a selective inhibitor of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. L-NAME (eNOS Inhibitor) [sbsgenetech.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1400W dihydrochloride | iNOS | Tocris Bioscience [tocris.com]
- 11. 1400W, iNOS inhibitor (CAS 214358-33-5) | Abcam [abcam.com]
- 12. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Aminoguanidine selectively inhibits inducible nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selective inhibition of the inducible nitric oxide synthase by aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Use of Aminoguanidine, a Selective iNOS Inhibitor, to Evaluate the Role of Nitric Oxide in the Development of Autoimmune Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of constitutive nitric oxide synthase (NOS) by nitric oxide generated by inducible NOS after lipopolysaccharide administration provokes renal dysfunction in rats - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of iNOS mRNA Expression Following L-NIL Treatment: A Comparative Guide
For researchers, scientists, and drug development professionals investigating the modulation of inducible nitric oxide synthase (iNOS), understanding the precise effects of inhibitors on gene expression is paramount. This guide provides a comparative analysis of L-N6-(1-iminoethyl)lysine (L-NIL), a selective iNOS inhibitor, and other commonly used inhibitors on the mRNA expression of iNOS, as measured by quantitative Polymerase Chain Reaction (qPCR).
Comparative Efficacy of iNOS Inhibitors on mRNA Expression
The regulation of iNOS expression is a critical control point in inflammatory and pathophysiological processes. While many compounds inhibit iNOS enzyme activity, their effects on iNOS gene transcription can vary significantly. The following tables summarize quantitative data on the effects of this compound and alternative inhibitors on iNOS mRNA levels.
Table 1: Effect of this compound on iNOS mRNA Expression
| Compound | Species/Model | Stimulus | This compound Dose | Change in iNOS mRNA | Reference |
| This compound | Mouse (hepatic injury) | Acetaminophen | 10 mg/kg | ↓ 56.2% | [1] |
Table 2: Comparative Effects of Various iNOS Inhibitors on mRNA Expression
| Compound | Species/Model | Stimulus | Dose | Change in iNOS mRNA | Reference |
| L-NAME | Mouse (hepatic injury) | Acetaminophen | 10 mg/kg | No significant change | [1] |
| Aminoguanidine | Mouse (lupus nephritis model) | Endogenous | 1 g/L in drinking water | ↓ 15.1% (iNOS/β-actin ratio) | [2] |
It is noteworthy that in some contexts, non-selective NOS inhibitors like L-NAME may lead to a compensatory increase in iNOS gene expression with chronic administration.
Signaling Pathways and Experimental Workflow
The expression of the iNOS gene (NOS2) is primarily regulated at the transcriptional level, initiated by a variety of pro-inflammatory stimuli.
The experimental procedure to quantify the effects of this compound on iNOS mRNA expression typically follows a standardized workflow.
Experimental Protocols
This compound Treatment and iNOS Induction in Cell Culture
This protocol is a representative example for in vitro studies.
-
Cell Seeding: Plate appropriate cells (e.g., murine macrophage cell line RAW 264.7 or primary hepatocytes) in 6-well plates at a density that allows for approximately 80-90% confluency at the time of treatment.
-
Induction of iNOS: Stimulate the cells with a combination of lipopolysaccharide (LPS) (e.g., 1 µg/mL) and interferon-gamma (IFN-γ) (e.g., 10 ng/mL) to induce iNOS expression.
-
Inhibitor Treatment: Concurrently with the stimulus, treat the cells with the desired concentration of this compound or an alternative inhibitor (e.g., L-NAME, aminoguanidine). A vehicle control (e.g., sterile PBS or DMSO) must be run in parallel.
-
Incubation: Incubate the cells for a predetermined time period (e.g., 6-24 hours) to allow for iNOS mRNA expression.
-
Harvesting: After incubation, wash the cells with ice-cold PBS and lyse them directly in the well using a suitable lysis buffer for RNA extraction.
Quantitative PCR (qPCR) for iNOS mRNA
This protocol outlines the key steps for quantifying iNOS mRNA levels from extracted total RNA.
a) RNA Extraction and cDNA Synthesis:
-
Total RNA Isolation: Isolate total RNA from the cell lysates using a commercially available RNA purification kit according to the manufacturer's instructions. Assess RNA quantity and quality using spectrophotometry (e.g., NanoDrop).
-
DNase Treatment: To remove any contaminating genomic DNA, treat the RNA samples with DNase I.
-
Reverse Transcription: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with random hexamers or oligo(dT) primers.
b) qPCR Reaction:
-
Reaction Mix Preparation: Prepare a qPCR master mix typically containing:
-
SYBR Green Master Mix (2X)
-
Forward Primer (10 µM stock)
-
Reverse Primer (10 µM stock)
-
Nuclease-free water
-
-
Primer Sequences:
-
Human iNOS (NOS2):
-
Mouse iNOS (Nos2):
-
Forward: 5′-GGAAGAAACAAAACCCTCT-3′
-
Reverse: 5′-CCTGGCAGTCACAGTCATA-3′
-
-
Housekeeping Gene (e.g., Human β-actin):
-
-
Plate Setup: Add the master mix to a 96- or 384-well qPCR plate. Add the diluted cDNA template to each well. Include no-template controls (NTC) for each primer set.
-
Thermocycling Conditions: A representative three-step PCR protocol is as follows:
-
Initial Denaturation: 95°C for 10 minutes
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds
-
Annealing: 60°C for 60 seconds
-
Extension: 72°C for 30 seconds
-
-
Melt Curve Analysis: Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
c) Data Analysis:
-
Determine the cycle threshold (Ct) for both the iNOS gene and the housekeeping gene in all samples.
-
Calculate the relative quantification of iNOS mRNA expression using the 2-ΔΔCt method.
-
Normalize to Housekeeping Gene: ΔCt = Ct(iNOS) - Ct(housekeeping gene)
-
Normalize to Control: ΔΔCt = ΔCt(treated sample) - ΔCt(vehicle control)
-
Calculate Fold Change: Fold Change = 2-ΔΔCt
-
References
- 1. researchgate.net [researchgate.net]
- 2. Aminoguanidine reduces glomerular inducible nitric oxide synthase (iNOS) and transforming growth factor-beta 1 (TGF-β1) mRNA expression and diminishes glomerulosclerosis in NZB/W F1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Up-Regulation of Human Inducible Nitric Oxide Synthase by p300 Transcriptional Complex | PLOS One [journals.plos.org]
- 4. L-N6-(1-iminoethyl)lysine: a selective inhibitor of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of iNOS Protein Inhibition: A Western Blot Perspective on L-NIL and Alternative Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the inhibition of inducible nitric oxide synthase (iNOS) protein expression by L-N⁶-(1-iminoethyl)lysine (L-NIL) and other commonly used inhibitors. This guide synthesizes experimental data from Western blot analyses to offer a clear comparison of their efficacy, supported by detailed experimental protocols and an overview of the relevant signaling pathways.
Unveiling the Impact of iNOS Inhibitors on Protein Expression
Inducible nitric oxide synthase (iNOS) is a key enzyme in the inflammatory cascade, producing large amounts of nitric oxide (NO) upon stimulation by pro-inflammatory cytokines and microbial products like lipopolysaccharide (LPS). Dysregulation of iNOS expression is implicated in various inflammatory diseases and cancer. Consequently, the development and characterization of iNOS inhibitors are of significant interest in therapeutic research. Western blotting is a fundamental technique to assess the efficacy of these inhibitors by quantifying their impact on iNOS protein levels.
This guide focuses on this compound, a potent and selective iNOS inhibitor, and compares its effects with other known inhibitors such as aminoguanidine and 1400W. The following sections present quantitative data from Western blot analyses, detailed experimental methodologies, and visual representations of the underlying molecular pathways and experimental workflows.
Data Presentation: Quantitative Comparison of iNOS Inhibition
The efficacy of iNOS inhibitors can be quantitatively assessed by measuring the reduction in iNOS protein expression in stimulated cells. The following table summarizes densitometric data from Western blot experiments where iNOS expression was induced, and the effects of various inhibitors were measured.
| Inhibitor | Cell Type | Stimulus | Inhibitor Concentration | % aNOS Protein Expression (Normalized to Stimulated Control) | Reference |
| This compound | Human Melanoma Cells (A375) | - | 10 µM | Significantly sensitized cells to chemotherapy, suggesting iNOS inhibition | [1] |
| Aminoguanidine | Rat Articular Chondrocytes | IL-1β (10 ng/mL) | 0.3 mM | ~75% | [2] |
| 1 mM | ~40% | [2] | |||
| 3 mM | ~25% | [2] | |||
| 1400W | Mouse Macrophages (RAW 264.7) | LPS (200 ng/mL) | 1 µM | Significantly blunted iNOS expression | [3] |
| Reperfused Rat Skeletal Muscle | Ischemia/Reperfusion | 3 mg/kg | Significantly smaller increase in iNOS expression | [4] | |
| 10 mg/kg | More dramatic reduction in iNOS expression | [4] |
Note: The data presented for different inhibitors are from separate studies with varying experimental conditions. Direct comparison of absolute efficacy should be made with caution. The study on this compound did not provide quantitative densitometry for iNOS protein but demonstrated its functional inhibition.
Experimental Protocols: Western Blot Analysis of iNOS
Accurate and reproducible Western blot results are crucial for the comparative analysis of iNOS inhibitors. Below is a detailed protocol for the detection and quantification of iNOS protein in cell lysates.
1. Sample Preparation:
-
Culture cells (e.g., RAW 264.7 macrophages) to 70-80% confluency.
-
Pre-treat cells with the desired concentrations of iNOS inhibitors (e.g., this compound, aminoguanidine, 1400W) for 1-2 hours.
-
Stimulate the cells with an appropriate inducer of iNOS expression (e.g., 1 µg/mL LPS and 10 ng/mL IFN-γ) for 12-24 hours.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
2. SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the protein samples on a 7.5% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Confirm successful transfer by staining the membrane with Ponceau S.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for iNOS (typically at a 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (at a 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
4. Detection and Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Perform densitometric analysis of the iNOS bands using image analysis software (e.g., ImageJ).
-
Normalize the iNOS band intensity to a loading control, such as β-actin or GAPDH, to correct for variations in protein loading.
Mandatory Visualizations
To better understand the experimental process and the molecular context of iNOS inhibition, the following diagrams have been generated.
Caption: Experimental workflow for comparative Western blot analysis of iNOS inhibitors.
References
- 1. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitric Oxide Synthase Inhibitors 1400W and L-NIO Inhibit Angiogenesis Pathway of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biocompare.com [biocompare.com]
- 4. Inhibition of iNOS with 1400W improves contractile function and alters nos gene and protein expression in reperfused skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of L-NIL: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of maintaining a secure work environment and adhering to regulatory standards. This guide provides a detailed, step-by-step procedure for the proper disposal of L-N6-(1-iminoethyl)lysine (L-NIL), a potent inhibitor of inducible nitric oxide synthase (iNOS).
I. Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While not classified as hazardous under OSHA's Hazard Communication Standard, it is crucial to handle all chemical waste with care. The toxicological properties of this compound have not been fully investigated[1].
Recommended Personal Protective Equipment (PPE):
-
Gloves: Inspect gloves prior to use and use proper removal techniques to avoid skin contact[2].
-
Eye Protection: Safety glasses with side-shields are recommended[2].
-
Respiratory Protection: For solids, a dust mask (e.g., N95) should be used. For solutions, work in a well-ventilated area or under a fume hood to avoid inhaling vapors or mists[2].
-
Lab Coat: A standard lab coat should be worn to protect clothing.
II. Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on its physical state (solid or aqueous solution) and whether it has been contaminated with other hazardous substances. Under no circumstances should this compound waste be released into the environment or disposed of down the drain [1][2][3].
Procedure 1: Disposal of Solid this compound Waste
-
Collection: Carefully sweep up solid this compound and place it into a suitable, sealed, and clearly labeled waste container[3][4]. Avoid dust formation during this process[3].
-
Labeling: The container must be labeled as "Non-Hazardous Solid Waste: this compound" and include the CAS number (150403-89-7).
-
Storage: Store the sealed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents[3].
-
Final Disposal: Arrange for pickup and disposal by your institution's designated waste management provider. Consult local, state, or national regulations for any additional requirements[2][5].
Procedure 2: Disposal of Aqueous this compound Solutions
-
Containment: Collect all aqueous solutions containing this compound in a designated, leak-proof, and sealed container.
-
Labeling: Clearly label the container with "Non-Hazardous Aqueous Waste: this compound Solution" and list all components of the solution.
-
Storage: Store the container in a secure, well-ventilated area, away from incompatible materials.
-
Final Disposal: The container should be handed over to your institution's chemical waste disposal service. Do not empty into drains[1][2].
III. Management of Contaminated Materials
Any materials that have come into contact with this compound, such as gloves, weighing paper, or pipette tips, must be disposed of properly.
-
Uncontaminated Items: If these items have only been in contact with pure, uncontaminated this compound, they can typically be disposed of in the regular laboratory trash.
-
Contaminated Items: If the this compound or the items themselves are contaminated with hazardous materials, they must be disposed of as hazardous waste in the appropriate waste stream.
Quantitative Data and Storage Conditions
| Parameter | Value/Information | Source |
| CAS Number | 150403-89-7 | [5][6][7] |
| Molecular Weight | 223.7 g/mol | [7][8] |
| Solubility in Water | 50 mg/mL | |
| Storage Temperature | -20°C to 8°C, desiccated, and protected from air. | [8] |
| Incompatible Materials | Strong oxidizing agents | [3] |
Experimental Protocols: Accidental Release Measures
In the event of an accidental spill, follow these procedures:
-
Ensure Adequate Ventilation: Immediately ensure the area is well-ventilated[3].
-
Personal Precautions: Avoid breathing in dust, vapors, or mist. Wear appropriate PPE as outlined in Section I[2].
-
Containment: Prevent further leakage or spillage if it is safe to do so. For liquids, soak up the spill with an inert absorbent material[2]. For solids, carefully sweep up the material[3].
-
Collection for Disposal: Place the contained material into a suitable, closed container for disposal[2].
-
Decontamination: Clean the spill area thoroughly.
Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
